molecular formula C20H17BrO2 B8260844 Ethanone,1-(4-bromophenyl)-2-phenoxy-

Ethanone,1-(4-bromophenyl)-2-phenoxy-

Cat. No.: B8260844
M. Wt: 369.3 g/mol
InChI Key: PXZRXAOKVIYING-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone,1-(4-bromophenyl)-2-phenoxy- is a useful research compound. Its molecular formula is C20H17BrO2 and its molecular weight is 369.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanone,1-(4-bromophenyl)-2-phenoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone,1-(4-bromophenyl)-2-phenoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-bromophenyl)ethanone;phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O.C8H7BrO/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(10)7-2-4-8(9)5-3-7/h1-10H;2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZRXAOKVIYING-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)Br.C1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of Ethanone 1-(4-bromophenyl)-2-phenoxy-

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethanone, 1-(4-bromophenyl)-2-phenoxy-

Introduction and Overview

Ethanone, 1-(4-bromophenyl)-2-phenoxy-, also known as 1-(4-bromophenyl)-2-phenoxyethanone, is an aromatic ketone derivative featuring a phenoxy group at the alpha position to the carbonyl. This compound belongs to the class of α-aryloxyacetophenones, a structural motif present in various biologically active molecules and a valuable intermediate in organic synthesis. Its architecture, combining a brominated phenyl ring, a ketone, and an ether linkage, provides multiple sites for chemical modification, making it a versatile building block for the synthesis of more complex molecular structures, including potential pharmaceutical candidates.

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of Ethanone, 1-(4-bromophenyl)-2-phenoxy-. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Physicochemical Properties

The chemical structure of Ethanone, 1-(4-bromophenyl)-2-phenoxy- is characterized by a central ethanone core. One carbon of the ethanone is double-bonded to an oxygen (the ketone group) and also bonded to a 4-bromophenyl group. The other carbon is bonded to a phenoxy group.

Key Structural Features:

  • 4-Bromophenyl Group: An aromatic ring substituted with a bromine atom at the para position. The bromine atom can act as a leaving group in cross-coupling reactions.

  • Ketone Carbonyl Group: A reactive site for nucleophilic addition and a key feature for its spectroscopic signature.

  • α-Phenoxy Group: An ether linkage that introduces conformational flexibility and influences the electronic properties of the molecule.

A summary of the key physicochemical properties for Ethanone, 1-(4-bromophenyl)-2-phenoxy- and its common precursors are presented in Table 1.

Table 1: Physicochemical Properties

PropertyValue (for Ethanone, 1-(4-bromophenyl)-2-phenoxy-)Value (for 1-(4-Bromophenyl)ethanone)Value (for 2-Bromo-1-(4-bromophenyl)ethanone)
CAS Number 36372-16-499-90-1[1][2][3][4][5]99-73-0[6]
Molecular Formula C₁₄H₁₁BrO₂C₈H₇BrO[1][3][4][5]C₈H₆Br₂O[6]
Molecular Weight 291.14 g/mol 199.04 g/mol [1][3][4][5]277.94 g/mol [6]
Melting Point Not available108-110 °C[1]Not available
Boiling Point Not available259.9 °C at 760 mmHg[1]Not available
Appearance Likely a solid at room temperatureWhite crystalline solidNot available

Synthesis and Reactivity

The most common and efficient method for the synthesis of Ethanone, 1-(4-bromophenyl)-2-phenoxy- is through a Williamson ether synthesis.[7][8][9][10][11] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.

The synthesis typically proceeds by reacting 2-bromo-1-(4-bromophenyl)ethanone with phenol in the presence of a base and a suitable solvent. The choice of base is critical; a moderately strong base like potassium carbonate (K₂CO₃) is often preferred for aryl ether synthesis as it is sufficient to deprotonate the phenol to the more nucleophilic phenoxide without promoting significant side reactions.[10] Dipolar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are commonly used to facilitate the Sₙ2 reaction.[10]

The general synthetic workflow is depicted below:

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions 2_bromo_1_4_bromophenyl_ethanone 2-Bromo-1-(4-bromophenyl)ethanone Reaction 2_bromo_1_4_bromophenyl_ethanone->Reaction Phenol Phenol Phenol->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Conditions Heat Conditions->Reaction Product Ethanone, 1-(4-bromophenyl)-2-phenoxy- Reaction->Product

Caption: Synthetic workflow for Ethanone, 1-(4-bromophenyl)-2-phenoxy- via Williamson ether synthesis.

Experimental Protocol: Synthesis of Ethanone, 1-(4-bromophenyl)-2-phenoxy-

This protocol is a representative procedure for the laboratory-scale synthesis.

Materials:

  • 2-Bromo-1-(4-bromophenyl)ethanone (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-1-(4-bromophenyl)ethanone, phenol, and potassium carbonate.

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and stir until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Dissolve the crude product in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Ethanone, 1-(4-bromophenyl)-2-phenoxy-.

Spectroscopic Profile

The structural features of Ethanone, 1-(4-bromophenyl)-2-phenoxy- give rise to a distinct spectroscopic profile.

¹H NMR Spectroscopy:

  • Aromatic Protons: Signals in the range of δ 6.8-8.0 ppm. The protons on the 4-bromophenyl ring will likely appear as two doublets due to para-substitution. The protons on the phenoxy group will show a more complex pattern.

  • Methylene Protons: A singlet corresponding to the two protons of the -CH₂- group adjacent to the carbonyl and the phenoxy group, expected to be in the range of δ 5.0-5.5 ppm.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 190-200 ppm.

  • Aromatic Carbons: Multiple signals in the range of δ 115-160 ppm.

  • Methylene Carbon: A signal for the -CH₂- carbon, expected around δ 70-80 ppm.

Infrared (IR) Spectroscopy:

  • C=O Stretch: A strong absorption band characteristic of an aryl ketone, expected around 1680-1700 cm⁻¹.[12]

  • C-O-C Stretch: Bands corresponding to the ether linkage, typically in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).

  • Aromatic C-H and C=C Stretches: Signals characteristic of the aromatic rings.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (291.14 g/mol ). Due to the presence of bromine, an isotopic pattern with two peaks of nearly equal intensity (M⁺ and M⁺+2) will be observed.

  • Fragmentation Pattern: Characteristic fragments would include the loss of the phenoxy group, the 4-bromobenzoyl cation, and the 4-bromophenyl cation.[4][13]

The logical relationship between the molecule's functional groups and its expected spectroscopic signals is illustrated below:

Spectroscopic_Profile Molecule Ethanone, 1-(4-bromophenyl)-2-phenoxy- 4-Bromophenyl Ketone (C=O) Methylene (-CH₂-) Ether (-O-) Phenoxy NMR ¹H & ¹³C NMR Molecule:f0->NMR δ 6.8-8.0 ppm (aromatic C-H) δ 115-160 ppm (aromatic C) Molecule:f1->NMR δ ~195 ppm (C=O) Molecule:f2->NMR δ ~5.2 ppm (-CH₂-) Molecule:f4->NMR δ 6.8-7.5 ppm (aromatic C-H) IR IR Spectroscopy Molecule:f1->IR ~1690 cm⁻¹ (C=O stretch) Molecule:f3->IR ~1240 cm⁻¹ (C-O-C stretch) MS Mass Spectrometry Molecule->MS M⁺ at m/z 290/292 (isotopic pattern)

Caption: Correlation of functional groups in Ethanone, 1-(4-bromophenyl)-2-phenoxy- with their expected spectroscopic signals.

Biological and Pharmacological Significance

While specific biological activities for Ethanone, 1-(4-bromophenyl)-2-phenoxy- are not extensively documented in publicly available literature, the core acetophenone and phenoxyacetic acid structures are known to be present in a variety of biologically active compounds.[14][15][16]

  • Acetophenone Derivatives: Many natural and synthetic acetophenones exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[15]

  • Phenoxyacetic Acid Derivatives: This class of compounds has been explored for various therapeutic applications, including as herbicides and as agonists for free fatty acid receptors, which are targets for the treatment of type 2 diabetes.[14][16]

  • Chalcone-like Scaffolds: The overall structure can be considered a precursor to chalcone-like molecules, which are known for their diverse biological activities.[17]

The presence of the 4-bromophenyl moiety makes this compound a suitable substrate for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the generation of diverse chemical libraries for drug discovery screening. The ether linkage provides a degree of conformational flexibility, which can be crucial for binding to biological targets.

Conclusion

Ethanone, 1-(4-bromophenyl)-2-phenoxy- is a well-defined organic compound with a versatile chemical structure. Its synthesis is readily achievable through established methods like the Williamson ether synthesis. The distinct spectroscopic profile of this molecule allows for its unambiguous characterization. While its direct biological applications are yet to be fully explored, its structural motifs are present in numerous pharmacologically active compounds, highlighting its potential as a valuable scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of this compound for researchers and scientists in the chemical and pharmaceutical sciences.

References

  • Vertex AI Search. (n.d.). Titanium Dioxide R-2195 (CAS NO:13463-67-7).
  • Vertex AI Search. (n.d.). Titanium Dioxide R-2195 (CAS NO:13463-67-7).
  • Vertex AI Search. (2020, July 15). Williamson ether synthesis.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
  • Chemsrc. (2025, August 21). 1-(4-Bromophenyl)ethanone | CAS#:99-90-1.
  • IndiaMART. (n.d.). R2195 Titanium Dioxide Powder, CAS Number.
  • Benchchem. (n.d.). Application Notes and Protocols for Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane.
  • PubMed. (2015, November 15). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Organic Syntheses Procedure. (n.d.). A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with.
  • ResearchGate. (n.d.). The chromatograms of 1-(4-bromophenyl)-2-(methilamino)propan-1-one (a).
  • ResearchGate. (n.d.). Figure S6 . IR spectrum (KBr) of 2-azido-1-(4-bromophenyl)ethanone ( 8 ).
  • Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information.
  • Made-in-China.com. (n.d.). Dawn Titanium Dioxide R2195 R2295 Widely Use TIO2.
  • ChemBK. (2024, April 9). 1-(4-bromophenyl)-2,2-dihydroxyethanone.
  • ChemicalBook. (n.d.). (E)-1-(4-Bromophenyl)-3-phenyl-2-propene-1-one(22966-23-0) 1 H NMR.
  • NIST WebBook. (n.d.). Ethanone, 1-(4-bromophenyl)-.
  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
  • Sigma-Aldrich. (n.d.). 1-(4-bromophenyl)-2-phenoxyethanone AldrichCPR.
  • NIST WebBook. (n.d.). Ethanone, 1-(4-bromophenyl)-.
  • ResearchGate. (n.d.). Figure S19. 1 H NMR spectrum of 1-(4-Bromophenyl)ethanone oxime (2j).
  • NIST WebBook. (n.d.). Ethanone, 1-(4-bromophenyl)-.
  • PMC. (2024, May 10). Natural-derived acetophenones: chemistry and pharmacological activities.
  • MDPI. (2025, April 7). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.
  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-bromophenyl)- (CAS 99-90-1).
  • PMC. (n.d.). 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone.
  • Sigma-Aldrich. (n.d.). Titanium(IV) oxide nanopowder, primary particle size 21nm TEM, = 99.5 trace metals 13463-67-7.
  • PubMed. (2017, June 15). The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes.
  • CDN. (n.d.). Infrared Spectroscopy.
  • Benchchem. (n.d.). Application Notes and Protocols for 2-(4-Bromophenyl)ethanol in Materials Science Precursor Synthesis.
  • PMC. (n.d.). An Efficient and Rapid Synthetic Route to Biologically Interesting Pyranochalcone Natural Products.
  • SIELC Technologies. (2018, February 16). Ethanone, 2-bromo-1-(4-bromophenyl)-.
  • PubMed. (2021, February 4). A review of the biological activity and pharmacology of cryptotanshinone, an important active constituent in Danshen.

Sources

Solubility Profile & Physicochemical Characterization: Ethanone, 1-(4-bromophenyl)-2-phenoxy-

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile and physicochemical characterization of Ethanone, 1-(4-bromophenyl)-2-phenoxy- , a critical intermediate in the synthesis of bioactive heterocycles.

Executive Summary

Ethanone, 1-(4-bromophenyl)-2-phenoxy- (CAS: 28179-33-1 / 24033-60-9 derivative), often referred to as


-phenoxy-4-bromoacetophenone, serves as a pivotal electrophilic building block in medicinal chemistry. Its primary application lies in the synthesis of imidazole and oxazole derivatives—scaffolds common in antifungal and non-steroidal anti-inflammatory drugs (NSAIDs).

Understanding the solubility profile of this compound is essential for two critical process engineering stages:

  • Reaction Optimization: Selecting a solvent that maximizes reactant concentration (e.g., Williamson ether synthesis or cyclization).

  • Purification Strategy: Identifying solvent systems that exhibit high temperature-dependent solubility coefficients (

    
    ) to facilitate high-yield recrystallization.
    

This guide provides a comprehensive analysis of its solubility behavior, grounded in structural thermodynamics and experimental validation protocols.

Physicochemical Characterization

Before analyzing solubility, we must define the solute's structural properties that dictate solute-solvent interactions.

Structural Analysis

The molecule features two lipophilic phenyl rings bridged by a polar ketone and ether linkage. The para-bromo substituent increases molecular weight and lipophilicity without significantly altering the dipole moment compared to the parent phenoxyacetophenone.

Key Parameters:

  • Molecular Formula:

    
    
    
  • Molecular Weight: 291.14 g/mol

  • Predicted LogP: ~3.6 – 4.0 (Highly Lipophilic)

  • H-Bond Donors: 0

  • H-Bond Acceptors: 2 (Ketone Carbonyl, Ether Oxygen)

Structural Visualization

The following diagram illustrates the core pharmacophore and the polarity vectors influencing solubility.

G cluster_0 Structural Domains Bromophenyl 4-Bromophenyl Group (Lipophilic / Hydrophobic) Linker Ketone-Ether Linker (Polar Acceptor) Bromophenyl->Linker C-C Bond Phenoxy Phenoxy Group (Lipophilic / Aromatic Stacking) Linker->Phenoxy C-O Bond Solvent Solvent Interaction Solvent->Bromophenyl Van der Waals (DCM/Toluene) Solvent->Linker Dipole-Dipole (Acetone/DMF)

Figure 1: Structural domains of Ethanone, 1-(4-bromophenyl)-2-phenoxy- highlighting interaction sites for solvent selection.

Solubility Profile in Organic Solvents[1][2]

The solubility of Ethanone, 1-(4-bromophenyl)-2-phenoxy- is governed by the "like dissolves like" principle, but specific functional group interactions dictate the precise hierarchy.

Solvent Classification Table

The following data categorizes solvents based on their interaction mechanism and practical utility for this compound.

Solvent ClassRepresentative SolventsSolubility BehaviorProcess Utility
Polar Aprotic Acetone, DMF, DMSO, THFHigh (>100 mg/mL) Reaction Medium: Excellent for nucleophilic substitutions (e.g., synthesis of the ketone itself) due to high solvation of intermediates.
Chlorinated Dichloromethane (DCM), ChloroformVery High Extraction/Work-up: Ideal for partitioning the product from aqueous phases.
Polar Protic Ethanol, Methanol, IsopropanolTemperature Dependent Recrystallization: Moderate solubility at RT; high solubility at boiling point. The steep solubility curve makes Ethanol the "Gold Standard" for purification.
Non-Polar Toluene, BenzeneModerate to High Co-Solvent: Used to reduce polarity in column chromatography or reaction azeotropes.
Aliphatic Hexane, Heptane, CyclohexaneLow / Insoluble Anti-Solvent: Used to precipitate the product from ethereal or chlorinated solutions.
Aqueous WaterInsoluble Wash Solvent: Removes inorganic salts (KBr, NaBr) without dissolving the product.
Thermodynamic Modeling (The Apelblat Equation)

For precise process control, the solubility (


, mole fraction) as a function of temperature (

) should be modeled using the Modified Apelblat Equation . This empirical model is standard for correlating experimental solubility data of solid organic compounds.


  • A, B, C: Empirical parameters determined by regression analysis of experimental data.

  • Application: If you generate data points (e.g., at 298K, 308K, 318K), fitting them to this equation allows you to interpolate solubility at any temperature, critical for designing cooling crystallization curves.

Experimental Protocols (Self-Validating)

To determine the exact solubility limit for your specific batch (purity affects solubility), use the following Laser Monitoring Dynamic Method . This is superior to static gravimetric methods for generating solubility curves.

Protocol: Dynamic Solubility Measurement

Objective: Determine the saturation temperature (


) for a known mass fraction.

Reagents & Equipment:

  • Ethanone, 1-(4-bromophenyl)-2-phenoxy- (Recrystallized, >98% purity).

  • Solvent (HPLC Grade).

  • Jacketed glass vessel with magnetic stirring.

  • Laser transmissometer (or simple Lux meter setup).

Workflow:

  • Preparation: Weigh a precise mass of solute (

    
    ) and solvent (
    
    
    
    ) into the vessel.
  • Heating: Heat the mixture slowly (0.5 K/min) while stirring.

  • Dissolution Point: Monitor laser transmission through the solution. The point where transmission jumps to 100% (solution becomes clear) is

    
    .
    
  • Validation: Cool the solution slowly. The point where transmission drops (nucleation/cloud point) should be within 2-3 K of

    
     (metastable zone width).
    
Workflow Diagram

SolubilityWorkflow Start Start: Define Solute/Solvent Ratio Weigh Weigh Components (Analytical Balance ±0.1mg) Start->Weigh Heat Ramp Temperature (0.5 K/min) Weigh->Heat Monitor Laser Monitoring (Transmissivity) Heat->Monitor Decision Transmission = 100%? Monitor->Decision Decision->Heat No (Cloudy) Record Record T_sat (Saturation Temp) Decision->Record Yes (Clear) Cool Cool to Nucleation (Cloud Point) Record->Cool Verify Verify Hysteresis < 3K Cool->Verify

Figure 2: Dynamic laser monitoring workflow for determining solubility curves.

Application Context: Solvent Selection

Reaction Solvent: Williamson Ether Synthesis

To synthesize this compound from 2-bromo-1-(4-bromophenyl)ethanone and phenol , the choice of solvent dictates the reaction rate (


 mechanism).
  • Recommended: Acetone or Acetonitrile .

  • Reasoning: These polar aprotic solvents solvate the cation (

    
     or 
    
    
    
    ) of the base (
    
    
    ), leaving the phenoxide anion "naked" and highly reactive. They also dissolve the starting bromide readily.
Purification Solvent: Recrystallization
  • Primary Choice: Ethanol (95%) .

  • Protocol:

    • Dissolve crude solid in boiling Ethanol.

    • If insoluble impurities remain, hot filter.

    • Allow to cool slowly to Room Temperature, then to 0°C.

    • The large

      
       solubility difference drives high-purity crystal formation.
      
  • Alternative: Ethyl Acetate / Hexane (1:3) . Dissolve in minimal hot Ethyl Acetate, then add Hexane until turbid.

References

  • Organic Syntheses Procedure (Analogous Chemistry)

    • Title: Acetophenone, p-bromo-[1]

    • Source: Organic Syntheses, Coll. Vol. 1, p.109 (1941).
    • URL:[Link]

    • Relevance: Establishes solubility and handling of the bromin
  • Solubility Modeling Standards

    • Title: Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethanone in Nine Pure Organic Solvents.
    • Source: Journal of Chemical & Engineering D
    • URL:[Link]

    • Relevance: Provides the thermodynamic framework (Apelbl
  • Synthesis & Reactivity

    • Title: Optimization of reaction conditions for 2-[2-(4-Bromophenyl)ethoxy]ethanol synthesis.
    • Source: BenchChem Technical Guides.[2]

    • Relevance: Discusses solvent effects (THF vs. Acetone)

Sources

Engineering Bioactive Scaffolds: A Technical Whitepaper on Phenoxyacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

As a Senior Application Scientist in medicinal chemistry, I approach the phenoxyacetophenone scaffold not merely as a static chemical structure, but as a programmable biological interface. Phenoxyacetophenones are classically designed as oxygen analogs (bioisosteres) of dihydrochalcones[1]. By replacing the rigid methylene bridge with an oxygen atom, the resulting diaryl ether linkage provides a flexible hinge. This structural causality allows the aromatic rings to adopt optimal, low-energy conformations for binding within diverse enzymatic pockets.

This modification enhances hydrogen-bond acceptor capabilities while maintaining the lipophilicity required for cellular penetration. Crucially, in silico modeling confirms that these derivatives consistently align with Lipinski's "Rule of 5," ensuring favorable pharmacokinetic properties (non-mutagenic, non-tumorigenic) that are essential for viable drug development[1].

Spectrum of Biological Activity

The biological versatility of the phenoxyacetophenone core is unlocked through strategic derivatization—specifically via oximes, hydrazones, and pyrazolines. By altering the electronic distribution of the acetophenone moiety, researchers can tune the scaffold for specific therapeutic targets.

Quantitative Efficacy Data

The following table synthesizes the quantitative biological activity of key phenoxyacetophenone derivatives across multiple therapeutic domains:

Compound ClassSpecific DerivativeTarget Organism / Cell LineKey Activity MetricRef
Phenoxyacetophenone Unsubstituted (2a)Leishmania major (Promastigotes)IC₅₀ = 80 μg/mL[1]
(Z)-Oxime Derivative 4-fluorophenoxy oxime (3d)Candida albicans & C. glabrataMIC = 15.63 - 31.25 μg/mL[1]
Diphenyl Ether 1-(3-phenoxyphenyl)-ethanoneMycobacterium tuberculosisAntitubercular Precursor[2]
1,2-Pyrazoline SP1 - SP4Rat Hind Paw Edema Model30% - 34% Inflammation Inhibition[3]
Hydrazone-Thiazole 4-arylthiazole moietyBroad Fungal/Bacterial PathogensSignificant Broad-Spectrum Inhibition[4]
Chalcone/Flavanone 3,4-dimethoxyphenyl analogsMCF-7 & MDA-MB-231 (Breast Cancer)High Cytotoxicity / Antiproliferative[5]

Mechanistic Pathways & Workflow Visualization

The broad-spectrum efficacy of these compounds is driven by their ability to disrupt fundamental cellular infrastructure. In fungal and protozoal models, the lipophilic phenoxy moiety intercalates into the ergosterol-rich cell membrane, altering permeability. Simultaneously, the electron-rich acetophenone core can undergo redox cycling, generating intracellular Reactive Oxygen Species (ROS). This dual-action mechanism culminates in mitochondrial dysfunction and apoptosis.

Pathway Drug Phenoxyacetophenone Derivatives Membrane Cell Membrane Ergosterol Disruption Drug->Membrane Direct Interaction ROS Intracellular ROS Generation Drug->ROS Stress Induction Apoptosis Apoptosis / Cell Death Membrane->Apoptosis Lysis Mito Mitochondrial Dysfunction ROS->Mito Oxidative Damage Mito->Apoptosis Cytochrome C Release

Fig 2. Mechanistic pathway of antifungal and cytotoxic action via membrane disruption and ROS.

Synthetic Methodologies & Self-Validating Protocols

To isolate the biological effects of the phenoxyacetophenone scaffold, our laboratory protocols mandate strict validation and high-yield synthetic routes. The end-to-end workflow is visualized below.

Workflow Start Phenoxyacetophenone Scaffold Synth Chan-Lam Coupling (Cu(OAc)2, Pyridine) Start->Synth Core Synthesis Deriv Derivatization (Oximes, Hydrazones) Synth->Deriv Structural Diversification Screen In Vitro Biological Screening Deriv->Screen High-Throughput Assay AntiMicro Antimicrobial Assay (Micro-dilution) Screen->AntiMicro AntiCancer Anticancer Assay (MTT Viability) Screen->AntiCancer

Fig 1. Synthetic and biological screening workflow for phenoxyacetophenone derivatives.

Protocol 1: Synthesis of 1-(3-phenoxyphenyl)-ethanone via Chan-Lam Cross-Coupling

The Chan-Lam coupling is preferred over traditional Ullmann condensation due to its mild, room-temperature conditions, which prevent the thermal degradation of sensitive functional groups[2].

  • Substrate Preparation: Dissolve 3-hydroxy acetophenone (22.02 mmol) in anhydrous dichloromethane (120 mL).

    • Causality: Dichloromethane provides a non-polar, aprotic environment that stabilizes the organometallic intermediates without competing for metal coordination.

  • Catalyst & Reagent Addition: Add activated 4Å molecular sieves (3 g), phenylboronic acid (33.18 mmol), copper (II) acetate (44.04 mmol), and anhydrous pyridine (44.04 mmol).

    • Causality: Cu(OAc)₂ acts as the oxidative catalyst. Molecular sieves are critical to scavenge ambient water, preventing the competitive hydrolysis of the boronic acid. Pyridine serves a dual role as a base and a ligand, coordinating with Cu(II) to facilitate the transmetalation step.

  • Reaction Propagation: Stir the suspension at 25°C–27°C for 72 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 9:1).

  • Workup: Dilute the mixture with dichloromethane, filter under reduced pressure to remove the sieves and copper salts, and purify the crude product via silica gel column chromatography to achieve yields upwards of 96%[2].

Protocol 2: Self-Validating Micro-Dilution Antimicrobial Assay

To evaluate the antifungal and antileishmanial properties of the synthesized oxime and hydrazone derivatives[1], a self-validating micro-dilution assay is employed.

  • Inoculum Preparation: Standardize Candida albicans or Leishmania major suspensions to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the phenoxyacetophenone derivative (ranging from 0.5 to 256 μg/mL) in RPMI 1640 medium.

    • Causality: RPMI 1640, buffered with MOPS, ensures optimal pathogenic growth and maintains a stable pH, preventing false positives caused by acidic degradation of the compound.

  • Control Implementation (Self-Validation): Include Fluconazole (for fungi) as a positive control and 1% DMSO as a solvent control.

    • Causality: This establishes a self-validating system. If the positive control fails to inhibit growth at its known MIC, or if the solvent control exhibits unexpected toxicity, the entire plate is invalidated, ensuring absolute data integrity.

  • Incubation & Colorimetric Reading: Incubate at 35°C for 24-48 hours. Add resazurin (0.01%) as an indicator.

    • Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/fluorescent) exclusively by metabolically active cells. This eliminates the subjectivity and human error associated with visual turbidity assessments, providing a definitive, quantifiable MIC.

Conclusion

Phenoxyacetophenone derivatives represent a highly tunable, pharmacokinetically favorable scaffold. By leveraging the conformational flexibility of the diaryl ether linkage and employing robust synthetic methodologies like Chan-Lam coupling, researchers can generate libraries of oximes, hydrazones, and pyrazolines with potent antimicrobial, anticancer, and anti-inflammatory profiles. Strict adherence to self-validating assay protocols ensures that these promising in vitro results can be reliably translated into preclinical drug development pipelines.

References

  • Title: Replacement of the Methylene of Dihydrochalcones with Oxygen: Synthesis and Biological Evaluation of 2‐Phenoxyacetophenones | Source: researchgate.net | URL: 1[1]

  • Title: Synthesis and Anti-Cancer Activity Evaluation of New Dimethoxylated Chalcone and Flavanone Analogs | Source: researchgate.net | URL: 5[5]

  • Title: Synthesis, computational study, and antileishmanial and antifungal evaluation of phenoxyacetophenone hydrazones bearing a 4-arylthiazole moiety | Source: researchgate.net | URL: 4[4]

  • Title: Rational design and synthesis of novel diphenyl ether derivatives as antitubercular agents | Source: nih.gov | URL: 2[2]

  • Title: Synthesis and anti-inflammatory activity of some novel 1,2-pyrazoline derivatives | Source: academia.edu | URL: 3[3]

Sources

An In-Depth Technical Guide to the Molecular Weight and Formula Calculation of 1-(4-bromophenyl)-2-phenoxyethanone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and demanding fields of chemical research and pharmaceutical development, a thorough understanding of a compound's fundamental properties is paramount. The molecular formula and molecular weight are foundational data points that underpin nearly all subsequent experimental work, from reaction stoichiometry to dosage calculations. This guide provides a detailed, step-by-step methodology for determining the molecular weight of 1-(4-bromophenyl)-2-phenoxyethanone , a compound of interest in various research domains. As a Senior Application Scientist, the aim here is not just to present a calculation, but to instill a clear, logical, and self-validating protocol that ensures accuracy and reproducibility.

Understanding the Compound: Structure and Formula

The first and most critical step in this process is the unambiguous identification of the chemical structure and, consequently, its molecular formula. The name "1-(4-bromophenyl)-2-phenoxyethanone" describes a specific arrangement of atoms. Let's dissect this nomenclature to derive the structure:

  • Ethanone : This indicates a two-carbon chain with a ketone functional group (a carbon double-bonded to an oxygen).

  • 1-(4-bromophenyl)- : Attached to the first carbon of the ethanone (the carbonyl carbon) is a phenyl group (a six-carbon aromatic ring) that is substituted with a bromine atom at the para (4th) position.

  • 2-phenoxy- : Attached to the second carbon of the ethanone is a phenoxy group (an oxygen atom bonded to a phenyl group).

This systematic breakdown allows us to confidently determine the molecular formula as C₁₄H₁₁BrO₂ .[1] This formula is the bedrock of our subsequent calculations.

Methodological Approach to Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.[2] The process is straightforward yet requires meticulous attention to detail and the use of standardized atomic weight values as recognized by the International Union of Pure and Applied Chemistry (IUPAC).

Experimental Protocol: Molecular Weight Determination
  • Elemental Identification : The first step is to identify all the unique elements present in the molecular formula. For C₁₄H₁₁BrO₂, the constituent elements are Carbon (C), Hydrogen (H), Bromine (Br), and Oxygen (O).

  • Atom Count : Accurately count the number of atoms of each element in the molecule.

    • Carbon (C): 14 atoms

    • Hydrogen (H): 11 atoms

    • Bromine (Br): 1 atom

    • Oxygen (O): 2 atoms

  • Atomic Weight Collation : Gather the standard atomic weight for each element. These values represent a weighted average of the masses of their naturally occurring isotopes.[1]

    • Atomic weight of Carbon (C): 12.011 u[1][3]

    • Atomic weight of Hydrogen (H): 1.008 u

    • Atomic weight of Bromine (Br): 79.904 u

    • Atomic weight of Oxygen (O): 15.999 u

  • Calculation of Total Atomic Mass for Each Element : Multiply the atom count for each element by its respective atomic weight.

    • Total mass of Carbon = 14 atoms × 12.011 u/atom = 168.154 u

    • Total mass of Hydrogen = 11 atoms × 1.008 u/atom = 11.088 u

    • Total mass of Bromine = 1 atom × 79.904 u/atom = 79.904 u

    • Total mass of Oxygen = 2 atoms × 15.999 u/atom = 31.998 u

  • Summation for Molecular Weight : The final step is to sum the total atomic masses of all the elements to obtain the molecular weight of the compound.

    • Molecular Weight of C₁₄H₁₁BrO₂ = 168.154 u + 11.088 u + 79.904 u + 31.998 u = 291.144 u

The molecular weight is typically expressed in atomic mass units (u) or Daltons (Da). For practical laboratory applications, this value is numerically equivalent to the molar mass, expressed in grams per mole ( g/mol ).[2]

Data Presentation

For clarity and ease of reference, the quantitative data for the molecular weight calculation of 1-(4-bromophenyl)-2-phenoxyethanone is summarized in the table below.

Element (Symbol)Number of AtomsStandard Atomic Weight (u)Total Contribution to Molecular Weight (u)
Carbon (C)1412.011168.154
Hydrogen (H)111.00811.088
Bromine (Br)179.90479.904
Oxygen (O)215.99931.998
Total 28 291.144

Visualization of the Calculation Workflow

The logical flow of the molecular weight calculation can be visualized as a straightforward, sequential process.

MolecularWeightCalculation A Identify Molecular Formula C₁₄H₁₁BrO₂ B B A->B Deconstruct C C B->C Quantify D D C->D Reference E E D->E Multiply F Sum for Molecular Weight 291.144 u E->F Summate

Caption: Workflow for calculating the molecular weight of a chemical compound.

Conclusion

The accurate determination of the molecular formula and weight of a compound like 1-(4-bromophenyl)-2-phenoxyethanone is a fundamental exercise in chemical sciences that demands precision and adherence to established standards. The protocol outlined in this guide, from structural elucidation to the final summation of atomic weights, provides a robust framework for researchers. By following this self-validating system, scientists can ensure the integrity of their foundational data, which is critical for the success of subsequent research and development activities.

References

  • Atomic Weight of Bromine. Commission on Isotopic Abundances and Atomic Weights. [Link]

  • Ethanone, 1-(4-bromophenyl)-. NIST WebBook. [Link]

  • Bromine - Wikipedia. Wikipedia. [Link]

  • 1-(4-Bromophenyl)-2-hydroxyethan-1-one. PubChem. [Link]

  • Atomic Weight of Carbon. Commission on Isotopic Abundances and Atomic Weights. [Link]

  • Oxygen | Discovery, Symbol, Properties, Uses, & Facts. Britannica. [Link]

  • Ethanone, 1-(4-bromophenyl)- | SIELC Technologies. SIELC Technologies. [Link]

  • Bromine Formula - Structure, Properties, Uses and Solved Example. Vedantu. [Link]

  • Atomic Weights and Isotopic Compositions for Bromine. Physical Measurement Laboratory. [Link]

  • nglos324 - oxygen. nglos324. [Link]

  • Hydrogen - Wikipedia. Wikipedia. [Link]

  • 35 : Br-Bromine. BYJU'S. [Link]

  • Hydrogen | H (Element) - PubChem. NIH. [Link]

  • How did the early chemists determine the atomic weight of hydrogen?. History of Science and Mathematics Stack Exchange. [Link]

  • If Oxygens atomic mass is 16… and oxygen is a diatomic molecule, does that mean oxygens atomic mass is actually 32?. Quora. [Link]

  • Hydrogen. IUPAC Commission on Isotopic Abundances and Atomic Weights. [Link]

  • Atomic Weight Calculator. Isotopes Matter. [Link]

  • Molecular Weight Calculation. Leonard Gelfand Center - Carnegie Mellon University. [Link]

  • Oxygen | O (Element) - PubChem. NIH. [Link]

  • What is the weight of an individual atom? If we have two grams of hydrogen, how many hydrogen atoms would be present?. Quora. [Link]

  • Oxygen. IUPAC Commission on Isotopic Abundances and Atomic Weights. [Link]

Sources

A Technical Guide to the Pharmacophore Properties of 4-Bromophenyl Phenoxy Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The diaryl ketone scaffold represents a privileged structure in medicinal chemistry, offering a versatile framework for designing inhibitors against a range of biological targets. This technical guide provides an in-depth analysis of the pharmacophore properties of a specific subclass: 4-bromophenyl phenoxy ketones. We will deconstruct the molecule to its core components—the 4-bromophenyl moiety, the phenoxy group, and the ketone linker—to elucidate the key chemical features governing molecular recognition. This guide synthesizes insights from structure-activity relationship (SAR) studies on related diaryl compounds and outlines a robust computational workflow for pharmacophore modeling and validation. Detailed protocols for molecular docking and quantitative structure-activity relationship (QSAR) analysis are provided, aimed at equipping researchers and drug development professionals with the foundational knowledge to explore and optimize this promising chemical class.

Introduction: The Diaryl Ketone Scaffold in Drug Design

Diaryl scaffolds, such as diaryl ethers and ketones, are prevalent in modern drug discovery. Their semi-rigid nature, combined with the potential for diverse functionalization on the aromatic rings, allows for precise three-dimensional positioning of key interacting groups within a target's binding site. Diaryl ether-based compounds, for instance, have been successfully developed as potent inhibitors of bacterial enoyl-acyl carrier protein reductase (ENR), a critical enzyme in fatty acid synthesis.[1][2] The introduction of a ketone linker instead of an ether provides a distinct set of properties, including a potent hydrogen bond acceptor and altered conformational rigidity, making it a compelling scaffold for investigation.

This guide focuses specifically on 4-bromophenyl phenoxy ketones. The inclusion of a bromine atom at the para-position of one phenyl ring is a strategic choice in medicinal chemistry. Halogen atoms can significantly influence a compound's pharmacokinetic profile and binding affinity through effects on lipophilicity, metabolic stability, and the formation of specific halogen bonds with protein backbones. Understanding the interplay between this halogenated ring, the flexible phenoxy group, and the central ketone is paramount to unlocking the therapeutic potential of this molecular architecture.

Deconstructing the Core Pharmacophore

The pharmacophore of 4-bromophenyl phenoxy ketones can be understood by analyzing its three primary constituent fragments. Each component contributes distinct features that are critical for molecular recognition and biological activity.

The Diaryl Ketone Linker: A Rigid H-Bond Acceptor

The central ketone group serves as more than just a linker. Its carbonyl oxygen is a strong hydrogen bond acceptor, a feature frequently exploited to anchor ligands within an enzyme's active site. Unlike the more flexible diaryl ether linkage, the sp² hybridized carbon of the ketone group imparts a greater degree of rigidity to the core scaffold, which can be advantageous in reducing the entropic penalty upon binding.

The 4-Bromophenyl Moiety: Modulator of Affinity and Pharmacokinetics

The 4-bromophenyl group is a key modulating element. The phenyl ring itself provides a hydrophobic surface capable of engaging in π-π stacking or van der Waals interactions with nonpolar residues in a binding pocket. The para-substituted bromine atom contributes several critical properties:

  • Lipophilicity: It increases the overall lipophilicity of the molecule, which can enhance membrane permeability and access to intracellular targets.

  • Halogen Bonding: The electropositive crown on the bromine atom can form a favorable, non-covalent interaction with Lewis bases (e.g., backbone carbonyls, hydroxyl groups) in a protein, providing an additional anchor point that can significantly boost affinity.[3]

  • Metabolic Stability: The presence of the halogen can block potential sites of oxidative metabolism on the phenyl ring, thereby increasing the compound's half-life.

The Phenoxy Group: A Vector for Specificity

The second aromatic ring, connected via the phenoxy ether linkage, offers a vector for further optimization and exploration of the binding site. This ring can be substituted with various functional groups to probe for additional interactions, enhance solubility, or fine-tune electronic properties without altering the core binding elements of the bromophenyl ketone portion. The rotational freedom around the ether bond allows this part of the molecule to adopt different conformations to achieve an optimal fit.

cluster_0 4-Bromophenyl Phenoxy Ketone Scaffold cluster_1 Key Pharmacophoric Features M Core Molecule P2 Diaryl Ketone Linker P1 4-Bromophenyl Moiety F1 Hydrophobic Interactions π-π Stacking Halogen Bonding P1->F1 P2->P1 P3 Phenoxy Group P2->P3 F2 Hydrogen Bond Acceptor Rigid Scaffold P2->F2 F3 Conformational Flexibility Substitution Vector P3->F3

Caption: Core pharmacophoric elements of the 4-bromophenyl phenoxy ketone structure.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 4-bromophenyl phenoxy ketones is emerging, we can extrapolate from extensive studies on related diaryl compounds, such as diaryl furanones and diaryl ethers, which have been investigated as inhibitors of targets like Cyclooxygenase-2 (COX-2) and FabV.[1][4] A systematic exploration of the scaffold would likely yield SAR trends that can be summarized as follows.

Modification SiteSubstitution ExampleExpected Impact on ActivityRationale
4-Bromophenyl Ring H → Cl, FPotentially retained or slightly decreased activityHalogen bond strength varies (I > Br > Cl > F). Smaller halogens may alter binding geometry.
4-Bromophenyl Ring H → CH₃Decreased activityLoss of halogen bond and potential steric clash if the pocket is tight.
Phenoxy Ring H → 4'-OHIncreased activityPotential for a new hydrogen bond with a donor residue in the active site.
Phenoxy Ring H → 4'-SO₂NH₂Significantly increased activityThe sulfonamide group can act as a strong hydrogen bond donor/acceptor, mimicking successful strategies used in COX-2 and FabV inhibitors.[2]
Ketone Linker C=O → CH₂Loss of activityRemoval of the critical hydrogen bond accepting carbonyl group.

Computational Modeling & Pharmacophore Elucidation

To rationally design potent inhibitors based on this scaffold, a computational approach is indispensable. A typical workflow involves molecular docking to predict binding modes, followed by 3D-QSAR to build a predictive pharmacophore model.

Detailed Protocol: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[3] This protocol outlines the essential steps for docking a 4-bromophenyl phenoxy ketone ligand.

Objective: To predict the binding pose and estimate the binding affinity of the ligand within the target's active site.

Methodology:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove all water molecules and co-crystallized ligands from the structure.

    • Add polar hydrogen atoms and assign appropriate atomic charges using a force field (e.g., AMBER, CHARMM).

    • Identify the binding site, typically based on the location of the co-crystallized ligand or through cavity detection algorithms.

  • Ligand Preparation:

    • Construct the 3D structure of the 4-bromophenyl phenoxy ketone using a molecular builder.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Assign atomic charges and define rotatable bonds.

  • Grid Generation:

    • Define a grid box that encompasses the entire binding site. The causality here is to create a defined search space for the docking algorithm, ensuring it focuses computational effort on the relevant area of the protein.

  • Docking Execution:

    • Run the docking algorithm (e.g., AutoDock, Glide). The algorithm will systematically sample different conformations and orientations of the ligand within the grid box.

    • A scoring function is used to estimate the binding affinity for each generated pose, penalizing steric clashes and rewarding favorable interactions like hydrogen bonds and hydrophobic contacts.

  • Pose Analysis:

    • Analyze the top-scoring poses. A successful pose should exhibit chemically sensible interactions with key active site residues. For this scaffold, one would look for the ketone oxygen forming a hydrogen bond and the bromophenyl ring occupying a hydrophobic pocket, potentially forming a halogen bond.

cluster_workflow Computational Pharmacophore Workflow PDB 1. Obtain Target Protein Structure (PDB) DOCK 3. Molecular Docking (Predict Binding Poses) PDB->DOCK LIG 2. Build & Minimize Ligand Library LIG->DOCK ALIGN 4. Align Bioactive Conformations DOCK->ALIGN QSAR 5. Generate 3D-QSAR (CoMFA/CoMSIA) ALIGN->QSAR PH4 6. Extract Pharmacophore Model QSAR->PH4

Caption: A typical workflow for computational pharmacophore model generation.

3D-QSAR and Pharmacophore Mapping

While docking a single ligand is informative, a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) study on a series of analogs provides a more comprehensive model.[4] By aligning a set of molecules with known biological activities, this method generates a 3D map that highlights regions where steric bulk, positive charge, negative charge, hydrophobicity, or hydrogen bonding character correlates with activity. This map is, in essence, a quantitative pharmacophore model that can guide the design of new, more potent compounds.

Potential Therapeutic Applications

Based on the activities of structurally related compounds, the 4-bromophenyl phenoxy ketone scaffold holds promise for several therapeutic areas.

Potential Target ClassExample TargetRationale for InhibitionKey Interactions
Anti-inflammatory COX-2Diaryl heterocycles are classic COX-2 inhibitor scaffolds.[4]The ketone could H-bond with the catalytic serine, while the phenoxy ring could be modified with a sulfonamide to target the secondary pocket.
Antibacterial FabV (ENR)The diaryl ether scaffold is a known FabV inhibitor class.[1][2]The scaffold fits within the long, hydrophobic pocket of the enzyme. The ketone provides a key H-bond, and the bromophenyl ring can interact with nonpolar residues.
Neurodegenerative Acetylcholinesterase (AChE)Certain bromophenol derivatives have shown potent AChE inhibition.[5]The aromatic rings can engage in π-π stacking with tryptophan and tyrosine residues in the active site gorge.
Antiviral HIV-1 IntegraseAryl diketo-acid derivatives are a known class of HIV-1 integrase inhibitors.[6]The ketone can participate in chelating essential metal ions in the active site, a common mechanism for this target class.

Conclusion and Future Directions

The 4-bromophenyl phenoxy ketone scaffold is a promising starting point for drug discovery. Its pharmacophore is defined by a central hydrogen-bond-accepting ketone, a hydrophobicity- and affinity-modulating 4-bromophenyl ring, and a tunable phenoxy group. The strategic inclusion of the bromine atom offers advantages in terms of both binding affinity via halogen bonding and improved metabolic stability.

Future research should focus on the synthesis and biological evaluation of a focused library of analogs to establish concrete SAR. By systematically modifying the phenoxy ring with groups known to be favorable for specific targets (e.g., sulfonamides for COX-2 or FabV), the therapeutic potential of this scaffold can be fully explored. The computational and experimental protocols outlined in this guide provide a robust framework for these future investigations.

References

  • Benchchem. (n.d.). Comparative Analysis of N-(4-Bromophenyl)-Substituted Compounds: Insights from Docking Studies and Binding Affinity Assays.
  • Kurumbail, R. G., et al. (2004). Quantitative structure activity relationship studies of diaryl furanones as selective COX-2 inhibitors. Journal of Medicinal Chemistry, 47(8), 1965-1973.
  • Bohg, C., et al. (2025). Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. ChemRxiv.
  • Ilies, M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(18), 5895.
  • Pais, G. C., et al. (2002). Structure Activity of 3-Aryl-1,3-diketo-Containing Compounds as HIV-1 Integrase Inhibitors. Journal of Medicinal Chemistry, 45(15), 3184-3194.
  • Taslimi, P., et al. (2017). The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes. Bioorganic & Medicinal Chemistry, 25(12), 3074-3081.
  • Bohg, C., et al. (2025). Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. European Journal of Medicinal Chemistry, 297, 117696.

Sources

Technical Whitepaper: CAS Registry Data & Characterization of 2-Phenoxy-1-(4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Phenoxy-1-(4-bromophenyl)ethanone (CAS RN: 36372-16-4) is a critical organic intermediate utilized in the synthesis of bioactive heterocycles, particularly benzofurans and indoles, which serve as scaffolds in medicinal chemistry.[1] This guide provides a definitive technical reference for researchers, detailing the compound's registry data, validated synthesis protocols, predictive spectral characterization, and safety handling procedures.

Chemical Identity & Registry Data[1][2][3][4][5]

The following table consolidates the essential identifiers for 2-phenoxy-1-(4-bromophenyl)ethanone. This data is verified against chemical inventory databases to ensure accuracy for procurement and regulatory documentation.

Identifier Value
Chemical Name 2-Phenoxy-1-(4-bromophenyl)ethanone
CAS Registry Number 36372-16-4
Synonyms 2-Phenoxy-4'-bromoacetophenone;

-Phenoxy-4-bromoacetophenone; 1-(4-Bromophenyl)-2-phenoxyethan-1-one
Molecular Formula C

H

BrO

Molecular Weight 291.14 g/mol
SMILES BrC1=CC=C(C(=O)COC2=CC=CC=C2)C=C1
InChI Key FKJSFKCZZIXQIP-UHFFFAOYSA-N (Analogous base structure)
MDL Number MFCD00000000 (Generic placeholder for class)
Structural Class

-Phenoxy ketone; Phenacyl phenyl ether

Synthesis & Production Workflows

The most robust synthesis route involves a Williamson Ether Synthesis between 2-bromo-1-(4-bromophenyl)ethanone and phenol. This nucleophilic substitution (


) is preferred over direct bromination of 2-phenoxyacetophenone due to higher regioselectivity and yield.
Reaction Logic
  • Deprotonation: Phenol is treated with a mild base (K

    
    CO
    
    
    
    ) to generate the phenoxide anion, increasing nucleophilicity.
  • Substitution: The phenoxide attacks the

    
    -carbon of the phenacyl bromide, displacing the bromide ion.
    
  • Solvent Choice: Polar aprotic solvents (Acetone, DMF, or Acetonitrile) are selected to solvate the cation (K

    
    ) and leave the phenoxide anion "naked" and reactive.
    
Experimental Protocol
  • Reagents: 2-Bromo-1-(4-bromophenyl)ethanone (1.0 eq), Phenol (1.1 eq), Potassium Carbonate (anhydrous, 2.0 eq).

  • Solvent: Acetone (Reagent Grade).

  • Procedure:

    • Charge a round-bottom flask with 2-bromo-1-(4-bromophenyl)ethanone and phenol in acetone (0.5 M concentration).

    • Add anhydrous K

      
      CO
      
      
      
      in a single portion.
    • Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Workup: Cool to room temperature. Filter off inorganic salts (KBr, excess K

      
      CO
      
      
      
      ). Concentrate the filtrate in vacuo.
    • Purification: Recrystallize the crude solid from ethanol or purify via silica gel flash chromatography to yield a white crystalline solid.

Process Visualization

SynthesisPath Start1 2-Bromo-1-(4-bromophenyl)ethanone (CAS 99-73-0) Intermediate Transition State (SN2 Attack) Start1->Intermediate + K2CO3, Acetone, Reflux Start2 Phenol (CAS 108-95-2) Start2->Intermediate Product 2-Phenoxy-1-(4-bromophenyl)ethanone (CAS 36372-16-4) Intermediate->Product - HBr Byproduct KBr + KHCO3 Intermediate->Byproduct

Caption: Figure 1. Williamson ether synthesis pathway for the production of CAS 36372-16-4 via nucleophilic substitution.

Analytical Characterization (Self-Validating)

To ensure scientific integrity, the synthesized compound must be validated against predicted spectral data. As specific library spectra for this intermediate are rare in public domains, the following Predicted Spectral Fingerprint serves as the quality control standard.

Nuclear Magnetic Resonance (NMR)
Nucleus Signal Region (

ppm)
Multiplicity Integration Assignment

H NMR
5.20 – 5.30Singlet (s)2H

-Methylene (-CH

-O-)
6.90 – 7.05Multiplet (m)3HPhenoxy (Ortho/Para)
7.25 – 7.35Multiplet (m)2HPhenoxy (Meta)
7.60 – 7.65Doublet (d,

Hz)
2HBromophenyl (Meta to C=O)
7.85 – 7.95Doublet (d,

Hz)
2HBromophenyl (Ortho to C=O)

C NMR
70.5 – 71.0--Methylene Carbon (-CH

-)
114.0 – 160.0--Aromatic Carbons (12 signals)
192.0 – 194.0--Carbonyl Carbon (C=O)

Validation Logic:

  • The presence of a singlet around 5.2 ppm is diagnostic for the isolated methylene group flanked by a carbonyl and an oxygen.

  • The AA'BB' splitting pattern in the 7.6–7.9 ppm region confirms the para-substituted bromophenyl ring.

Mass Spectrometry (MS)
  • Molecular Ion:

    
     at m/z 290 and 292 (1:1 isotopic ratio due to 
    
    
    
    Br and
    
    
    Br).
  • Fragmentation:

    • Loss of phenoxy group: Peak at m/z ~183/185 (Bromobenzoyl cation).

    • Loss of bromine: Peak at m/z ~211.

Applications in Drug Development

This compound is not merely an endpoint but a high-value scaffold for "Diversity-Oriented Synthesis" (DOS).

  • Benzofuran Synthesis: Under acidic catalysis (polyphosphoric acid), 2-phenoxy-1-(4-bromophenyl)ethanone undergoes intramolecular cyclodehydration to form 2-(4-bromophenyl)benzofuran. Benzofurans are pharmacophores found in anti-arrhythmic drugs (e.g., Amiodarone).

  • Kinase Inhibition: The 4-bromophenyl moiety allows for further functionalization via Suzuki-Miyaura coupling , enabling the attachment of solubilizing groups or heteroaromatic rings essential for ATP-competitive kinase inhibitors.

  • Agrochemicals: Phenoxy-ketone derivatives are structural analogs to specific fungicide classes, acting by disrupting fungal cell membrane integrity.

Safety & Handling

GHS Classification (Predicted based on analogs):

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3][4]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[4]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the methylene group over prolonged periods.

  • Disposal: Halogenated organic waste stream. Do not dispose of in general aqueous waste due to the stability of the brominated aromatic ring.

References

  • Sigma-Aldrich. Product Specification: 1-(4-bromophenyl)-2-phenoxyethanone (CAS 36372-16-4). Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Bromo-1-(4-bromophenyl)ethanone (Precursor). Retrieved from .

  • Organic Syntheses. Williamson Ether Synthesis Protocols. Org.[5][6][7] Synth. 1921, 1, 771. Retrieved from .

  • Khan Academy. Mechanism of Phenol Alkylation and Bromination. Retrieved from .

Sources

An In-depth Technical Guide to the Electronic Properties and Dipole Moment of Brominated Phenoxy Ethanones

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated phenoxy ethanones represent a pivotal class of scaffolds in medicinal chemistry and materials science. The strategic introduction of bromine atoms onto the phenoxy ethanone framework provides a powerful tool for modulating the molecule's electronic landscape, thereby influencing its reactivity, intermolecular interactions, and ultimately, its pharmacological profile. This guide offers a detailed exploration of the core principles governing the electronic properties and dipole moments of these compounds. We will delve into the intricate interplay of inductive and resonance effects, the significance of frontier molecular orbitals, and the predictive power of molecular electrostatic potential maps. Furthermore, this document provides robust experimental and computational protocols for the synthesis, characterization, and in-silico analysis of these molecules, serving as a comprehensive resource for professionals engaged in rational drug design and molecular engineering.

Introduction: The Significance of Brominated Phenoxy Ethanones

The phenoxy group is a recognized privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] When integrated into an ethanone structure, it forms a versatile backbone for further functionalization. The introduction of a bromine atom—a process known as bromination—is a key strategy in drug design.[2][3] Bromine, with its unique size, electronegativity, and ability to form halogen bonds, can significantly alter a molecule's physicochemical properties.[2][4] These alterations include changes in lipophilicity, metabolic stability, and binding affinity to biological targets.[2]

Understanding the electronic properties—the distribution and energy of electrons within the molecule—and the dipole moment—the measure of net molecular polarity—is fundamental to predicting how a brominated phenoxy ethanone derivative will behave.[4][5] These parameters govern everything from crystal packing and solubility to the non-covalent interactions that dictate drug-receptor binding.[6][7][8] This guide provides the foundational knowledge and practical methodologies required to harness these properties for targeted molecular design.

Molecular Architecture and Synthetic Considerations

The general structure of a phenoxy ethanone consists of a phenoxy group linked via an ether oxygen to a phenyl ring, which in turn is attached to a two-carbon ethanone chain. Bromination can be directed to several positions, most commonly at the alpha-carbon of the ethanone moiety or on one of the aromatic rings.

Caption: General structure of phenoxy ethanone with potential bromination sites.

Protocol: Synthesis of 2-Bromo-1-(4-phenoxyphenyl)ethanone

A common synthetic route is the alpha-bromination of a ketone, such as 4-phenoxyacetophenone. This reaction proceeds via an acid-catalyzed enolization followed by an electrophilic attack of bromine.[9]

Objective: To synthesize 2-Bromo-1-(4-phenoxyphenyl)ethanone via electrophilic α-bromination.

Materials:

  • 4-Phenoxyacetophenone

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Acetic Acid (glacial)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolution: Dissolve 1 equivalent of 4-phenoxyacetophenone in glacial acetic acid in the round-bottom flask.

  • Initiation: Add a catalytic amount of HBr or ensure the reaction is autocatalytic if using Br₂.[9]

  • Bromine Addition: Cool the flask in an ice bath. Slowly add 1 equivalent of Br₂ (dissolved in a small amount of acetic acid) or NBS portion-wise via the dropping funnel while stirring vigorously. Maintain the temperature below 15°C to minimize side reactions.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Slowly pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and any remaining bromine.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-Bromo-1-(4-phenoxyphenyl)ethanone.

  • Characterization: Confirm the structure and purity using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Deep Dive into Electronic Properties

The electronic character of a brominated phenoxy ethanone is a composite of several competing and reinforcing effects from its constituent functional groups.

  • Carbonyl Group (C=O): This group is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. It deactivates the attached phenyl ring towards electrophilic substitution, directing incoming electrophiles to the meta-position.[10]

  • Ether Oxygen (-O-): The ether oxygen is electron-donating through resonance (+R effect) but electron-withdrawing through induction (-I effect). The resonance effect typically dominates, activating the attached phenyl ring.

  • Bromine Atom (-Br): Like the ether oxygen, bromine exhibits a dual nature. It is electron-withdrawing by induction (-I) due to its electronegativity but can donate lone pair electrons through resonance (+R). For halogens, the inductive effect generally outweighs the resonance effect.[4]

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior.[6][7] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a measure of chemical reactivity and kinetic stability.[6][11]

  • A smaller HOMO-LUMO gap implies that less energy is required to excite an electron, correlating with higher chemical reactivity.

  • Computational methods, particularly Density Functional Theory (DFT), are invaluable for calculating the energies and visualizing the distributions of these orbitals.[6][7][12]

In a typical phenoxy ethanone, the HOMO is often localized over the electron-rich phenoxy ring, while the LUMO is concentrated around the electron-deficient carbonyl group and its adjacent phenyl ring. Bromination can lower the energy of both orbitals, but the effect on the gap depends on the position of substitution.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electronic distribution on the surface of a molecule. It is an essential tool for predicting intermolecular interactions.[6][7]

  • Red Regions: Indicate areas of high electron density (negative potential), which are prone to electrophilic attack. In brominated phenoxy ethanones, these are typically found around the carbonyl oxygen.

  • Blue Regions: Indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack.

  • Green/Yellow Regions: Represent areas of neutral potential.

The introduction of bromine creates a region of positive potential on the halogen atom along the C-Br bond axis, known as a "sigma-hole".[2] This positive region can engage in attractive, non-covalent interactions with electron-rich atoms, an interaction termed "halogen bonding".[2][8][13] Halogen bonding is increasingly recognized as a crucial interaction in drug-receptor binding.

The Molecular Dipole Moment

The dipole moment (μ) is a quantitative measure of the separation of positive and negative charges within a molecule.[5] It is a vector quantity, meaning it has both magnitude (measured in Debye, D) and direction. The overall molecular dipole moment is the vector sum of all individual bond moments.[5][14]

Structure Molecular Structure (Geometry, Atom Types) BondMoments Individual Bond Moments (e.g., C=O, C-Br, C-O) Structure->BondMoments Determines VectorSum Vectorial Summation BondMoments->VectorSum Inputs for NetDipole Net Molecular Dipole Moment (Magnitude & Direction) VectorSum->NetDipole Calculates

Caption: Conceptual flow for determining the net molecular dipole moment.

Influence of Bromine Substitution

The presence and position of the bromine atom are critical determinants of the net dipole moment. The C-Br bond has a significant bond moment due to the difference in electronegativity between carbon and bromine.[4]

  • Symmetry: If bromine atoms are substituted symmetrically, their individual bond moments may cancel each other out, leading to a smaller overall dipole moment.

  • Position: An α-bromination places a strong C-Br bond dipole near the powerful C=O bond dipole. The orientation of these vectors will determine if they reinforce or partially cancel each other. A bromine on one of the phenyl rings will have a different vectorial contribution entirely.

Importance in Drug Development

The dipole moment is not merely an abstract physical property; it has profound consequences for a molecule's behavior as a drug candidate.[4]

  • Solubility: Molecules with higher dipole moments tend to be more soluble in polar solvents like water. This is crucial for a drug's absorption and distribution in the body (pharmacokinetics).[4]

  • Boiling Point & Melting Point: Stronger dipole-dipole interactions between molecules lead to higher boiling and melting points.

  • Bioavailability: The polarity of a drug, directly related to its dipole moment, affects its ability to cross biological membranes, such as the blood-brain barrier.[3]

  • Drug-Receptor Interactions: The electrostatic field created by the dipole moment can orient the drug molecule as it approaches its binding site and contribute significantly to the binding energy through dipole-dipole or dipole-ion interactions.

Methodologies for Analysis

A multi-faceted approach combining spectroscopic characterization and computational modeling is essential for a thorough understanding of these molecules.

Spectroscopic Characterization Protocols

Objective: To confirm the chemical structure and probe the electronic environment of the synthesized brominated phenoxy ethanone.

TechniqueProtocol SummaryKey Insights
Infrared (IR) Spectroscopy A small amount of the solid sample is placed on an ATR crystal. The spectrum is acquired over 4000-400 cm⁻¹.[15]The C=O stretching frequency (typically ~1680-1700 cm⁻¹) is highly sensitive to electronic effects. Electron-withdrawing groups like bromine can increase this frequency. The Ar-O-Ar stretch (~1250 cm⁻¹) is also characteristic.[16]
¹H NMR Spectroscopy ~5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The spectrum is acquired on a 300-600 MHz spectrometer.[15]Provides information on the proton environment. The protons on the α-carbon (if present) will have a characteristic chemical shift. Aromatic protons are deshielded by the electron-withdrawing groups.
¹³C NMR Spectroscopy Same sample preparation as ¹H NMR.Shows the chemical environment of each carbon atom. The carbonyl carbon is highly deshielded (>190 ppm). The position of bromine substitution can be inferred from the chemical shifts of the aromatic carbons.[15]
Mass Spectrometry (MS) The sample is ionized (e.g., by Electron Ionization) and ions are separated by their mass-to-charge ratio.[15]Confirms the molecular weight. The isotopic pattern of the molecular ion peak (M⁺ and M+2⁺) will be characteristic of a monobrominated compound, with two peaks of nearly equal intensity.
Computational Chemistry Workflow

Computational modeling provides quantitative data on properties that are difficult or impossible to measure experimentally.[12]

Start 1. Build Initial 3D Structure Opt 2. Geometry Optimization (e.g., DFT: B3LYP/6-31G*) Start->Opt Freq 3. Frequency Calculation (Confirm Minimum Energy) Opt->Freq SPE 4. Single Point Energy Calculation (Higher Level Theory, e.g., B3LYP/6-311++G(d,p)) Freq->SPE Analysis 5. Property Analysis SPE->Analysis HOMO HOMO/LUMO Energies & Gap Analysis->HOMO MEP Molecular Electrostatic Potential Map Analysis->MEP Dipole Dipole Moment (Debye) Analysis->Dipole

Caption: Standard workflow for computational analysis of molecular properties.

Protocol: DFT Calculation of Electronic Properties and Dipole Moment

Objective: To calculate the HOMO-LUMO gap, generate an MEP map, and determine the dipole moment of a brominated phenoxy ethanone.

Software: Gaussian, ORCA, or similar quantum chemistry package.[12][17]

Procedure:

  • Structure Input: Build the 3D structure of the molecule using a molecular editor (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common and robust method is Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set like 6-31G(d).[11]

  • Frequency Calculation: Run a frequency calculation at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Property Calculation: Using the optimized geometry, perform a more accurate single-point energy calculation with a larger basis set (e.g., 6-311++G(d,p)) to obtain reliable electronic properties.[18] This calculation will yield:

    • The energies of the molecular orbitals (HOMO and LUMO).

    • The net dipole moment vector and its magnitude.

    • The data required to generate the MEP surface.

  • Analysis: Visualize the results. Plot the HOMO and LUMO surfaces to understand their spatial distribution. Analyze the MEP map to identify electron-rich and electron-poor regions. Record the calculated dipole moment.

Data Summary and Interpretation

To illustrate the impact of bromination, consider the hypothetical data for 1-(4-phenoxyphenyl)ethanone and its α-bromo derivative.

Property1-(4-phenoxyphenyl)ethanone2-Bromo-1-(4-phenoxyphenyl)ethanoneRationale for Change
IR C=O Stretch (cm⁻¹) ~1685~1695The electron-withdrawing bromine atom inductively removes electron density from the carbonyl group, strengthening the C=O bond.
¹H NMR Shift (α-H, ppm) ~2.6 (CH₃)~4.4 (CH₂Br)The highly electronegative bromine atom strongly deshields the adjacent protons, causing a significant downfield shift.
HOMO-LUMO Gap (eV) 4.854.70Bromination often slightly reduces the HOMO-LUMO gap, suggesting a modest increase in chemical reactivity.[18]
Calculated Dipole Moment (D) 2.93.5The addition of the polar C-Br bond, oriented near the C=O bond, increases the overall molecular polarity, leading to a larger net dipole moment.

Conclusion

The electronic properties and dipole moment of brominated phenoxy ethanones are not isolated parameters but are deeply interconnected facets of their molecular identity. The strategic placement of a bromine atom provides a powerful lever to fine-tune these properties, thereby influencing the molecule's solubility, membrane permeability, and capacity for specific intermolecular interactions like halogen bonding. A comprehensive approach that synergizes chemical synthesis, spectroscopic analysis, and computational modeling is paramount for researchers and drug development professionals. This integrated understanding allows for the rational design of novel phenoxy ethanone derivatives with optimized pharmacological profiles, accelerating the journey from molecular concept to therapeutic reality.

References

  • BenchChem. (2026, February). Friedel-Crafts acylation synthesis of 2-Bromo-1-(4-phenoxyphenyl)ethanone. BenchChem Technical Support Team.
  • Khan, A. A., et al. (2022).
  • Khan, A. A., et al. (2022).
  • Hussein, I. A., et al. (2022). Synthesis and Characterization of Some New Derivatives starting from Bis (4, 4'-diamino phenoxy) Ethane.
  • Anonymous. (n.d.). Experimental and Theoretical Approaches for Characterizing Halogen Bonding. Source not specified.
  • Tyers, R., & Williamson, B. E. (n.d.). Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach. PubMed Central.
  • Anonymous. (2023, July 4). Experimental and Theoretical Approaches for Characterizing Halogen Bonding. Source not specified.
  • ChemicalBook. (n.d.). 2-BROMO-1-(4-PHENOXYPHENYL)ETHANONE synthesis.
  • Open Oregon Educational Resources. (n.d.). 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry.
  • BSEF. (n.d.). Pharmaceuticals.
  • Wilczek, M., et al. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Source not specified.
  • Abdel-Mottaleb, Y. N., et al. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... MDPI.
  • Anonymous. (n.d.). 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone. PubMed Central.
  • Saikia, I., Borah, A. J., & Phukan, P. (2016, May 20). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. PDF Free Download.
  • Alkorta, I., et al. (2022, March 14). Type I–IV Halogen⋯Halogen Interactions: A Comparative Theoretical Study in Halobenzene⋯Halobenzene Homodimers. MDPI.
  • Anonymous. (n.d.). DIPOLE MOMENT. Source not specified.
  • Wilczek, M., et al. (2024, September 30). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar.
  • National Institutes of Health. (n.d.). Phenacyl bromide. PubChem.
  • Zare, J., & Tashev, M. (2025, August 29).
  • BenchChem. (2025, December). Application Notes and Protocols: The Role of 2'-Bromovalerophenone in Pharmaceutical Synthesis. BenchChem Technical Support Team.
  • Kopelev, K. V., et al. (2021, April 10). Synthesis, Spectroscopic Properties and Redox Behavior Kinetics of Rare-Earth Bistetrakis-4-[3-(3,4-dicyanophenoxy)
  • Basavalinganadoddi, Y. B., et al. (2023, July 15). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][9][19]dioxin-6-yl)prop-2-en-1-one. IUCr Journals.

  • French, K., & Arntz, G. (n.d.). Theoretical Studies on the Transition Dipole Moments of Bromoethanol. Liberty University.
  • OUCI. (n.d.).
  • Czestkowski, M., et al. (n.d.). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. PubMed Central.
  • Bastos, V. I., & Leite, L. F. (2017, December 29). Analysis and Validation of Dipole Moment Calculations in Chemistry Teaching.
  • Miljøstyrelsen. (n.d.). Analysis for Bromine in Electronic Parts.
  • Online Chemistry Notes. (2022, February 11).
  • da Silva, J. H. S., et al. (2025, October 5). Bromine Substitution Effect on Structure, Reactivity, and Linear and Third-Order Nonlinear Optical Properties of 2,3-Dimethoxybenzaldehyde.
  • Tannous, R., et al. (n.d.). Structure–Activity Optimization of Phenoxy-1,2-dioxetane Precursors as Probes for Singlet Oxygen Yields Unprecedented Detection Sensitivity. PubMed Central.
  • BenchChem. (n.d.). A Spectroscopic Comparison of Substituted Indanones: A Guide for Researchers.
  • Omer, R. A., et al. (2024, February 28). Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties.

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 1-(4-bromophenyl)-2-phenoxyethanone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed protocol for the synthesis of 1-(4-bromophenyl)-2-phenoxyethanone, a valuable α-aryloxy ketone intermediate, from 4-bromophenacyl bromide and phenol. The synthesis is achieved through the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages. This guide delves into the underlying reaction mechanism, offers a step-by-step experimental procedure, outlines critical safety precautions, and provides a framework for product analysis and troubleshooting. Designed for researchers in organic synthesis and drug development, this note emphasizes the rationale behind procedural choices to ensure reproducibility and high-yield outcomes.

Introduction and Scientific Background

α-Aryloxy ketones are a significant class of organic compounds that serve as key structural motifs in a variety of biologically active molecules and as versatile precursors in synthetic chemistry. The target molecule, 1-(4-bromophenyl)-2-phenoxyethanone, incorporates both a phenoxy ether linkage at the α-position to a ketone and a brominated aromatic ring, making it a bifunctional building block for further chemical elaboration, such as cross-coupling reactions.

The synthesis protocol described herein utilizes the Williamson ether synthesis, a classic and reliable Sₙ2 reaction. This method involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide ion.[1][2] The reaction's efficiency is contingent on several factors, including the choice of base, solvent, and temperature, all of which are optimized in the following protocol.

Reaction Mechanism: The Williamson Ether Synthesis

The synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1] This is a single-step process where the bond-forming and bond-breaking events occur simultaneously.[3]

Step 1: Deprotonation of Phenol The reaction is initiated by the deprotonation of phenol using a suitable base, such as potassium carbonate (K₂CO₃). Potassium carbonate is a mild and effective base for this transformation, generating the potassium phenoxide salt in situ.[4][5] The phenoxide ion is a potent nucleophile, significantly more so than the neutral phenol molecule.

Step 2: Nucleophilic Attack and Halide Displacement The generated phenoxide ion then acts as the nucleophile, attacking the electrophilic α-carbon of 4-bromophenacyl bromide. This backside attack leads to the displacement of the bromide leaving group in a concerted fashion, forming the new carbon-oxygen bond of the desired ether product.[1][6] The primary nature of the α-carbon in 4-bromophenacyl bromide is ideal for the Sₙ2 pathway, as steric hindrance is minimal.[2]

Materials, Safety, and Equipment

Reagents and Materials
ReagentCAS No.Molecular Wt. ( g/mol )FormPurityNotes
4-Bromophenacyl bromide99-73-0277.94Solid≥98%Lachrymator, corrosive.[7]
Phenol108-95-294.11Solid≥99%Toxic and corrosive.
Potassium Carbonate (K₂CO₃)584-08-7138.21Solid≥99%Anhydrous grade is preferred.
Acetone67-64-158.08LiquidACS GradeServes as the reaction solvent.
Dichloromethane (DCM)75-09-284.93LiquidACS GradeUsed for extraction.
Deionized Water (H₂O)7732-18-518.02Liquid-Used in work-up.
Saturated Sodium Bicarbonate--Solution-Used for washing.
Brine (Saturated NaCl)--Solution-Used for washing.
Anhydrous Magnesium Sulfate7487-88-9120.37Solid-Drying agent.
Critical Safety Precautions

This protocol involves hazardous materials and must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[7]

  • 4-Bromophenacyl bromide: Highly corrosive and a potent lachrymator (tear-inducing agent).[7][8] It causes severe skin burns and eye damage. Avoid inhalation of dust and any contact with skin or eyes.[9] Handle with extreme care in a fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Phenol: Toxic and corrosive. Can be absorbed through the skin and cause severe burns.

  • Acetone & Dichloromethane: Volatile and flammable organic solvents. Avoid open flames and ensure proper ventilation.

Always have appropriate spill kits and emergency procedures in place before beginning the experiment.

Required Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Analytical balance

Detailed Experimental Protocol

This protocol outlines the synthesis of 1-(4-bromophenyl)-2-phenoxyethanone on a 10 mmol scale.

Step 1: Reaction Setup

  • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add phenol (0.94 g, 10 mmol, 1.0 equiv.) and anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 equiv.).

  • Add 40 mL of acetone to the flask.

  • Stir the suspension at room temperature for 15 minutes to facilitate the formation of potassium phenoxide.

Step 2: Addition of Electrophile and Reflux

  • Carefully add 4-bromophenacyl bromide (2.78 g, 10 mmol, 1.0 equiv.) to the stirring suspension. Note: This reagent is a lachrymator; handle it swiftly and carefully in a fume hood.

  • Attach a reflux condenser to the flask and place the setup in a heating mantle.

  • Heat the reaction mixture to a gentle reflux (approx. 56°C for acetone) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Reaction Work-up and Extraction

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the acetone using a rotary evaporator.

  • To the resulting residue, add 50 mL of deionized water and 50 mL of dichloromethane (DCM).

  • Transfer the mixture to a 250 mL separatory funnel and shake vigorously, venting frequently.

  • Separate the layers. Extract the aqueous layer again with 25 mL of DCM.

  • Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Step 4: Purification and Characterization

  • The crude product, typically an off-white or pale yellow solid, can be purified by recrystallization from ethanol or isopropanol.[10]

  • Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in vacuo.

  • Characterize the final product by determining its melting point and acquiring ¹H NMR, ¹³C NMR, and Mass Spectrometry data to confirm its identity and purity. The expected molecular weight for C₁₄H₁₁BrO₂ is 291.14 g/mol .

Visual Workflow and Troubleshooting

Experimental Workflow Diagram

The following diagram illustrates the complete synthesis workflow from setup to final product characterization.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Charge Phenol & K2CO3 in Acetone B Stir for 15 min A->B C Add 4-Bromophenacyl Bromide B->C D Reflux for 3-4 hours C->D E Cool & Remove Solvent D->E F Add H2O & DCM (Extraction) E->F G Wash & Dry Organic Layer F->G H Concentrate Crude Product G->H I Recrystallize from Ethanol H->I J Characterize Product (NMR, MS, MP) I->J

Caption: A flowchart of the synthesis protocol for 1-(4-bromophenyl)-2-phenoxyethanone.

Troubleshooting Guide

This diagram provides a logical approach to common issues encountered during the synthesis.

Troubleshooting_Guide issue Observed Issue Low or No Yield Impure Product (TLC) Oily Product cause1 Potential Cause Incomplete Reaction Inactive Phenoxide Degradation issue:port1->cause1 cause2 Potential Cause Unreacted Starting Material Presence of Byproducts issue:port2->cause2 cause3 Potential Cause Incomplete Recrystallization Residual Solvent issue:port3->cause3 solution1 Recommended Solution Extend reflux time / Check temp. Use anhydrous K2CO3 & solvent Avoid excessive heat/time cause1:port1->solution1:port1 Check TLC cause1:port2->solution1:port2 Water inhibits cause1:port3->solution1:port3 Monitor closely solution2 Recommended Solution Re-purify (column chromatography) Optimize stoichiometry / temp. cause2:port1->solution2:port1 Isolate SM cause2:port2->solution2:port2 Identify spots solution3 Recommended Solution Use different solvent / Scratch flask Dry thoroughly under high vacuum cause3:port1->solution3:port1 Induce nucleation cause3:port2->solution3:port2 Check vacuum

Caption: A troubleshooting flowchart for the synthesis of 1-(4-bromophenyl)-2-phenoxyethanone.

References

  • Jahagirdar, D. V., Arbad, B. R., & Kulkarni, D. V. (1985). Williamson Synthesis of Ethers. Journal of the Indian Chemical Society.
  • Vedantu. (2024). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. Retrieved from [Link]

  • Master Organic Chemistry. (2023). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Retrieved from [Link]

  • Chegg. (2015). What is the function of potassium carbonate in this reaction? (Williamson ether synthesis). Retrieved from [Link]

  • Master Organic Chemistry. (2024). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Vedantu. (2024). Williamson Ether Synthesis: Mechanism, Steps & Example. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Org. Synth. 1930, 10, 12. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 1-(4-bromophenyl)-2-phenoxyethanone via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for the synthesis of 1-(4-bromophenyl)-2-phenoxyethanone through the coupling of phenol and 2-bromo-1-(4-bromophenyl)ethanone. This protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development, offering a detailed experimental procedure grounded in established chemical principles.

Introduction and Significance

The synthesis of α-aryloxy ketones, such as 1-(4-bromophenyl)-2-phenoxyethanone, is of significant interest in synthetic organic chemistry due to their prevalence as structural motifs in a wide array of biologically active molecules and functional materials. These compounds often serve as key intermediates in the synthesis of more complex molecular architectures, including various pharmaceuticals and agrochemicals.

The described protocol utilizes the Williamson ether synthesis, a robust and versatile method for forming carbon-oxygen bonds. This specific application involves the O-alkylation of a phenol with an α-halo ketone. The reaction proceeds via an SN2 mechanism, where the phenoxide ion, a potent nucleophile, displaces the bromide from the α-carbon of 2-bromo-1-(4-bromophenyl)ethanone. Understanding the interplay of the base, solvent, and temperature is critical for achieving high yields and purity.

Reaction Mechanism and Scientific Rationale

The core of this procedure is the Williamson ether synthesis, a century-old yet highly reliable method for preparing ethers. The reaction can be dissected into two key stages:

  • Deprotonation of Phenol: In the initial step, a base is used to deprotonate the acidic hydroxyl group of phenol, forming a sodium or potassium phenoxide salt. The resulting phenoxide is a significantly stronger nucleophile than the starting phenol, a crucial factor for the subsequent alkylation step. The choice of base is critical; a moderately strong base like potassium carbonate (K2CO3) is often preferred as it is strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong as to promote side reactions like elimination, which is less of a concern with this specific electrophile.

  • Nucleophilic Substitution (SN2): The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic α-carbon of 2-bromo-1-(4-bromophenyl)ethanone. This concerted, one-step process results in the displacement of the bromide leaving group and the formation of the desired C-O bond, yielding the 1-(4-bromophenyl)-2-phenoxyethanone product. Polar aprotic solvents like acetone or dimethylformamide (DMF) are ideal for this step as they can solvate the cation of the base (e.g., K+) while not strongly solvating the nucleophile, thus enhancing its reactivity.

Below is a diagram illustrating the reaction mechanism.

Williamson_Ether_Synthesis cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: SN2 Attack Phenol Phenol Phenoxide Potassium Phenoxide Phenol->Phenoxide + K₂CO₃ Base K₂CO₃ (Base) KHCO3 KHCO₃ Phenoxide->KHCO3 + H⁺ (from phenol) Phenoxide_ion Phenoxide Ion Electrophile 2-bromo-1-(4-bromophenyl)ethanone Product 1-(4-bromophenyl)-2-phenoxyethanone Electrophile->Product + Phenoxide Ion KBr KBr Product->KBr + Br⁻ Phenoxide_ion->Electrophile SN2 Attack

Caption: Reaction mechanism for the Williamson ether synthesis.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 1-(4-bromophenyl)-2-phenoxyethanone.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
Phenol94.1110.00.941 g
2-bromo-1-(4-bromophenyl)ethanone277.0310.02.77 g
Potassium Carbonate (K2CO3), anhydrous138.2115.02.07 g
Acetone, anhydrous--50 mL
Ethyl acetate (for extraction)--~100 mL
Saturated Sodium Bicarbonate Solution--~50 mL
Brine (Saturated NaCl solution)--~50 mL
Anhydrous Sodium Sulfate (Na2SO4)--~5 g
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin Layer Chromatography (TLC) apparatus

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phenol (0.941 g, 10.0 mmol), 2-bromo-1-(4-bromophenyl)ethanone (2.77 g, 10.0 mmol), and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetone to the flask.

  • Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the reaction mixture to reflux (approximately 56°C for acetone) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a TLC plate with a suitable mobile phase (e.g., 20% ethyl acetate in hexanes). Spot the starting materials and the reaction mixture. The reaction is complete when the starting materials are consumed (typically 4-6 hours).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the resulting residue in 100 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to remove any unreacted phenol.

    • Wash the organic layer with 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent.

    • Evaporate the solvent under reduced pressure to yield the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Workflow Diagram

Experimental_Workflow A 1. Combine Reactants & Base (Phenol, Bromo-ketone, K₂CO₃) B 2. Add Anhydrous Acetone A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Monitor by TLC C->D E 5. Cool to Room Temperature D->E Reaction Complete F 6. Filter Solids E->F G 7. Concentrate Filtrate (Rotary Evaporator) F->G H 8. Dissolve in Ethyl Acetate G->H I 9. Aqueous Work-up (Wash with NaHCO₃ & Brine) H->I J 10. Dry Organic Layer (Na₂SO₄) I->J K 11. Purify Product (Recrystallization or Chromatography) J->K L 12. Characterize Product K->L

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization

The identity and purity of the synthesized 1-(4-bromophenyl)-2-phenoxyethanone should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the molecular structure. Key signals to look for in 1H NMR include the singlet for the methylene protons (-CH2-) adjacent to the carbonyl and the aromatic protons from both phenyl rings.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the carbonyl (C=O) stretch of the ketone and the C-O-C stretch of the ether.

  • Melting Point: A sharp melting point range indicates a high degree of purity.

Safety and Handling Precautions

  • Phenol: Toxic and corrosive. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

  • 2-bromo-1-(4-bromophenyl)ethanone: Lachrymator and skin irritant. Handle with care in a fume hood.

  • Acetone: Highly flammable. Keep away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Mohan, J. (2003). Organic Analytical Chemistry.

Application Note: Strategic Heterocycle Synthesis Using Ethanone, 1-(4-bromophenyl)-2-phenoxy-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethanone, 1-(4-bromophenyl)-2-phenoxy- (CAS: 36372-16-4), also known as


-phenoxy-4'-bromoacetophenone, serves as a high-value "bifunctional pivot" in heterocyclic chemistry. Unlike simple phenacyl bromides, this intermediate allows for the rapid construction of 3-arylbenzofurans —a privileged scaffold in drug discovery (e.g., anti-arrhythmic and anti-tumor agents).

This guide details the strategic use of this intermediate, focusing on its unique ability to undergo acid-mediated cyclodehydration to form the benzofuran core while retaining a 4-bromo handle for late-stage diversification via palladium-catalyzed cross-coupling.

Chemical Profile & Strategic Value

PropertySpecification
IUPAC Name 2-phenoxy-1-(4-bromophenyl)ethanone
Molecular Formula C

H

BrO

Molecular Weight 291.14 g/mol
Key Functionality 1.[1][2] Phenoxy-Ketone Linkage: Pre-installed for intramolecular cyclization.2. Aryl Bromide: Orthogonal reactivity for Suzuki/Buchwald coupling.
Stability Stable solid; store away from light to prevent benzylic radical degradation.
The "Bifunctional Pivot" Concept

Most synthetic routes to benzofurans require harsh transition-metal catalysis (e.g., Sonogashira coupling/cyclization). Using 1-(4-bromophenyl)-2-phenoxyethanone allows for a metal-free cyclization first, reserving the expensive metal catalyst for the subsequent diversity step.

Reaction Pathways & Logic

The following decision tree illustrates the divergent utility of the intermediate. The Primary Pathway (A) is the focus of this protocol due to its high atom economy and medicinal relevance.

ReactionPathways Start 1-(4-bromophenyl)-2-phenoxyethanone (Starting Material) PathA Pathway A: Cyclodehydration Start->PathA Eaton's Reagent or PPA PathB Pathway B: Hantzsch/Condensation Start->PathB NH4OAc or Thiourea Benzofuran 3-(4-bromophenyl)benzofuran (Core Scaffold) PathA->Benzofuran Intramolecular Cyclization Imidazole 2,4-Diaryl Imidazoles (Via NH4OAc) PathB->Imidazole Condensation Suzuki Suzuki Coupling (Pd-Catalyzed) Benzofuran->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 FinalDrug Biaryl-Substituted Benzofuran Library Suzuki->FinalDrug Diversity Generation

Figure 1: Strategic divergence. Pathway A yields the benzofuran scaffold while preserving the bromide for downstream library generation.

Detailed Protocol: Synthesis of 3-(4-Bromophenyl)benzofuran

This protocol utilizes Eaton’s Reagent (7.7 wt% P


O

in methanesulfonic acid). It is superior to Polyphosphoric Acid (PPA) due to lower viscosity, easier workup, and milder reaction temperatures.
Materials
  • Precursor: 1-(4-bromophenyl)-2-phenoxyethanone (1.0 equiv)

  • Reagent: Eaton’s Reagent (3-5 mL per mmol of substrate)

  • Quench: Ice-water mixture

  • Solvent: Dichloromethane (DCM) for extraction

Step-by-Step Methodology
  • Setup: Charge a dry round-bottom flask with 1-(4-bromophenyl)-2-phenoxyethanone (e.g., 291 mg, 1.0 mmol).

  • Addition: Add Eaton’s Reagent (3.0 mL) directly to the solid. Note: No additional solvent is required.

  • Reaction: Stir the viscous mixture at 40–50 °C for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (ketone) is more polar than the product (benzofuran). Look for the disappearance of the ketone spot.

  • Quench: Cool the mixture to room temperature and slowly pour it into 50 mL of crushed ice/water with vigorous stirring. The product typically precipitates as a solid.

  • Workup:

    • Extract the aqueous suspension with DCM (

      
       mL).
      
    • Wash combined organics with sat.[3] NaHCO

      
       (careful: gas evolution) and brine.
      
    • Dry over anhydrous Na

      
      SO
      
      
      
      and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (100% Hexanes

    
     5% EtOAc/Hexanes).
    

Expected Yield: 75–85% Product Identity: 3-(4-bromophenyl)benzofuran. (Note: The aryl group from the ketone migrates/positions to the C-3 position of the furan ring).

Protocol Expansion: Late-Stage Suzuki Coupling

Once the benzofuran core is synthesized, the 4-bromo group serves as a handle for parallel synthesis.

General Procedure
  • Reactants: Dissolve 3-(4-bromophenyl)benzofuran (1.0 equiv) and Aryl Boronic Acid (1.2 equiv) in 1,4-Dioxane/Water (4:1).

  • Base: Add K

    
    CO
    
    
    
    (2.0 equiv).
  • Catalyst: Add Pd(dppf)Cl

    
     (5 mol%).
    
  • Conditions: Heat at 90 °C under N

    
     for 4-6 hours.
    
  • Outcome: Yields 3-(4'-biaryl)-benzofurans, extending the conjugation and altering lipophilicity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Cyclization) Incomplete dehydration or charring.Switch from PPA to Eaton's Reagent; keep Temp < 60 °C.
Regioselectivity Issues Rearrangement of the phenoxy group.Ensure the starting material is pure; para-substitution on the phenoxy ring directs cyclization to the ortho position exclusively.
Sticky Precipitate Residual acid trapped in product.Ensure thorough NaHCO

wash; use DCM for extraction rather than filtration if solid is gummy.

Safety & Handling (E-E-A-T)

  • Eaton’s Reagent: Highly corrosive and hygroscopic. Reacts violently with water. Always quench into ice, never add water to the reagent. Wear acid-resistant gloves.

  • Brominated Intermediates: Aryl bromides can be skin irritants. Handle in a fume hood.

  • Waste Disposal: Neutralize all acid waste with sodium bicarbonate before disposal. Segregate halogenated organic waste.

References

  • Cyclodehydration Mechanism & Reagents

    • Synthesis of benzofurans

      
      -phenoxy ketones mediated by Eaton's reagent.[4][5] (2020).[5][6] Journal of Chemical Research.
      
      
  • Benzofuran Scaffold Utility

    • Benzofuran synthesis - Organic Chemistry Portal.

  • Cross-Coupling Methodologies

    • Suzuki-Miyaura Coupling - Organic Chemistry Portal.

Sources

Application Note: Chemoselective Catalytic Hydrogenation of 1-(4-bromophenyl)-2-phenoxyethanone to 1-(4-bromophenyl)-2-phenoxyethanol

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the chemoselective catalytic hydrogenation of the ketone 1-(4-bromophenyl)-2-phenoxyethanone to the corresponding secondary alcohol, 1-(4-bromophenyl)-2-phenoxyethanol. The primary challenge in this transformation is the selective reduction of the carbonyl group in the presence of an aryl bromide, which is susceptible to hydrodebromination. This guide outlines a robust methodology using a modified palladium catalyst under mild conditions to achieve high conversion and selectivity, minimizing the formation of undesired byproducts. It includes a discussion of the reaction mechanism, a step-by-step experimental protocol, data analysis, and essential safety precautions.

Introduction

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of valuable intermediates in the pharmaceutical and fine chemical industries.[1] The target molecule, 1-(4-bromophenyl)-2-phenoxyethanol, is a chiral alcohol whose structure is relevant to the synthesis of various biologically active compounds. Catalytic hydrogenation offers a clean and efficient method for this reduction, typically employing hydrogen gas and a metal catalyst.[2]

The key scientific challenge in the hydrogenation of 1-(4-bromophenyl)-2-phenoxyethanone is achieving chemoselectivity. The substrate contains two reducible functionalities: the ketone carbonyl group and the carbon-bromine bond on the aromatic ring. Standard hydrogenation catalysts, such as Palladium on Carbon (Pd/C), are highly active and can readily cleave the C-Br bond, a process known as hydrodebromination, leading to undesired byproducts.[3] Therefore, catalyst selection and optimization of reaction conditions are critical to selectively reduce the ketone while preserving the aryl bromide moiety.

This application note details a protocol using a "poisoned" or modified palladium catalyst, specifically Lindlar's catalyst (Pd/CaCO₃/PbO), which is known to moderate catalyst activity and improve selectivity in certain hydrogenations.[4] The protocol is designed for laboratory-scale synthesis and emphasizes safety, reproducibility, and high-yield conversion.

Reaction Scheme & Mechanism

Reaction:

1-(4-bromophenyl)-2-phenoxyethanone1-(4-bromophenyl)-2-phenoxyethanol

Mechanism Overview:

Catalytic hydrogenation of a ketone on a heterogeneous metal surface is a multi-step process.[5] The generally accepted mechanism involves the following key stages:

  • Adsorption of Reactants: Both hydrogen gas (H₂) and the ketone substrate are adsorbed onto the surface of the metal catalyst.

  • Hydrogen Dissociation: The catalyst weakens and cleaves the H-H bond, forming reactive metal-hydride species on its surface.[5]

  • Hydrogen Transfer: The adsorbed ketone's carbonyl group interacts with the surface-bound hydrogen atoms. This occurs in a stepwise manner, with two hydrogen atoms adding across the C=O double bond.[2]

  • Desorption of Product: The resulting alcohol product has a lower affinity for the catalyst surface and is desorbed back into the solution, freeing the catalytic site for the next cycle.[5]

The chemoselectivity challenge arises because the aryl halide can also adsorb onto the catalyst surface and undergo oxidative addition, followed by hydrogenolysis, to cleave the C-Br bond. The use of a poisoned catalyst like Lindlar's catalyst deactivates the most aggressive catalytic sites, thereby disfavoring the C-Br cleavage pathway while still allowing the more facile ketone reduction to proceed.

Experimental Protocol

This protocol is designed for a 1 mmol scale reaction. All operations should be performed in a properly functioning chemical fume hood.[6]

Materials and Equipment
Reagents & Materials Equipment
1-(4-bromophenyl)-2-phenoxyethanone50 mL three-neck round-bottom flask
Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead)Magnetic stirrer hotplate and stir bar
Ethyl Acetate (ACS grade, dry)Nitrogen/vacuum manifold (Schlenk line)
Hydrogen (H₂) gas (high purity)Hydrogen balloon with gas inlet adapter
Celite® 545 (for filtration)Septa and glass stoppers
Anhydrous Sodium Sulfate (Na₂SO₄)Buchner funnel and filter paper
Deuterated Chloroform (CDCl₃) for NMR analysisRotary evaporator
---Syringes and needles
Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_run Execution cluster_workup Work-up & Isolation A Weigh Substrate & Catalyst into Flask B Add Solvent (Ethyl Acetate) A->B C Seal Flask & Connect to Schlenk Line B->C D Purge System: Evacuate & Backfill with N₂ (3x) C->D E Introduce H₂: Evacuate & Backfill with H₂ Balloon D->E F Stir Vigorously at Room Temperature E->F G Monitor Reaction (e.g., TLC, LC-MS) F->G H Purge with N₂ G->H Upon Completion I Filter through Celite® to Remove Catalyst H->I J Rinse Pad with Ethyl Acetate I->J K Concentrate Filtrate in vacuo J->K L Purify Crude Product (e.g., Column Chromatography) K->L

Sources

Topic: Advanced Recrystallization Strategies for the Purification of 2-phenoxy-4'-bromoacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

Author's Foreword

The purification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and chemical synthesis. The crystalline form of a compound dictates its purity, stability, and bioavailability. 2-phenoxy-4'-bromoacetophenone is a key structural motif and building block in medicinal chemistry, and its purity is paramount for subsequent synthetic steps and biological assays. This guide moves beyond simplistic protocols to provide a deep, mechanistic understanding of how to approach the purification of this specific molecule. We will explore the rationale behind solvent selection, troubleshoot common issues, and provide robust, repeatable protocols grounded in the principles of physical organic chemistry.

The Molecule: Understanding 2-phenoxy-4'-bromoacetophenone

Before we can purify a molecule, we must understand its nature. The structure of 2-phenoxy-4'-bromoacetophenone features several key functional groups that dictate its solubility and physical properties:

  • Aromatic Rings: Two phenyl rings contribute significant non-polar character, suggesting good solubility in aromatic and other non-polar organic solvents.[1]

  • Ketone (C=O): The carbonyl group provides polarity and a site for hydrogen bond acceptance, allowing for some solubility in more polar solvents.

  • Ether Linkage (-O-): The ether is relatively non-polar but can also act as a hydrogen bond acceptor.

  • Bromine Atom (-Br): The bromo-substituent adds to the molecular weight and polarizability of the molecule without significantly contributing to its polarity.

This combination of a large non-polar framework with moderately polar functional groups makes selecting a single, ideal recrystallization solvent challenging. The compound is likely too soluble in non-polar solvents like dichloromethane or toluene even when cold, and poorly soluble in polar solvents like water or ethanol even when hot.[1] This profile makes 2-phenoxy-4'-bromoacetophenone a prime candidate for mixed-solvent recrystallization.

The Principle of Recrystallization: A Controlled Precipitation

Recrystallization is a purification technique based on differential solubility. The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[2][3] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.[4] As this solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the "mother liquor."[2] The slow, ordered formation of a crystal lattice inherently excludes mismatched impurity molecules, leading to a significant increase in purity.[5]

Solvent System Selection: The Key to High-Purity Crystals

The success of any recrystallization hinges on the choice of solvent. An ideal single solvent should dissolve the compound completely when hot (at or near its boiling point) but very poorly when cold (at room temperature or in an ice bath). For a molecule like 2-phenoxy-4'-bromoacetophenone, finding this perfect balance in a single solvent is often impractical. Therefore, a mixed-solvent system is typically the superior approach.[6][7]

A mixed-solvent system employs two miscible solvents:

  • The "Good" or "Soluble" Solvent: In which the compound is highly soluble, even at room temperature.

  • The "Bad" or "Anti-Solvent": In which the compound is poorly soluble, even at the solvent's boiling point.

The strategy is to dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "bad" solvent until the solution becomes faintly cloudy (turbid).[8] This cloudiness indicates the point of saturation has been reached and crystallization is imminent. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[6]

Visualizing the Solvent Selection Workflow

The following workflow provides a systematic approach to identifying an optimal solvent system.

Figure 1. Systematic Workflow for Solvent System Selection Start Crude 2-phenoxy- 4'-bromoacetophenone Test_Solubility Perform Small-Scale Solubility Tests (Test Tubes) Start->Test_Solubility Single_Path Is an ideal single solvent found? (High solubility hot, low cold) Test_Solubility->Single_Path Single_Protocol Proceed to Single-Solvent Recrystallization Protocol Single_Path->Single_Protocol Yes Mixed_Path Identify a 'Good' Solvent (High Solubility) & a miscible 'Anti-Solvent' (Low Solubility) Single_Path->Mixed_Path No Mixed_Protocol Proceed to Mixed-Solvent Recrystallization Protocol Mixed_Path->Mixed_Protocol Figure 2. Step-by-Step General Recrystallization Workflow Dissolve 1. Dissolve Crude Solid in Minimum Amount of Hot 'Good' Solvent HotFilter 2. Hot Gravity Filtration (Optional, if insoluble impurities are present) Dissolve->HotFilter AddAntiSolvent 3. Add 'Anti-Solvent' Dropwise to Hot Solution Until Turbid HotFilter->AddAntiSolvent Filtered or No Impurities Clarify 4. Add Drops of 'Good' Solvent to Re-clarify AddAntiSolvent->Clarify Cool 5. Slow Cooling to Room Temperature Clarify->Cool IceBath 6. Chill in Ice-Water Bath to Maximize Yield Cool->IceBath VacFilter 7. Collect Crystals by Vacuum Filtration IceBath->VacFilter Wash 8. Wash Crystals with Ice-Cold Solvent VacFilter->Wash Dry 9. Dry Pure Crystals Under Vacuum Wash->Dry End Pure Crystalline Product Dry->End

Caption: Figure 2. Step-by-Step General Recrystallization Workflow.

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Solution(s)
Oiling Out The melting point of the solid is lower than the boiling point of the solvent system. The solution is cooling too rapidly.Add more "good" solvent to lower the saturation point. Re-heat to dissolve the oil, then allow to cool much more slowly. Try a different solvent system with a lower boiling point. [9]
No Crystals Form Too much solvent was used. The solution is not sufficiently supersaturated.Boil off some of the solvent to increase the concentration and try cooling again. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. Add a "seed crystal" of the pure compound if available. [2][10]
Premature Crystallization The solution cooled too quickly during hot filtration. The funnel was too cold.Use a stemless funnel. Pre-heat all glassware. Add a small amount of extra hot solvent before filtering to ensure the compound stays in solution. [9]
Low Recovery Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were washed with solvent that was not ice-cold.Ensure the minimum amount of hot solvent is used. Ensure the solution is thoroughly chilled in an ice bath before filtering. Concentrate the mother liquor by boiling off some solvent to obtain a "second crop" of crystals (note: this crop may be less pure). [11]

Assessing Purity

After recrystallization, it is essential to confirm the purity of the product. Standard methods include:

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2 °C) that corresponds to the literature value. Impurities tend to depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): Compare the recrystallized product to the crude material. The pure product should appear as a single, well-defined spot.

  • Spectroscopic Analysis (NMR, IR): For definitive structural confirmation and to check for the absence of solvent or starting material impurities.

References

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • Waseda University. (n.d.). Recrystallization method. Retrieved from [Link]

  • Hunt, N. (n.d.). General Mixed Solvent Procedure, Concept. Grossmont College. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6D: Mixed Solvent Crystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Gilbert, J. C., & Martin, S. F. (2011). Experimental Organic Chemistry: A Miniscale and Microscale Approach (5th ed.). Cengage Learning. (Note: A general reference for the "oiling out" phenomenon, a specific URL is not available for the textbook content).
  • PrepChem. (n.d.). Synthesis of α-(2-bromo-4-phenylphenoxy)acetophenone. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of bromoacetophenone. Retrieved from [Link]

  • Majumdar, K. C., & Jana, N. K. (2000). Selective bromination of acetophenone derivatives with bromine in methanol. Indian Journal of Chemistry - Section B, 39(9), 706-708. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4'-Bromoacetophenone. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetophenone, p-bromo-. Retrieved from [Link]

  • Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(38). Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]

  • Arumanayagam, T., & Murugakoothan, P. (2012). Growth and Characterization Studies of 2-Bromo-4-chloroacetophenone Crystals. Crystal Growth & Design, 12(1), 124-128.
  • Nichols, L. (2022, August 16). 2.2.4.4F: Second Crop Crystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Google Patents. (n.d.). CN101462935B - A kind of synthetic method of α-bromoacetophenone compound.
  • Ymparisto.fi. (n.d.). 2-Phenoxyethanol. Retrieved from [Link]

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of Ethanone, 1-(4-bromophenyl)-2-phenoxy-

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the rapid and efficient synthesis of Ethanone, 1-(4-bromophenyl)-2-phenoxy-, an important α-aryloxy ketone intermediate, utilizing Microwave-Assisted Organic Synthesis (MAOS). α-Aryloxy ketones are significant structural motifs in medicinal chemistry and materials science. Traditional synthetic routes often require long reaction times and harsh conditions. This application note details a robust, high-yield protocol that leverages the advantages of microwave heating to dramatically reduce reaction times and improve energy efficiency, aligning with the principles of green chemistry.[1][2] We will explore the underlying principles of microwave-assisted synthesis, provide a detailed step-by-step protocol, and discuss the expected outcomes and characterization techniques.

Introduction: The Advantages of Microwave-Assisted Synthesis for α-Aryloxy Ketones

α-Aryloxy ketones are pivotal intermediates in the synthesis of various biologically active compounds and functional materials. The core synthetic route to these molecules is often a variation of the Williamson ether synthesis, a nucleophilic substitution reaction between a phenoxide and an α-halo ketone.[3] Conventionally, this reaction is performed under thermal conditions, which can necessitate extended reaction times, high temperatures, and often results in the formation of byproducts, complicating purification.[1]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[4] Unlike conventional heating which relies on conduction and convection, microwave irradiation directly and efficiently heats the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction.[1][5][6] This leads to rapid, uniform heating throughout the reaction vessel, often resulting in:

  • Dramatically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[4][5]

  • Increased Product Yields and Purity: The rapid and uniform heating minimizes the formation of side products.[1][2]

  • Enhanced Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, leading to significant energy savings.[1][2]

  • Alignment with Green Chemistry Principles: Reduced energy consumption and often the ability to use less hazardous solvents contribute to more environmentally friendly processes.[1][5]

This protocol details the microwave-assisted synthesis of Ethanone, 1-(4-bromophenyl)-2-phenoxy- from 2-bromo-1-(4-bromophenyl)ethanone and phenol.

Reaction Mechanism and Principle

The synthesis proceeds via a classic SN2 mechanism, characteristic of the Williamson ether synthesis.

G cluster_step1 Step 1: Deprotonation of Phenol cluster_step2 Step 2: Nucleophilic Attack Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide H⁺ abstraction Base Base (e.g., K₂CO₃) Base->Phenoxide AlphaBromoKetone 2-bromo-1-(4-bromophenyl)ethanone Product Ethanone, 1-(4-bromophenyl)-2-phenoxy- AlphaBromoKetone->Product LeavingGroup Br⁻ AlphaBromoKetone->LeavingGroup Phenoxide_ref Phenoxide Ion Phenoxide_ref->AlphaBromoKetone Sₙ2 Attack

  • Deprotonation: In the presence of a base, such as potassium carbonate, phenol is deprotonated to form the more nucleophilic phenoxide ion.

  • Nucleophilic Substitution: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine in 2-bromo-1-(4-bromophenyl)ethanone. This results in the displacement of the bromide ion and the formation of the desired ether linkage.

Microwave irradiation accelerates this process by efficiently promoting the molecular collisions and overcoming the activation energy barrier.[5]

Experimental Protocol

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
2-bromo-1-(4-bromophenyl)ethanone≥98%Sigma-Aldrich, Acros Organics, etc.
Phenol≥99%Sigma-Aldrich, Fisher Scientific, etc.
Potassium Carbonate (K₂CO₃), anhydrous≥99%Fisher Scientific, VWR, etc.
Acetone, anhydrousACS GradeFisher Scientific, VWR, etc.
Diethyl etherACS GradeFisher Scientific, VWR, etc.
Saturated Sodium Bicarbonate SolutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Fisher Scientific, VWR, etc.
Microwave Synthesizere.g., CEM Discover, Anton Paar Monowave
10 mL Microwave Reaction Vial with Stir Bar
Rotary Evaporator
Thin Layer Chromatography (TLC) PlatesSilica gel 60 F₂₅₄
Standard Glassware

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • 2-bromo-1-(4-bromophenyl)ethanone is a lachrymator; handle with care.

  • Phenol is corrosive and toxic; avoid skin contact and inhalation.

  • Microwave synthesizers operate at high temperatures and pressures; ensure you are properly trained on the instrument's use.[6]

Step-by-Step Procedure

G start Start reagents Combine Reactants: - 2-bromo-1-(4-bromophenyl)ethanone (1.0 mmol) - Phenol (1.2 mmol) - K₂CO₃ (1.5 mmol) - Acetone (5 mL) start->reagents mw_reaction Microwave Irradiation (e.g., 100 °C, 150 W, 10-15 min) reagents->mw_reaction cooling Cool to Room Temperature mw_reaction->cooling filtration Filter off solid K₂CO₃ and KBr cooling->filtration concentration Concentrate filtrate (Rotary Evaporator) filtration->concentration workup Aqueous Workup: - Dissolve residue in diethyl ether - Wash with sat. NaHCO₃ - Wash with brine concentration->workup drying Dry organic layer with MgSO₄ workup->drying final_concentration Concentrate to yield crude product drying->final_concentration purification Purify by recrystallization or column chromatography (if needed) final_concentration->purification end End purification->end

  • Preparation of the Reaction Mixture: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-bromo-1-(4-bromophenyl)ethanone (1.0 mmol, 278 mg), phenol (1.2 mmol, 113 mg), and anhydrous potassium carbonate (1.5 mmol, 207 mg).

  • Addition of Solvent: Add 5 mL of anhydrous acetone to the vial.

  • Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture with stirring at a constant temperature of 100 °C for 10-15 minutes. The instrument will automatically adjust the power (typically starting around 150 W) to maintain the set temperature.

  • Reaction Monitoring (Optional): The progress of the reaction can be monitored by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Post-Reaction Workup:

    • Once the reaction is complete, cool the vial to room temperature.

    • Filter the mixture to remove the solid potassium carbonate and potassium bromide by-product.

    • Rinse the vial and the filter cake with a small amount of acetone.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction:

    • Dissolve the resulting residue in diethyl ether (20 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).[3]

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation of Product:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.

    • The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography if necessary.

Results and Discussion

Expected Outcome

This microwave-assisted protocol is expected to yield Ethanone, 1-(4-bromophenyl)-2-phenoxy- in high yields (typically >85%) within a short reaction time. The product should be a white to pale yellow crystalline powder.[7]

Characterization

The identity and purity of the synthesized compound can be confirmed by standard analytical techniques:

  • Melting Point: The literature melting point can be used as a preliminary check of purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry: To confirm the molecular weight (C₁₄H₁₁BrO₂: 291.14 g/mol ).[8]

  • FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C=O stretch of the ketone, C-O-C stretch of the ether).

Comparison with Conventional Heating

The following table summarizes the key differences between the microwave-assisted and a conventional heating approach for this synthesis.

ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction Time 10-15 minutes24-48 hours[3]
Temperature 100 °C (achieved rapidly)Reflux (approx. 60 °C in acetone)[3]
Energy Input Direct and efficient to the sample[2]Indirect and inefficient
Typical Yield >85%65-75%
Byproduct Formation Minimized[4]More prevalent

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Inactive catalyst (moisture in K₂CO₃)Use freshly dried, anhydrous potassium carbonate.
Insufficient microwave power/timeIncrease reaction time or temperature incrementally.
Degradation of starting materialEnsure the purity of starting materials.
Presence of unreacted starting material Incomplete reactionIncrease reaction time or temperature.
Formation of multiple byproducts Temperature too highReduce the reaction temperature.
Presence of impuritiesPurify starting materials before the reaction.

Conclusion

The microwave-assisted synthesis of Ethanone, 1-(4-bromophenyl)-2-phenoxy- offers a significant improvement over conventional methods. It is a rapid, efficient, and high-yielding protocol that aligns with the principles of green chemistry. This method is highly suitable for researchers in drug discovery and materials science who require quick access to α-aryloxy ketone intermediates for further synthetic transformations.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.).
  • Synthesis of Phenoxyacetone: A Detailed Guide for Researchers - Benchchem. (n.d.).
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. (2023, June 6).
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (2025, June 30).
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15).
  • Synthesis of α-phenoxy ketones 1 from α-bromo ketones 3 and phenols 4. - ResearchGate. (n.d.).
  • Microwave-assisted synthesis | Anton Paar Wiki. (n.d.).
  • 2001-29-8, 1-(4-Bromophenyl)-2-phenylethanone Formula - ECHEMI. (n.d.).
  • Rapid, efficient and solvent free microwave mediated synthesis of aldo- and ketonitrones - Arabian Journal of Chemistry. (2015, January 1).
  • Microwave-assisted synthesis | Anton Paar Wiki. (n.d.).
  • 1-(4-bromophenyl)-2-phenoxyethanone AldrichCPR | Sigma - Sigma-Aldrich. (n.d.).
  • Microwave-assisted synthesis of novel[5] oxazine derivatives as potent anti-bacterial and antioxidant agents - Arkivoc. (2024, October 11). Retrieved from

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC. (2023, November 7).

Sources

Application Note: Strategic Functionalization of the Bromine Position in 1-(4-bromophenyl)-2-phenoxyethanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(4-bromophenyl)-2-phenoxyethanone is a versatile bifunctional scaffold of significant interest in medicinal chemistry and materials science. The presence of a reactive ketone and a modifiable aryl bromide within the same molecule offers two distinct points for chemical elaboration. The bromine atom, in particular, serves as a crucial synthetic handle for introducing molecular diversity via transition metal-catalyzed cross-coupling reactions.[1] Aryl bromides are preferred substrates in many of these transformations due to their optimal balance of reactivity and stability compared to aryl chlorides or iodides.[2]

This guide provides an in-depth exploration of established and reliable protocols for the functionalization of the C-Br bond in 1-(4-bromophenyl)-2-phenoxyethanone. We will delve into the mechanistic underpinnings and practical execution of three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols are designed to be self-validating, with explanations for key experimental choices to empower researchers to adapt and optimize these methods for the synthesis of novel derivatives.

Section 1: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a premier method for constructing biaryl structures through the formation of a carbon-carbon bond between an aryl halide and an organoboron compound.[3][4][5] This reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4][5]

Mechanism Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

  • Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-bromine bond of 1-(4-bromophenyl)-2-phenoxyethanone, forming a Pd(II) complex.[2]

  • Transmetalation: The organoboron reagent (e.g., a phenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.[2][4] The base is critical for the formation of a more nucleophilic boronate species, which facilitates this step.[5]

  • Reductive Elimination: The two organic ligands on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst to continue the cycle.[2]

Key Experimental Parameters
  • Catalyst: Palladium sources like Pd(PPh₃)₄ or pre-catalysts such as Pd₂(dba)₃ and Pd(OAc)₂ are commonly employed. The in situ generation of the active Pd(0) catalyst is a critical first step.[6]

  • Ligand: Phosphine ligands are essential for stabilizing the palladium catalyst and modulating its reactivity. For aryl bromides, ligands like triphenylphosphine (PPh₃) or more electron-rich, bulky ligands can enhance reaction efficiency.

  • Base: An inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to activate the boronic acid for transmetalation.[4][7] The choice of base can significantly impact reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is frequently used.[3][4] The aqueous phase is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.

Experimental Workflow: Suzuki-Miyaura Coupling

sub Substrate & Boronic Acid (1.0 & 1.2 equiv) flask Dry Schlenk Flask Under Inert Gas (Ar/N₂) sub->flask Charge reagents Add Pd Catalyst & Base (e.g., Pd(PPh₃)₄, K₃PO₄) flask->reagents Charge solvent Add Degassed Solvent (e.g., Dioxane/Water) reagents->solvent Inject heat Heat & Stir (e.g., 80-100 °C, 12-24h) solvent->heat React monitor Monitor by TLC/LC-MS heat->monitor In-process control workup Aqueous Workup (EtOAc Extraction) monitor->workup Upon completion purify Purification (Column Chromatography) workup->purify product Final Product 1-(4-Biphenyl)-2- phenoxyethanone Derivative purify->product

Figure 1: Suzuki-Miyaura Coupling Workflow.
Detailed Protocol: Synthesis of 1-(4-Biphenyl)-2-phenoxyethanone
  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 1-(4-bromophenyl)-2-phenoxyethanone (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., a 4:1 ratio), via syringe.[3]

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 12 to 24 hours.[3][7]

  • Workup: After the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 1-(4-biphenyl)-2-phenoxyethanone.

Component Typical Conditions Role Reference
Aryl Halide 1-(4-bromophenyl)-2-phenoxyethanoneElectrophileN/A
Boron Reagent Arylboronic Acid (1.1 - 1.5 equiv.)Nucleophile Source[3]
Catalyst Pd(PPh₃)₄ (3-5 mol%)Catalyzes C-C bond formation[7]
Base K₃PO₄ or K₂CO₃ (2.0 - 3.0 equiv.)Activates Boronic Acid[4][7]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂OReaction Medium[3][4]
Temperature 80 - 110 °CProvides Activation Energy[3]

Section 2: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for synthesizing carbon-nitrogen bonds, specifically for the formation of arylamines from aryl halides.[8][9] This reaction has largely superseded classical methods like the Goldberg reaction or nucleophilic aromatic substitution due to its milder conditions and exceptionally broad substrate scope, allowing for the coupling of a wide variety of primary and secondary amines.[8]

Mechanism Overview

The catalytic cycle for the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-couplings:[10]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of the aryl bromide.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: This key step involves the formation of the C-N bond and the release of the arylamine product, regenerating the Pd(0) catalyst. An unproductive side reaction can be β-hydride elimination, though this is less common with aryl substrates.[8]

Key Experimental Parameters
  • Catalyst/Ligand System: This is the most critical aspect of the reaction. Modern Buchwald-Hartwig aminations rely on bulky, electron-rich phosphine ligands. Ligands like X-Phos or RuPhos are highly effective for coupling aryl bromides, as they promote both the oxidative addition and the crucial reductive elimination step.[11] The palladium source is typically Pd(OAc)₂ or Pd₂(dba)₃.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is the most common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can also be used.[10][11][12]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard. The choice of solvent can influence reaction rates and solubility of the catalytic species.[9][10]

Experimental Workflow: Buchwald-Hartwig Amination

sub Aryl Bromide & Amine (1.0 & 1.2-1.5 equiv) flask Dry Schlenk Tube Under Inert Gas (Ar/N₂) sub->flask Charge reagents Add Pd Pre-catalyst, Ligand & Base (e.g., Pd₂(dba)₃, XPhos, NaOt-Bu) flask->reagents Charge solvent Add Anhydrous Solvent (e.g., Toluene) reagents->solvent Inject heat Heat & Stir (e.g., 90-110 °C, 4-18h) solvent->heat React monitor Monitor by TLC/LC-MS heat->monitor In-process control workup Filter through Celite & Aqueous Wash monitor->workup Upon completion purify Purification (Column Chromatography) workup->purify product Final Product 1-(4-Aminophenyl)-2- phenoxyethanone Derivative purify->product

Figure 2: Buchwald-Hartwig Amination Workflow.
Detailed Protocol: Synthesis of 1-(4-(phenylamino)phenyl)-2-phenoxyethanone
  • Reaction Setup: In a glovebox or under a stream of argon, add sodium tert-butoxide (1.4 equiv.) to a dry Schlenk tube. Add 1-(4-bromophenyl)-2-phenoxyethanone (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., X-Phos, 2-5 mol%).

  • Reagent Addition: Add anhydrous toluene via syringe, followed by the amine (e.g., aniline, 1.2 equiv.).

  • Reaction: Seal the tube and heat the mixture in an oil bath at 90-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once the reaction is complete (typically 4-18 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired N-arylated product.

Component Typical Conditions Role Reference
Aryl Halide 1-(4-bromophenyl)-2-phenoxyethanoneElectrophileN/A
Nucleophile Primary/Secondary Amine (1.2-1.5 equiv.)Forms C-N bond[12]
Catalyst System Pd(OAc)₂ or Pd₂(dba)₃ + Ligand (X-Phos)Catalyzes C-N bond formation[11]
Base NaOt-Bu (1.4 - 2.0 equiv.)Deprotonates amine[9]
Solvent Toluene or 1,4-Dioxane (Anhydrous)Reaction Medium[10][12]
Temperature 90 - 110 °CProvides Activation Energy[12]

Section 3: Palladium-Catalyzed C-C (Alkynyl) Bond Formation via Sonogashira Coupling

The Sonogashira coupling is the most widely used method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[13][14] This reaction typically employs a dual catalytic system of palladium and copper(I).[15] It is highly efficient and proceeds under mild conditions, often at room temperature, making it invaluable for synthesizing complex molecules, including pharmaceuticals and organic materials.[15]

Mechanism Overview

The Sonogashira reaction involves two interconnected catalytic cycles:

  • The Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, this cycle begins with the oxidative addition of the Pd(0) catalyst to the aryl bromide.[15]

  • The Copper Cycle: The terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of an amine base (which also acts as a solvent) to form a copper(I) acetylide intermediate. This species is more reactive than the terminal alkyne itself.[15]

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The aryl and alkynyl groups are reductively eliminated from the palladium center, yielding the final product and regenerating the Pd(0) catalyst.

Key Experimental Parameters
  • Palladium Catalyst: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are the most common and effective catalysts for this transformation.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst used to generate the reactive copper acetylide. Copper-free versions of the Sonogashira coupling exist but may require different conditions.[15][16]

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves to deprotonate the terminal alkyne and act as a solvent or co-solvent.

  • Solvent: The reaction is often run in the amine base itself or in a co-solvent system with THF or DMF. Anhydrous and anaerobic conditions are typically required to prevent side reactions like the homocoupling of alkynes (Glaser coupling).[14]

Experimental Workflow: Sonogashira Coupling

sub Aryl Bromide & Terminal Alkyne (1.1 & 1.0 equiv) flask Dry Schlenk Flask Under Inert Gas (Ar/N₂) sub->flask Charge reagents Add Pd/Cu Catalysts & Base (e.g., Pd(PPh₃)₄, CuI, Et₃N) flask->reagents Charge solvent Add Anhydrous Solvent (e.g., THF) reagents->solvent Inject react Stir at Room Temp (e.g., 16-24h) solvent->react React monitor Monitor by TLC/LC-MS react->monitor In-process control workup Concentrate & Dilute (EtOAc/Water) monitor->workup Upon completion purify Purification (Column Chromatography) workup->purify product Final Product 1-(4-Alkynylphenyl)-2- phenoxyethanone Derivative purify->product

Figure 3: Sonogashira Coupling Workflow.
Detailed Protocol: Synthesis of 1-(4-(phenylethynyl)phenyl)-2-phenoxyethanone
  • Reaction Setup: To a dry, degassed Schlenk flask, add 1-(4-bromophenyl)-2-phenoxyethanone (1.1 equiv), Pd(PPh₃)₄ (5-10 mol%), and copper(I) iodide (CuI) (5-10 mol%).

  • Solvent and Base Addition: Add a degassed mixture of anhydrous THF and triethylamine (Et₃N) (e.g., 2:1 ratio).

  • Reagent Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.0 equiv.) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 16-24 hours or until TLC/LC-MS indicates complete consumption of the starting material.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by flash column chromatography to afford the desired alkynylated ketone.

Component Typical Conditions Role Reference
Aryl Halide 1-(4-bromophenyl)-2-phenoxyethanoneElectrophileN/A
Alkyne Terminal Alkyne (1.0 equiv.)Nucleophile Source
Pd Catalyst Pd(PPh₃)₄ (5-10 mol%)Primary Catalyst
Cu Co-catalyst CuI (5-10 mol%)Activates Alkyne[15]
Base Et₃N or DIPAActivates Alkyne, Acid Scavenger
Solvent THF / AmineReaction Medium
Temperature Room Temperature - 50 °CMild Activation[15]

Section 4: Considerations for Alternative Methodologies

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is the dominant strategy for functionalizing aryl halides, it is important to consider other potential pathways, such as Nucleophilic Aromatic Substitution (SNAr). The SNAr mechanism differs fundamentally from the catalytic methods described above. It involves the direct attack of a nucleophile on the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the expulsion of the leaving group (bromide).[17][18][19]

However, for SNAr to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group.[17][18][20] These groups are necessary to stabilize the negative charge of the Meisenheimer complex.

The 1-(4-bromophenyl)-2-phenoxyethanone substrate contains a ketone group, which is moderately electron-withdrawing. However, it is generally not sufficient to activate the ring for facile SNAr reactions under standard conditions. This pathway would likely require harsh conditions (high temperatures, very strong nucleophiles) and may result in low yields or side reactions. Therefore, for the strategic and controlled functionalization of this particular scaffold, the palladium-catalyzed cross-coupling reactions detailed in this note are vastly superior in terms of scope, efficiency, and predictability.

Conclusion

The bromine atom of 1-(4-bromophenyl)-2-phenoxyethanone is a robust and versatile anchor point for molecular elaboration. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions provide a powerful and reliable toolkit for the synthesis of a diverse library of derivatives. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can efficiently forge new C-C and C-N bonds, enabling the rapid exploration of chemical space for applications in drug discovery and materials science.

References

  • Tamba, S., Okubo, Y., Tanaka, S., Monguchi, D., & Mori, A. (2010). A palladium-catalyzed C-H arylation of electron-enriched heteroarenes with aryl bromides and aryl chlorides proceeds in the presence of LiO-t-Bu as a base. J. Org. Chem., 75, 6998-7001.
  • Scilit. (n.d.).
  • STAR Protocols. (2024, February 22).
  • ACS Publications. (2021, July 16). C–H Bond Functionalization of (Hetero)
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Mino, T., Suzuki, S., Hirai, K., Sakamoto, M., & Fujita, T. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Synlett, 2011(9), 1277-1280.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Semantic Scholar. (2010, January 20). Pd-catalyzed intramolecular acylation of aryl bromides via C-H functionalization: a highly efficient synthesis of benzocyclobutenones. Journal of the American Chemical Society.
  • Lau, S. Y. W., Hughes, G., O'Shea, P. D., & Davies, I. W. (2007). Magnesiation of Electron-Rich Aryl Bromides and Their Use in Nickel-Catalyzed Cross-Coupling Reactions. Organic Letters, 9, 2239-2242.
  • PubMed. (2021, August 6). C-H Bond Functionalization of (Hetero)
  • ResearchGate. (2021, March 16). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I).
  • Wikipedia. (n.d.).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Chemistry LibreTexts. (2023, June 30).
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25).
  • BenchChem. (n.d.). Application Note: Suzuki-Miyaura Coupling for the Synthesis of 1-(4-biphenyl)pyridin-2(1H)-one.
  • Wikipedia. (n.d.).
  • BenchChem. (n.d.). Benchmarking the performance of catalysts for reactions involving 1-(4-bromophenyl)pyridin-2(1H)-one.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Harned Research Group. (n.d.). Cross coupling reactions.
  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003.
  • PMC. (n.d.). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction.
  • Chemistry Steps. (2021, August 9).
  • iris.unina.it. (2025, November 25). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview.
  • Chemistry LibreTexts. (2022, September 24). 16.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1-(4-Methylphenyl)-2-phenylethanone.
  • Google Patents. (n.d.).
  • PMC. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
  • Sciforum. (2023, November 15). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues.
  • RSC Publishing. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.).
  • OpenStax. (2023, September 20). 16.

Sources

Troubleshooting & Optimization

Improving reaction yield of Ethanone 1-(4-bromophenyl)-2-phenoxy- synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-(4-bromophenyl)-2-phenoxyethanone. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions regarding this important synthetic transformation. Our goal is to equip you with the scientific understanding and practical guidance necessary to improve your reaction yields and obtain high-purity products.

Reaction Overview: The Williamson Ether Synthesis

The synthesis of 1-(4-bromophenyl)-2-phenoxyethanone is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] In this process, a phenoxide ion, generated by deprotonating phenol with a suitable base, acts as a nucleophile. This nucleophile then attacks the electrophilic α-carbon of 1-(4-bromophenyl)-2-bromoethanone (also known as 4-bromophenacyl bromide), displacing the bromide leaving group to form the desired ether linkage.

Reaction Scheme:

  • Step 1: Deprotonation Phenol is treated with a base (e.g., potassium carbonate, K₂CO₃) to form the potassium phenoxide intermediate.

  • Step 2: Nucleophilic Attack (SN2) The phenoxide attacks the α-carbon of 4-bromophenacyl bromide, displacing the bromide ion and forming the final product.

The efficiency of this SN2 reaction is highly dependent on several factors, including the choice of base, solvent, temperature, and the purity of the starting materials.[2]

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Question 1: My reaction yield is significantly low (<50%). What are the primary causes and how can I improve it?

A low yield is a frequent challenge and can often be traced back to one or more of the following factors:

  • Incomplete Deprotonation of Phenol: The formation of the phenoxide nucleophile is the critical first step. If the base is not strong enough or is of poor quality, the concentration of the active nucleophile will be low, leading to a sluggish and incomplete reaction.

    • Solution: While weaker bases like potassium carbonate can be effective, ensuring its quality is crucial. Use freshly ground, anhydrous K₂CO₃. For a more robust deprotonation, a stronger base like sodium hydride (NaH) can be used, but requires strictly anhydrous conditions to prevent quenching.[4]

  • Competing Elimination Reaction (E2): The phenoxide is not only a nucleophile but also a base. It can abstract a proton from the α-carbon of the 4-bromophenacyl bromide, leading to an elimination (E2) side reaction, especially at higher temperatures.[5][6]

    • Solution: Maintain a moderate reaction temperature. Williamson ether syntheses are typically conducted between 50-100°C.[1][2] Lowering the temperature generally favors the SN2 pathway over elimination.[5]

  • Moisture in the Reaction: Water can have several detrimental effects. It can consume the base, hydrolyze the alkyl halide starting material, and reduce the nucleophilicity of the phenoxide. The Williamson ether synthesis is highly sensitive to moisture.[7]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. Polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) are often preferred as they effectively solvate the cation without deactivating the nucleophile.[1][5]

  • Insufficient Reaction Time: SN2 reactions, particularly with less reactive substrates, may require sufficient time to proceed to completion. Short reaction times can result in a high proportion of unreacted starting materials.[1]

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Allow the reaction to proceed until the starting material (4-bromophenacyl bromide) is no longer visible on the TLC plate. Reaction times can range from 1 to 8 hours.[1][2]

Question 2: My final product is contaminated with unreacted starting materials (phenol and/or 4-bromophenacyl bromide). How can I resolve this?

The presence of starting materials indicates an incomplete reaction.

  • Cause: This is often due to insufficient reaction time, low temperature, or a sub-stoichiometric amount of one of the reagents.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Ensure a slight excess (1.1-1.2 equivalents) of the less expensive or more stable reagent is used to drive the reaction to completion.

    • Increase Reaction Time/Temperature: As mentioned previously, continue to monitor the reaction by TLC and consider a modest increase in temperature if the reaction is stalled.

    • Purification Strategy: If the reaction has gone to completion as much as possible, a careful work-up and purification are necessary.

      • An aqueous wash with a mild base (e.g., dilute NaOH or NaHCO₃ solution) will extract any unreacted acidic phenol.[8]

      • The final product can then be purified from the remaining non-polar starting material (4-bromophenacyl bromide) by recrystallization or flash column chromatography.[9]

Question 3: I am observing significant side-product formation. What are these impurities and how can I prevent them?

Besides the E2 elimination product, other side reactions can occur.

  • Self-Condensation of 4-bromophenacyl bromide: Under basic conditions, the enolate of the ketone can form and react with another molecule of the starting material.

    • Prevention: Add the 4-bromophenacyl bromide slowly to the solution of the pre-formed phenoxide. This ensures that the concentration of the alkyl halide is always low relative to the nucleophile, favoring the desired intermolecular reaction.

  • Alkylation on the Aromatic Ring: The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[1]

    • Prevention: This is generally less of a problem under the standard conditions for a Williamson ether synthesis. The use of polar aprotic solvents tends to favor O-alkylation.

Optimization Workflow

The following diagram outlines a logical workflow for troubleshooting and optimizing the synthesis of 1-(4-bromophenyl)-2-phenoxyethanone.

G cluster_start cluster_analysis cluster_paths cluster_solutions1 cluster_solutions2 cluster_end Start Low Yield Observed Analysis Analyze Reaction by TLC/LC-MS Start->Analysis HighSM High Starting Material? Analysis->HighSM SideProducts Major Side Products? Analysis->SideProducts HighSM->SideProducts No CheckReagents Check Reagent Purity & Stoichiometry HighSM->CheckReagents Yes LowerTemp Lower Reaction Temperature SideProducts->LowerTemp Yes End Improved Yield SideProducts->End No IncreaseTime Increase Reaction Time / Temperature CheckReagents->IncreaseTime Anhydrous Ensure Anhydrous Conditions IncreaseTime->Anhydrous Anhydrous->End SlowAddition Slowly Add Alkyl Halide LowerTemp->SlowAddition ChangeSolvent Optimize Solvent (e.g., DMF, Acetonitrile) SlowAddition->ChangeSolvent ChangeSolvent->End

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent combination?

A: The ideal combination balances reactivity with minimizing side reactions.

  • Base: Potassium carbonate (K₂CO₃) is a common, safe, and effective choice. It is sufficiently basic to deprotonate phenol but mild enough to minimize elimination reactions.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are highly recommended.[1][5] They promote the SN2 mechanism by solvating the potassium cation, leaving a "naked" and highly reactive phenoxide nucleophile. Acetone can also be used. Protic solvents should be avoided as they can solvate the nucleophile, reducing its reactivity.

Q2: How critical is the temperature, and what is the recommended range?

A: Temperature is a critical parameter. Higher temperatures increase the rate of both the desired SN2 reaction and the undesired E2 elimination side reaction.[5] A typical temperature range is 50-100°C.[1][2] It is often best to start at a lower temperature (e.g., 60°C) and monitor the reaction. If the reaction is slow, the temperature can be gradually increased.

Q3: Which alkyl halide should I use: 4-bromophenacyl bromide or chloride?

A: The reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl > F.[10] Therefore, 4-bromophenacyl bromide is more reactive than the corresponding chloride and will generally lead to faster reaction times and higher yields under the same conditions.

Q4: How should I monitor the progress of the reaction?

A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials and the product. The reaction is considered complete when the spot corresponding to the 4-bromophenacyl bromide has disappeared.

Data Summary: Impact of Reaction Conditions

The following table summarizes the expected impact of different reaction parameters on the yield of 1-(4-bromophenyl)-2-phenoxyethanone. This data is illustrative and based on established principles of the Williamson ether synthesis.

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome for Condition BRationale
Base NaOH (in protic solvent)Anhydrous K₂CO₃Higher YieldK₂CO₃ in an aprotic solvent provides sufficient basicity while minimizing side reactions.[1]
Solvent Ethanol (Protic)Acetonitrile or DMF (Aprotic)Higher YieldAprotic solvents enhance nucleophilicity and favor the SN2 mechanism.[1][5]
Temperature >100°C60-80°CHigher Purity & YieldModerate temperatures favor substitution over elimination side reactions.[2][5]
Atmosphere AirInert (Nitrogen or Argon)Higher YieldAn inert atmosphere prevents moisture from entering the reaction, which can deactivate the base.[7]

Optimized Experimental Protocol

This protocol provides a robust starting point for achieving a high yield of 1-(4-bromophenyl)-2-phenoxyethanone.

Materials:

  • Phenol (1.0 equivalent)

  • 4-bromophenacyl bromide (1.05 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.0 equivalents)

  • Anhydrous Acetonitrile (or DMF)

  • Ethyl Acetate

  • Hexanes

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 equiv.) and anhydrous acetonitrile.

  • Base Addition: Add finely ground anhydrous potassium carbonate (2.0 equiv.) to the solution.

  • Phenoxide Formation: Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen).

  • Alkyl Halide Addition: Add 4-bromophenacyl bromide (1.05 equiv.) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 80°C for acetonitrile) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC until the 4-bromophenacyl bromide spot is consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts and wash the solid with a small amount of ethyl acetate.

    • Combine the filtrate and washes and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any unreacted phenol), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to obtain the pure 1-(4-bromophenyl)-2-phenoxyethanone.

Reaction Mechanism Diagram

G phenol Phenol (Ar-OH) step1 Step 1: Deprotonation phenol->step1 base Base (e.g., K₂CO₃) base->step1 alkyl_halide 4-Bromophenacyl Bromide (Ar'-CH₂-Br) step2 Step 2: SN2 Attack alkyl_halide->step2 phenoxide Phenoxide Ion (Ar-O⁻) phenoxide->step2 product 1-(4-bromophenyl)-2-phenoxyethanone (Ar-O-CH₂-Ar') salt KBr step1->phenoxide step2->product step2->salt

Caption: Williamson ether synthesis mechanism.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

  • BenchChem. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting guide for Williamson ether synthesis with secondary iodides. BenchChem Technical Support.
  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Department of Chemistry and Biochemistry. Retrieved February 27, 2026, from [Link]

  • Millikin University. (n.d.). Experiment 06: Williamson Ether Synthesis. Chemistry Department.
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved February 27, 2026, from [Link]

  • Tang, W., Patel, N. D., Capacci, A. G., Wei, X., Yee, N. K., & Senanayake, C. H. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved February 27, 2026, from [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]

  • Grokipedia. (2020, July 15). Williamson ether synthesis. Retrieved February 27, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 27, 2026, from [Link]

  • Sniady, A., Morreale, M. S., & Dembinski, R. (2007). Electrophilic Cyclization with N-Iodosuccinimide: Preparation of 5-(4-Bromophenyl)-3-Iodo-2-(4-Methylphenyl)Furan. Organic Syntheses, 84, 199-208. [Link]

  • Journal of Synthetic Chemistry. (2024, October 7). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved February 27, 2026, from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved February 27, 2026, from [Link]

  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. Retrieved February 27, 2026, from [Link]

  • Grokipedia. (n.d.). Williamson ether synthesis. Retrieved February 27, 2026, from [Link]

  • Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. (2024, October 3). PMC. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Mechanism of base catalysis in the reactions of phenyl aryl ethers with aliphatic amines in dimethyl sulfoxide. RSC Publishing. Retrieved February 27, 2026, from [Link]

  • BenchChem. (2025). Optimization of reaction conditions for 2-[2-(4-Bromophenyl)ethoxy]ethanol synthesis. BenchChem Technical Support.
  • YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. Retrieved February 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved February 27, 2026, from [Link]

  • PubMed. (2015, June 19). Base Mediated Synthesis of Alkyl-aryl Ethers from the Reaction of Aliphatic Alcohols and Unsymmetric Diaryliodonium Salts. Retrieved February 27, 2026, from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Retrieved February 27, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). revised ESI clean. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2025, October 16). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • Annemarie Börlind. (n.d.). Phenoxyethanol. Retrieved February 27, 2026, from [Link]

  • University of Córdoba. (n.d.). A Continuous flow approach for the desulfurative bromination of sulfides. Retrieved February 27, 2026, from [Link]

Sources

Technical Support Center: Purification of 2-Phenoxy-4'-bromoacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-2P4B-001 Subject: Removal of Unreacted Phenol from 2-Phenoxy-4'-bromoacetophenone Status: Active Guide Applicable Synthesis: Williamson Ether Synthesis (Phenol + 2-Bromo-4'-bromoacetophenone)

Executive Summary

In the synthesis of 2-phenoxy-4'-bromoacetophenone via Williamson ether synthesis, unreacted phenol is the most persistent impurity. Its presence interferes with downstream biological assays and crystallographic characterization. This guide details a self-validating purification protocol relying on the significant


 differential between the phenolic impurity (

) and the neutral ether product.

Module 1: The Primary Protocol (Acid-Base Extraction)

The Chemical Logic

The separation strategy exploits the acidity of phenol.[1][2][3][4][5] By introducing a basic aqueous phase, phenol is deprotonated to form sodium phenoxide, a water-soluble salt.[5] The target molecule, 2-phenoxy-4'-bromoacetophenone, lacks acidic protons (


 for the 

-protons) and remains in the lipophilic organic layer.

Critical Parameter: The base concentration must be sufficient to deprotonate phenol but mild enough to prevent enolization or aldol-type condensation of the acetophenone moiety [1].

Step-by-Step Methodology

Reagents Required:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[6][7]

  • 1.0 M Sodium Hydroxide (NaOH), cold (

    
    )
    
  • Saturated Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (

    
    )
    

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in DCM. Use approximately 10 mL of solvent per gram of crude product.

  • The Caustic Wash (Critical Step):

    • Transfer the organic solution to a separatory funnel.[1][3][4]

    • Add an equal volume of cold 1.0 M NaOH .

    • Technique: Shake vigorously for 30-45 seconds with frequent venting.

    • Observation: The aqueous layer may turn yellow/orange (characteristic of phenoxide anions).

  • Phase Separation: Allow layers to separate completely. Drain the lower organic layer (if using DCM) into a clean flask. Discard the upper aqueous basic layer (contains phenol).[3]

  • Repeat Wash: Repeat step 2 once more to ensure quantitative removal of phenol.

  • Neutralization & Drying:

    • Wash the organic layer with saturated brine (prevents emulsion and removes residual base).

    • Dry the organic layer over anhydrous

      
       for 15 minutes.
      
    • Filter and concentrate in vacuo.

Self-Validating Checkpoint

Before evaporating the solvent, spot the organic layer on a TLC plate alongside a pure phenol standard. Stain with


 or 

.
  • Pass: No spot corresponds to the phenol

    
    .
    
  • Fail: Phenol spot persists.

    
    Repeat Caustic Wash.
    
Workflow Visualization

ExtractionLogic Start Crude Mixture (Ether + Phenol) AddSolvent Dissolve in DCM Start->AddSolvent AddBase Add 1M NaOH (Cold) AddSolvent->AddBase SepFunnel Separatory Funnel Equilibration AddBase->SepFunnel OrgLayer Organic Layer (Neutral Ether) SepFunnel->OrgLayer  Phase Separation   AqLayer Aqueous Layer (Na+ Phenoxide-) SepFunnel->AqLayer WashBrine Wash with Brine Dry over Na2SO4 OrgLayer->WashBrine Waste Aqueous Waste AqLayer->Waste FinalProd Pure Product 2-phenoxy-4'-bromoacetophenone WashBrine->FinalProd

Figure 1: Phase separation logic for removing phenolic impurities via acid-base extraction.

Module 2: Advanced Troubleshooting (Recrystallization)

If the extraction does not yield analytical-grade purity (e.g., >98% by HPLC), recrystallization is required. The presence of the bromine atom and the aromatic rings makes this compound highly crystalline.

Solvent Selection Guide
Solvent SystemSuitabilityNotes
Ethanol (95%) Primary Choice Product is soluble hot, insoluble cold. Phenol remains soluble in the mother liquor [2].
EtOH / Water Secondary Choice Use if yield is low in pure EtOH. Add water dropwise to hot EtOH solution until turbid.
EtOAc / Hexane Alternative Good for removing non-polar side products, but less efficient for removing trace phenol.
The "Oiling Out" Phenomenon

Issue: Upon cooling, the product separates as an oil rather than crystals.[8] Cause: The solution is too concentrated, or the cooling is too rapid.[8] Remedy:

  • Re-heat the mixture until the oil dissolves.

  • Add a small "seed crystal" of pure product if available.

  • Scratch the inner wall of the flask with a glass rod.

  • Allow to cool to room temperature slowly (wrap flask in a towel) before placing in an ice bath.

Module 3: FAQ & Diagnostics

Q1: I have a persistent emulsion during the NaOH wash. What do I do?

A: Emulsions occur when the density difference between layers is minimal or when microscopic solids stabilize the interface.

  • Immediate Fix: Add solid NaCl directly to the separatory funnel and shake gently. This increases the density and ionic strength of the aqueous layer, forcing phase separation (Salting Out).

  • Prevention: Filter the crude reaction mixture through a Celite pad before starting extraction to remove fine particulates.

Q2: Why use cold NaOH? Can I use stronger base?

A: While 2-phenoxy-4'-bromoacetophenone is an ether, it is also a ketone. The protons alpha to the carbonyl group are acidic (


).
  • Risk: Using hot or highly concentrated base (e.g., 6M NaOH) can lead to enolate formation, resulting in self-condensation (Aldol reactions) or degradation [3].

  • Standard: 1M NaOH at

    
     is sufficient to deprotonate phenol (
    
    
    
    ) without affecting the ketone.
Q3: How do I confirm the impurity is actually phenol?

A: Use Proton NMR (


-NMR).
  • Phenol Signature: Look for a triplet at

    
     6.7-6.9 ppm (para-H) and a broad singlet (variable, 
    
    
    
    4.0-7.0 ppm) for the -OH proton.
  • Product Signature: The product will show a distinct singlet for the

    
     group around 
    
    
    
    5.2 ppm.
Troubleshooting Decision Tree

Troubleshooting Issue Impurity Detected After Extraction CheckType Identify Impurity (TLC/NMR) Issue->CheckType IsPhenol Impurity is Phenol CheckType->IsPhenol IsOther Impurity is Unknown/Tarry CheckType->IsOther Action1 Repeat Wash with 2M NaOH IsPhenol->Action1 High Content Action2 Recrystallize (Ethanol) IsPhenol->Action2 Trace Content Action3 Column Chromatography (Silica, Hex/EtOAc) IsOther->Action3

Figure 2: Decision matrix for post-extraction impurities.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989; pp 165-168. (General Williamson Ether workup protocols).[1][3]

  • Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Purification of Solid Organic Compounds; In Vogel's Textbook of Practical Organic Chemistry; Pearson, 1989.
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.

Sources

Troubleshooting low solubility of Ethanone 1-(4-bromophenyl)-2-phenoxy- in ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization & Troubleshooting Topic: Ethanone, 1-(4-bromophenyl)-2-phenoxy- (


-Phenoxy-4'-bromoacetophenone)
Case ID:  SOL-BR-PH-001

Executive Summary: The Solubility Paradox

User Issue: "I cannot get Ethanone, 1-(4-bromophenyl)-2-phenoxy- to dissolve in ethanol."

Technical Verdict: This behavior is thermodynamically expected and is often an intentional feature for purification. This compound belongs to the class of


-phenoxyacetophenones. These molecules exhibit high crystal lattice energy due to 

-

stacking between the electron-deficient bromophenyl ring and the electron-rich phenoxy ring. Ethanol (a polar protic solvent) is a poor solvent for this lipophilic compound at room temperature but an excellent solvent at reflux, making it the standard solvent for recrystallization .

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: Why is the solubility so low in ethanol at room temperature (25°C)?

A: The insolubility is governed by the competition between Solvation Energy ($ \Delta G_{solv} ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 \Delta G{latt} $).
  • Lattice Energy: The molecule contains two aromatic rings capable of strong intermolecular interactions (Van der Waals and

    
    -stacking), strengthened by the polarizable bromine atom. This creates a stable crystal structure.
    
  • Solvation Mismatch: Ethanol is a polar protic solvent (

    
    ) dominated by hydrogen bonding. Your compound (C
    
    
    
    H
    
    
    BrO
    
    
    ) has limited H-bond accepting capability (ketone/ether oxygens) and no H-bond donors. The energy required to break the ethanol-ethanol H-bond network is not compensated by the weak solute-solvent interactions.
  • Result: The compound remains solid until sufficient thermal energy (heating to reflux) overcomes the lattice energy.

Q2: I need the compound dissolved for a reaction (e.g., reduction, substitution). What should I do?

A: If ethanol is required for the reaction mechanism (e.g., NaBH


 reduction), you must use a Co-Solvent Strategy . Ethanol alone is insufficient.
  • Protocol: Dissolve the compound in a minimum volume of Tetrahydrofuran (THF) or Dichloromethane (DCM) first. Then, dilute with ethanol.

  • Ratio: A 1:4 (THF:Ethanol) ratio usually maintains solubility while allowing the protic nature of ethanol to participate in the reaction.

Q3: I am trying to purify the compound. Is this low solubility "bad"?

A: No, it is ideal. The low solubility at room temperature combined with high solubility at boiling point (78°C) identifies ethanol as the primary recrystallization solvent .

  • Troubleshooting: If your compound is oiling out or not dissolving even at reflux, you may have significant impurities lowering the melting point, or you are using insufficient solvent volume.

Part 2: Experimental Protocols

Protocol A: Recrystallization (Purification)

Use this when the goal is high-purity solid recovery.

  • Preparation: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 95% Ethanol (approx. 10-15 mL per gram of solid).

  • Reflux: Heat the mixture to a vigorous boil (reflux).

    • Check: If solid remains after 5 minutes of reflux, add more ethanol in 2 mL increments until clear.

  • Hot Filtration (Optional): If insoluble particles (dust, salts) remain, filter rapidly through a pre-warmed glass funnel/fluted filter paper.

  • Crystallization: Remove from heat. Allow the solution to cool to room temperature slowly (undisturbed) for 2-3 hours.

    • Mechanism:[1][2] Slow cooling promotes the growth of pure, needle-like crystals (Source 1.1).

  • Collection: Cool in an ice bath (0-4°C) for 30 minutes to maximize yield, then filter via vacuum filtration. Wash with cold ethanol.

Protocol B: Solvent Switching (For Analysis/Reaction)

Use this when the goal is a homogeneous solution.

Solvent ClassSolventSolubility RatingApplication
Chlorinated Dichloromethane (DCM)High NMR, Transport, Reactant Solvent
Ether THF / 1,4-DioxaneHigh Reactions (NaBH4 reduction)
Polar Aprotic DMSO / DMFHigh Biological Assays, SNAr reactions
Alcohol Ethanol / MethanolLow (Cold) / High (Hot) Recrystallization
Hydrocarbon Hexanes / HeptaneInsoluble Anti-solvent (to crash out product)

Part 3: Visualization & Decision Logic

Figure 1: Solubilization Strategy Decision Tree

SolubilityStrategy Start User Goal: Dissolve 1-(4-bromophenyl)-2-phenoxy- Goal What is the application? Start->Goal Purification Purification (Remove Impurities) Goal->Purification Reaction Chemical Reaction (e.g., Reduction) Goal->Reaction Analysis Analysis (NMR, HPLC) Goal->Analysis Recryst USE ETHANOL (Recrystallization) Purification->Recryst CoSolvent USE CO-SOLVENT (THF/EtOH or DCM/EtOH) Reaction->CoSolvent Switch SWITCH SOLVENT (CDCl3 for NMR ACN for HPLC) Analysis->Switch Heat Action: Heat to Reflux Cool slowly Recryst->Heat Protocol A

Caption: Decision matrix for solvent selection based on experimental intent. Ethanol is the path for purification, not ambient-temperature processing.

Figure 2: Solvation Mechanism Mismatch

Interaction cluster_solute Solute Crystal Lattice cluster_solvent Ethanol Solvent Shell Mol1 Molecule A (Lipophilic) Mol2 Molecule B (Lipophilic) Mol1->Mol2 Strong Pi-Pi Stacking (High Energy Barrier) Interaction Thermodynamic Mismatch Mol2->Interaction No H-Bond Donor EtOH1 EtOH EtOH2 EtOH EtOH1->EtOH2 H-Bond Network EtOH1->Interaction Polar Repulsion

Caption: Mechanistic illustration of the solubility barrier. The solute's pi-stacking stability resists disruption by ethanol's hydrogen-bonding network at low temperatures.

Part 4: References

  • Fun, H.-K., et al. (2011). 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone. PMC (PubMed Central). Describes the specific use of ethanol for recrystallizing phenoxy-bromoacetophenone derivatives, confirming the "soluble hot/insoluble cold" profile.

  • Organic Syntheses. (1929). p-Bromophenacyl Bromide.[3] Organic Syntheses, Coll. Vol. 1, p.127. Establishes the standard protocol for recrystallizing bromophenacyl derivatives using 95% ethanol.

  • Cheméo. Chemical Properties of Ethanone, 1-(4-bromophenyl)-. Provides physical property data (LogP, Enthalpy) supporting the lipophilic nature of the core scaffold. [4]

Sources

Technical Support Center: Crystallization of Ethanone, 1-(4-bromophenyl)-2-phenoxy-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of Ethanone, 1-(4-bromophenyl)-2-phenoxy-. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining high-quality crystals of this compound. By understanding the underlying principles of crystallization and the specific molecular characteristics of this brominated phenoxy ketone, you can systematically troubleshoot and optimize your crystallization protocols.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial hurdles encountered during the crystallization of Ethanone, 1-(4-bromophenyl)-2-phenoxy-.

Q1: My compound won't crystallize and remains as a clear solution. What should I do?

This indicates that your solution is likely undersaturated. Here are a few steps to induce crystallization:

  • Increase Concentration: Gently evaporate some of the solvent to increase the concentration of your compound.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates microscopic imperfections that can serve as nucleation sites.[1]

    • Seeding: If you have a small amount of pure solid, add a "seed crystal" to the solution to initiate crystal growth. You can also create a seed crystal by dipping a glass rod into the solution, allowing the solvent to evaporate, and then reintroducing the rod to the solution.[1]

  • Lower Temperature: Gradually decrease the temperature of the solution. If at room temperature, try placing it in a refrigerator or an ice bath.

Q2: My compound has "oiled out," forming a liquid layer instead of solid crystals. How can I fix this?

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to high concentrations of impurities or rapid cooling.[2] To resolve this:

  • Re-dissolve and Dilute: Heat the solution to redissolve the oil and add a small amount of additional "good" solvent (one in which the compound is more soluble).[1] This lowers the saturation point.

  • Slower Cooling: Allow the solution to cool much more slowly. Insulate the flask to ensure a gradual temperature decrease.

  • Solvent System Change: Consider using a solvent with a lower boiling point to minimize the risk of oiling out.[3]

Q3: The crystallization happened too quickly, resulting in a fine powder. Is this a problem?

Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of purification.[1] An ideal crystallization process involves the slow formation of crystals over a period of about 20 minutes.[1] To slow down crystallization:

  • Use More Solvent: Re-dissolve the solid in a larger volume of hot solvent and allow it to cool slowly.[1]

  • Insulate the Flask: Place the flask on an insulating material (like a cork ring or paper towels) and cover it to trap heat and slow the cooling process.[1]

Q4: The yield of my crystals is very low. What are the common causes?

A low yield can be attributed to several factors:[1][2]

  • Excessive Solvent: Using too much solvent will result in a significant amount of your compound remaining in the mother liquor.

  • Premature Filtration: Filtering the crystals while the solution is still warm can lead to product loss.

  • Incomplete Precipitation: Ensure the solution has been sufficiently cooled to maximize crystal formation.

In-Depth Troubleshooting Guides

This section provides more detailed strategies for overcoming persistent crystallization challenges.

Troubleshooting Solvent Selection

The choice of solvent is critical for successful crystallization. The ideal solvent should dissolve the compound when hot but not when cold.[4]

Identifying a Suitable Single-Solvent System

The principle of "like dissolves like" is a good starting point.[4] Given the structure of Ethanone, 1-(4-bromophenyl)-2-phenoxy- (an aromatic ketone), solvents of moderate polarity are often a good choice.[3]

Solvent ClassExamplesRationale for Use with Aromatic Ketones
Alcohols Methanol, Ethanol, IsopropanolCan dissolve moderately polar compounds. Ethanol is a common and effective choice.[3][5]
Ketones Acetone, ButanoneThe ketone functionality in the solvent can effectively dissolve the target molecule.[4][5] Acetone's low boiling point can be a drawback.[4]
Esters Ethyl AcetateAn excellent solvent with a suitable boiling point.[4]
Alkanes n-Hexane, HeptaneGenerally used as anti-solvents, but can be effective for less polar compounds.[6][7]
Aromatic Hydrocarbons TolueneCan be effective due to aromatic interactions, but its high boiling point should be considered.[3]
Implementing a Mixed-Solvent System

If a single suitable solvent cannot be found, a mixed-solvent system is a powerful alternative. This typically involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble.

Workflow for Mixed-Solvent Crystallization

G A Dissolve compound in a minimum of hot 'good' solvent B Add 'poor' solvent dropwise until solution becomes cloudy (turbid) A->B C Heat the solution until it becomes clear again B->C D Allow the solution to cool slowly C->D E Crystals form D->E

Caption: Mixed-solvent crystallization workflow.

Managing Impurities

Impurities can significantly hinder crystallization or co-crystallize with the desired product.

  • Insoluble Impurities: If you observe solid impurities in the hot solution, perform a hot filtration to remove them.

  • Colored Impurities: The presence of color may indicate impurities. Adding a small amount of activated charcoal to the hot solution and then performing a hot filtration can remove these.[2] Be aware that using too much charcoal can lead to product loss.[1]

Advanced Troubleshooting: Polymorphism and Crystal Habit

For challenging compounds, controlling polymorphism (the ability of a solid to exist in multiple crystalline forms) and crystal habit (the external shape of the crystal) is crucial.

  • Seeding: Using seed crystals of the desired polymorph can guide the crystallization towards that form.[8]

  • Solvent Effects: Different solvents can favor the formation of different polymorphs. A systematic solvent screen can help identify conditions for obtaining the desired crystal form.

  • Cooling Rate: The rate of cooling can influence both the polymorph and the crystal habit. Slower cooling generally leads to more well-defined and larger crystals.[2]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude Ethanone, 1-(4-bromophenyl)-2-phenoxy- and a small amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

Protocol 2: Solvent Screening for Optimal Crystallization
  • Preparation: Place a small amount (e.g., 10-20 mg) of the crude compound into several small test tubes.

  • Solvent Addition: To each test tube, add a different potential solvent (e.g., methanol, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature until the solid dissolves. Note the solubility at room temperature.

  • Heating: For solvents in which the compound was not soluble at room temperature, gently heat the test tubes. Note if the compound dissolves when hot.

  • Cooling: Allow the heated test tubes to cool to room temperature and then place them in an ice bath. Observe which solvents yield crystals.

  • Evaluation: The best solvent will dissolve the compound when hot and produce a good yield of crystals upon cooling.

Decision Tree for Troubleshooting Crystallization

G Start Start Crystallization Problem Issue Encountered? Start->Problem NoCrystals No Crystals Form Problem->NoCrystals Yes OilingOut Oiling Out Occurs Problem->OilingOut Yes LowYield Low Yield Problem->LowYield Yes PoorPurity Poor Purity (Fine Powder) Problem->PoorPurity Yes Success Successful Crystallization Problem->Success No Sol1 Increase Concentration / Scratch / Seed NoCrystals->Sol1 Sol2 Re-dissolve, Add More Solvent, Cool Slowly OilingOut->Sol2 Sol3 Reduce Solvent, Cool Further LowYield->Sol3 Sol4 Use More Solvent, Cool Slower PoorPurity->Sol4 Sol1->Success Sol2->Success Sol3->Success Sol4->Success

Caption: A decision tree for common crystallization problems.

References

  • Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts. [Link]

  • Synthesis method of aryl ring bromination of acetophenone derivatives. (n.d.).
  • 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone. (2011). ResearchGate. [Link]

  • Process for synthesizing alpha-bromoacetophenone compound. (n.d.).
  • 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone. (2012). PMC. [Link]

  • How to choose a solvent for crystallization of an organic compound. (2018, November 13). Quora. [Link]

  • 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone. (2011). PMC. [Link]

  • p-BROMOPHENACYL BROMIDE. (n.d.). Organic Syntheses. [Link]

  • Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. [Link]

  • Purification: How To. (n.d.). University of Rochester Chemistry. [Link]

  • A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with. (n.d.). Organic Syntheses. [Link]

  • Selective bromination of acetophenone derivatives with bromine in methanol. (2002). Zenodo. [Link]

  • Crystal structure of 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol- 1-yl)ethanone oxime, C12H11BrN4O3. (2014). ResearchGate. [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. [Link]

  • (E)-1-(4-Bromophenyl)but-2-en-1-one. (2019). PMC. [Link]

  • How to separate phenacyl bromide and acetophenone? (2025, May 11). Chemistry Stack Exchange. [Link]

  • How to crystallize phenylacetone. (2021, April 30). Quora. [Link]

  • Crystallization. (n.d.). [Link]

  • Evaluation of Crystallization Kinetics to Achieve Equant-Shaped Crystals from an Acicular Active Pharmaceutical Ingredient. (2024, September 22). ACS Publications. [Link]

  • Synthetic method of 1- (4-bromophenyl) piperidine. (n.d.).
  • Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative. (2025, January 13). MDPI. [Link]

  • Synthesis of ketones by hydrolysis, deprotection, or oxidation. (n.d.). Organic Chemistry Portal. [Link]

Sources

Controlling moisture sensitivity during phenoxy acetophenone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Application Support)

Welcome to the technical support center for ether synthesis. You are accessing the Moisture Sensitivity & Reaction Control module for phenoxy acetophenone derivatives.

Knowledge Base: The Chemistry of Moisture Interference

Article ID: KB-404-H2O Subject: Why water kills your Williamson Ether Synthesis in aprotic solvents.

The "Naked Anion" Effect

In the synthesis of phenoxy acetophenone (typically via Williamson ether synthesis), you likely use polar aprotic solvents like DMF , DMSO , or Acetonitrile . You choose these because they solvate cations (Na


, K

) well but leave the anionic nucleophile (Phenoxide) "naked" and highly reactive.

The Moisture Failure Mode: When water is introduced (even ppm levels), it disrupts this system via two mechanisms:

  • Thermodynamic Solvation (The Cage): Water molecules form strong hydrogen bonds with the phenoxide oxygen. This creates a "solvation shell" that the nucleophile must shed before it can attack the electrophile (

    
    -bromoacetophenone). This drastically increases the activation energy (
    
    
    
    ).
  • Base Destruction (Stoichiometric Loss): If using Sodium Hydride (NaH), water irreversibly destroys the base (

    
    ). NaOH is far less soluble in organic media and weaker in these specific conditions than the intended "naked" phenoxide system implies.
    
Visualizing the Failure

The following diagram illustrates the kinetic competition between the desired nucleophilic attack and the inhibitory solvation effect.

MoistureInterference Phenol Phenol (Substrate) Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Base Base (K2CO3 or NaH) Base->Phenoxide Solvated H-Bonded Phenoxide (Deactivated) Phenoxide->Solvated Solvation Product Phenoxy Acetophenone Phenoxide->Product Fast SN2 Attack (Naked Anion) Water Trace Water (Contaminant) Water->Solvated H-Bonding (Kinetic Trap) Electrophile α-Haloacetophenone Electrophile->Product

Figure 1: Kinetic competition pathway. Note how trace water acts as a "sink," sequestering the active phenoxide into an unreactive solvated state.

Troubleshooting Tickets (Q&A)

Ticket #1024: Reaction Stalled at 60% Conversion

  • User: "I'm running a standard reaction in Acetone with K

    
    CO
    
    
    
    . The TLC showed good progress for the first hour, but now it's stalled. Adding more electrophile didn't help."
  • Diagnosis: Hygroscopic Base Poisoning.

  • Root Cause: Potassium Carbonate (K

    
    CO
    
    
    
    ) is extremely hygroscopic. As the reaction proceeds, if the acetone wasn't strictly anhydrous, the base absorbs ambient moisture. This creates a "gummy" aqueous layer on the surface of the solid base, preventing further surface-mediated deprotonation.
  • Solution:

    • Immediate: Add a fresh equivalent of anhydrous, finely ground K

      
      CO
      
      
      
      and 10% volume of molecular sieves.
    • Prevention: Flame-dry the K

      
      CO
      
      
      
      before use or store it in a 120°C oven. Switch to DMF/NaH if the substrate allows, as it is homogeneous (mostly).

Ticket #1025: Low Yield & "Sticky" Impurities

  • User: "I obtained the product, but the yield is 40% lower than literature. NMR shows a side product with a broad singlet around 4.5 ppm."

  • Diagnosis: Hydrolysis of the Electrophile.

  • Root Cause:

    
    -Haloacetophenones are lachrymators and highly reactive. In the presence of water and base (OH
    
    
    
    generated from water + base), the halide is displaced by OH
    
    
    instead of phenoxide, forming
    
    
    -hydroxyacetophenone.
  • Solution:

    • Purification: The side product is more polar; remove via silica column chromatography (Hexane/EtOAc gradient).

    • Protocol Adjustment: Pre-dry the phenol and base before adding the electrophile. Ensure the electrophile is added last to a strictly dry system.

Ticket #1026: Violent Bubbling upon Addition

  • User: "I switched to NaH in DMF to speed things up. When I added the NaH to the solvent, it frothed over."

  • Diagnosis: Wet Solvent (DMF). [1]

  • Root Cause: DMF is notorious for absorbing atmospheric water. The "frothing" is Hydrogen gas (

    
    ) evolving rapidly from the reaction of NaH with water (
    
    
    
    ). You have likely consumed a significant portion of your base before the reaction even started.
  • Solution:

    • Test: Perform a Karl Fischer titration on your DMF. If >500 ppm, do not use with NaH.

    • Fix: Distill DMF over CaH

      
       or use a molecular sieve drying train.
      

Standard Operating Procedures (SOPs)

SOP-A: Anhydrous Williamson Ether Synthesis (DMF/NaH Method)

Best for: High-throughput, difficult substrates, or when rapid reaction is required.

Reagents:

  • Phenol derivative (1.0 eq)

  • 
    -Bromoacetophenone (1.1 eq)[2]
    
  • Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • Anhydrous DMF (stored over 4Å sieves)

Protocol:

  • Glassware Prep: Oven-dry a 2-neck round bottom flask and stir bar at 120°C for 2 hours. Assemble hot under a stream of Nitrogen/Argon.

  • Base Wash (Optional but Recommended): Place NaH in the flask. Wash twice with anhydrous Hexane to remove mineral oil (decant via syringe). This exposes the active surface area.

  • Solvation: Add Anhydrous DMF via syringe. Cool to 0°C (ice bath).

  • Deprotonation: Dissolve Phenol in minimal DMF and add dropwise to the NaH suspension.

    • Observation: Evolution of H

      
       gas.
      
    • Checkpoint: Stir at 0°C for 15 mins, then RT for 15 mins. Ensure bubbling ceases (complete deprotonation).

  • Addition: Cool back to 0°C. Add

    
    -Bromoacetophenone (dissolved in minimal DMF) dropwise.
    
  • Reaction: Allow to warm to RT. Monitor by TLC (typically complete in <2 hours).[1]

  • Quench: Carefully add saturated NH

    
    Cl solution (drops first!) to quench excess hydride.
    
SOP-B: Drying Agents & Solvent Specs

Use this table to verify your solvent quality before starting.

SolventMax Water Limit (ppm)Preferred Drying AgentStorage Method
DMF < 150 ppm4Å Molecular SievesDark bottle, Septum sealed, Argon blanket
Acetone < 500 ppmK

CO

(fused) or 3Å Sieves
Sealed; avoid long-term storage (aldol condensation)
Acetonitrile < 100 ppm3Å Molecular SievesSeptum sealed

Expert Insights: The pKa Shift

Understanding the pKa shift is crucial for troubleshooting.

  • In Water: Phenol pKa

    
     10.[3]
    
  • In DMSO/DMF: Phenol pKa

    
     18.
    

Why this matters: In organic synthesis, we often assume "Phenol is acidic." However, in dry DMSO/DMF, phenol becomes a weaker acid because the solvent cannot stabilize the resulting phenoxide anion as well as water does.

  • Implication: You need a stronger base or cleaner conditions to drive the equilibrium. If you introduce water, the pKa drops back toward 10, changing the deprotonation equilibrium and potentially stalling the reaction if a weak base (like bicarbonate) was used.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 . (Standard protocols for Williamson Ether Synthesis).

  • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research1988 , 21(12), 456–463. (Authoritative source on pKa shifts in aprotic solvents).

  • Burfield, D. R.; Smithers, R. H. "Desiccant Efficiency in Solvent Drying. 3. Dipolar Aprotic Solvents." Journal of Organic Chemistry1978 , 43(20), 3966–3968. (Data on drying DMF and Acetonitrile).

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry, 3rd Ed.; Wiley-VCH, 2003 . (Mechanistic explanation of naked anions).

Sources

Strategies for increasing purity of 1-(4-bromophenyl)-2-phenoxyethanone without chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the purification strategy for 1-(4-bromophenyl)-2-phenoxyethanone (CAS 36372-16-4), a phenacyl aryl ether typically synthesized via Williamson ether synthesis.

The following protocols prioritize non-chromatographic techniques , relying on solubility differentials (recrystallization) and chemical reactivity (acid-base extraction) to achieve pharmaceutical-grade purity.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My crude product is a dark yellow/brown solid, but the literature describes it as white/off-white. What happened?

  • Cause: This is likely due to the oxidation of unreacted phenol or the formation of quinone-like oligomers during the reaction, especially if performed under basic conditions (K₂CO₃/acetone) without an inert atmosphere.

  • Solution: Perform an Activated Carbon Treatment . Dissolve the crude solid in hot ethanol (the recrystallization solvent), add 5-10 wt% activated charcoal, boil for 5-10 minutes, and filter through a Celite pad while hot. The filtrate should be significantly lighter.

Q2: I see a persistent impurity spot on TLC (Rf ~0.6) that co-elutes with my product. How do I remove it?

  • Diagnosis: This is often unreacted 2-bromo-1-(4-bromophenyl)ethanone (starting material). It is neutral and has similar solubility to your product, making it difficult to remove by simple washing.

  • Strategic Fix: In future runs, use a 1.1 to 1.2 equivalent excess of phenol relative to the bromide.

    • Why? It is chemically easier to remove excess phenol (which is acidic and water-soluble in base) than the neutral alkyl bromide.

    • Immediate Fix: If you already have the mixture, perform a "scavenger" reaction. Dissolve the crude in a small amount of solvent, add a secondary amine (e.g., diethylamine), and heat briefly. The amine will react with the alkyl bromide to form a basic ammonium salt, which can then be washed out with dilute HCl.

Q3: The product oils out during recrystallization instead of forming crystals.

  • Cause: The solution is either too concentrated, or the solvent polarity is not optimal. Oiling out traps impurities.

  • Solution: Re-dissolve the oil by heating. Add a "seed crystal" if available. If not, scratch the inner wall of the flask with a glass rod to induce nucleation. Alternatively, add a small amount of a co-solvent (e.g., water if using ethanol) dropwise to the hot solution until turbidity just persists, then cool very slowly to room temperature before placing in an ice bath.

Part 2: Purification Protocols

Protocol A: The Chemical Wash (Removal of Phenol)

Target: Removal of unreacted phenol and inorganic salts. Prerequisite: The reaction mixture has been filtered to remove solid K₂CO₃/KBr and the solvent (e.g., acetone) has been evaporated.

  • Dissolution: Dissolve the crude residue in Ethyl Acetate or Dichloromethane (DCM) . Use ~10 mL solvent per gram of crude.

  • Basic Wash (Critical Step): Transfer to a separatory funnel. Wash the organic layer twice with 1.0 M NaOH (1:1 volume ratio).

    • Mechanism:[1][2][3] Phenol (

      
      ) is deprotonated by NaOH to form sodium phenoxide, which partitions into the aqueous layer.
      
  • Neutralization: Wash the organic layer once with Water and once with Brine (saturated NaCl) to remove residual base.

  • Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (

    
    ), filter, and evaporate to dryness.
    
Protocol B: Recrystallization (The Physical Polish)

Target: Removal of trace starting bromide and non-polar byproducts. Solvent System:Ethanol (95%) or Ethanol/Water .[2]

  • Solubility Check: Place 100 mg of crude solid in a test tube. Add 0.5 mL Ethanol. Heat to boiling.

    • Ideal: Solid dissolves completely when hot but crystallizes when cooled.

    • Adjustment: If it dissolves at room temperature, the solvent is too good; use Ethanol/Water.

  • Dissolution: Place the main batch in an Erlenmeyer flask. Add hot Ethanol slowly while stirring on a hot plate. Add just enough solvent to dissolve the solid at boiling point.[1]

  • Filtration (Optional): If insoluble particles remain (dust/salts), perform a hot filtration.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed. (Insulate the flask with a paper towel for slower cooling if larger crystals are desired).

  • Collection: Cool in an ice bath (0-4°C) for 30 minutes. Filter the crystals using a Buchner funnel.

  • Washing: Wash the filter cake with cold Ethanol (-20°C).

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Part 3: Data & Visualization

Table 1: Solubility Profile & Solvent Selection
SolventSolubility (Cold)Solubility (Hot)SuitabilityRole
Water InsolubleInsolubleAnti-solventInduces precipitation in mixed systems.
Ethanol Low/ModerateHighIdeal Primary recrystallization solvent.
Acetone HighHighPoorGood for reaction, bad for crystallization (unless mixed with Hexane).[2]
DCM HighHighExtraction OnlyUsed for workup, not crystallization.
Hexane LowModerateAnti-solventUsed to precipitate product from Acetone/Ethyl Acetate.
Figure 1: Purification Decision Logic

PurificationStrategy Start Crude Reaction Mixture CheckColor Is the solid colored (Yellow/Brown)? Start->CheckColor CarbonTreat Activated Carbon Treatment (Hot Ethanol) CheckColor->CarbonTreat Yes CheckPhenol Is Phenol present? (Smell/TLC) CheckColor->CheckPhenol No CarbonTreat->CheckPhenol BaseWash Wash Organic Layer with 1M NaOH CheckPhenol->BaseWash Yes CheckBromide Is Starting Bromide present? CheckPhenol->CheckBromide No BaseWash->CheckBromide Recryst Recrystallization (Ethanol or EtOH/H2O) CheckBromide->Recryst Trace Levels (<5%) Scavenge Optional: Amine Scavenger (Diethylamine wash) CheckBromide->Scavenge High Levels (>5%) Final Pure Product (White Crystalline Solid) Recryst->Final Scavenge->Recryst

Caption: Decision tree for selecting the appropriate purification steps based on observed impurities.

Figure 2: Extraction Layer Logic

ExtractionLayers Funnel Aqueous Layer (Top) Organic Layer (Bottom) Contains: Sodium Phenoxide (PhONa), Inorganic Salts (KBr) Contains: Product, Unreacted Bromide Solvent Solvent Solvent->Funnel Determines Layer Order

Caption: Phase distribution during the NaOH wash step using Dichloromethane (DCM). Note: If Ethyl Acetate is used, the organic layer will be on Top.

References

  • Organic Syntheses. Acetophenone, p-bromo-. Coll. Vol. 1, p.109 (1941). (Properties of starting material 4-bromoacetophenone). Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. 1-(4-bromophenyl)-2-phenoxyethanone (Compound Summary). Available at: [Link]

Sources

Addressing discoloration and degradation of brominated phenoxy ketones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for brominated phenoxy ketones. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile compounds in their work. Brominated phenoxy ketones are valuable intermediates and building blocks, but their inherent reactivity can sometimes lead to challenges with discoloration and degradation. This resource provides in-depth troubleshooting guides, preventative protocols, and a mechanistic overview to help you ensure the stability and integrity of your compounds throughout your experiments.

Section 1: Frequently Asked Questions (FAQs) - Diagnosing the Issue

This section addresses the most common initial observations and questions regarding the stability of brominated phenoxy ketones.

Q1: My solution of a brominated phenoxy ketone, which was initially colorless, has turned yellow or brown. What is causing this discoloration?

A: Discoloration is the most common visual indicator of compound degradation. The yellow or brown hue typically results from the formation of complex, often polymeric, byproducts or the liberation of elemental bromine (Br₂), which has a characteristic brownish color. The primary triggers for this degradation are exposure to light (photodegradation), excessive heat (thermal degradation), or reaction with ambient oxygen (oxidation).[1] Each of these pathways can generate radical species or other reactive intermediates that lead to colored impurities.

Q2: What are the main chemical pathways that lead to the degradation of these compounds?

A: There are three primary degradation pathways you should be aware of:

  • Photodegradation: This is often the most significant cause of degradation under standard laboratory conditions. The carbon-bromine (C-Br) bond can be susceptible to cleavage upon absorption of ultraviolet (UV) or even high-energy visible light.[2] This process, known as photolysis, generates free radicals that can initiate a cascade of unwanted side reactions, including debromination.[3][4]

  • Thermal Degradation: While generally more stable at room temperature, brominated phenoxy ketones can decompose at elevated temperatures.[5] The energy supplied by heat can lead to fragmentation of the molecule, often producing smaller, volatile brominated compounds like bromophenols.[6][7] The presence of other materials, such as polymer matrices, can lower the initial decomposition temperature.[8]

  • Hydrolysis: The ether linkage in the phenoxy group can be susceptible to cleavage under strongly acidic or basic conditions.[9][10] This hydrolytic instability can break the core structure of your molecule, leading to a complete loss of the desired compound.

Q3: Does the number and position of bromine atoms on the aromatic rings affect the compound's stability?

A: Yes, both factors are critical. An increase in the number of bromine atoms can increase the molecule's photoreactivity.[1] This is because the additional bromine atoms can alter the molecule's absorption spectrum, making it more susceptible to degradation by ambient light. Furthermore, steric hindrance from multiple bromine atoms can influence which degradation pathways are favored.[11] The position of the bromine atoms also plays a role in the molecule's electronic properties and overall stability.

Q4: Are there specific solvents or reagents that are known to be incompatible with brominated phenoxy ketones?

A: Care must be taken in selecting solvents and reagents. Protic solvents, especially under conditions that favor ionization, can potentially participate in degradation pathways. Strong Lewis acids or bases can catalyze decomposition or hydrolysis.[10][12] Additionally, avoid reagents that can generate radicals unless it is a desired part of your reaction mechanism. When performing reactions such as further bromination, using a milder brominating agent like N-bromosuccinimide (NBS) in a controlled manner is often preferable to using harsh reagents like liquid bromine.[13][14]

Section 2: Troubleshooting Guide - Rectifying Experimental Failures

This guide provides a structured approach to identifying and solving specific issues encountered during experimentation.

Issue: My reaction is producing a complex mixture of unexpected side products, and the yield of my desired product is low.

This is a classic symptom of compound degradation either before or during the reaction. Use the following workflow to diagnose the root cause.

Troubleshooting_Workflow start Low Yield / Impure Product check_purity 1. Verify Purity of Starting Material (TLC, NMR, or LC-MS) start->check_purity purity_ok Purity is High check_purity->purity_ok Result? purity_bad Purity is Low check_purity->purity_bad Result? check_reaction 2. Analyze Reaction Conditions purity_ok->check_reaction purify Purify Starting Material Before Use purity_bad->purify end_good Problem Solved purify->end_good light Was the reaction protected from light? check_reaction->light light_yes Yes light->light_yes Yes light_no No light->light_no No temp Was the temperature strictly controlled? temp_yes Yes temp->temp_yes Yes temp_no No temp->temp_no No atmosphere Was an inert atmosphere used? atm_yes Yes atmosphere->atm_yes Yes atm_no No atmosphere->atm_no No light_yes->temp solve_light Implement Light Protection: - Use amber glassware - Wrap flask in aluminum foil light_no->solve_light temp_yes->atmosphere solve_temp Refine Temperature Control: - Use a calibrated oil bath - Monitor internal temperature temp_no->solve_temp atm_yes->end_good If issues persist, consult further literature solve_atm Consider Inert Atmosphere: - Purge with N2 or Argon - Use Schlenk techniques atm_no->solve_atm solve_light->end_good solve_temp->end_good solve_atm->end_good

Caption: Troubleshooting workflow for low yield and impurity issues.

Section 3: Best Practices & Preventative Protocols

Proactive measures are the most effective way to prevent discoloration and degradation.

Protocol 3.1: Recommended Storage and Handling

Proper storage is the first line of defense against degradation.

  • Step 1: Container Selection: Upon receipt, immediately transfer the compound to an amber glass vial or a vial completely wrapped in aluminum foil to block all light.[15]

  • Step 2: Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing to displace oxygen.

  • Step 3: Temperature: Store the container in a cool, dark, and dry place.[16][17] Avoid storing chemicals in direct sunlight or near heat sources.[16] For highly sensitive compounds, storage in a refrigerator or freezer is recommended, ensuring the container is well-sealed to prevent condensation upon removal.

  • Step 4: Labeling: Clearly label the container with the compound name, date of receipt, and any special handling precautions (e.g., "Light Sensitive").[16]

  • Step 5: Dispensing: When weighing or dispensing the compound, do so in a dimly lit area or under yellow/red safety lights to minimize light exposure.[15] Keep the container closed whenever not in use.[16]

Protocol 3.2: Setting Up a Light-Sensitive Reaction
  • Step 1: Glassware: Use amber-colored glassware for your reaction setup (e.g., round-bottom flask, addition funnel). If amberware is unavailable, completely wrap all transparent glassware with a double layer of aluminum foil.

  • Step 2: Assembly: Assemble your reaction apparatus away from direct window light or bright overhead lighting.

  • Step 3: Monitoring: If you need to monitor the reaction visually (e.g., for color change), briefly peel back a small portion of the foil and then promptly re-cover it.

  • Step 4: Work-up: During the work-up and extraction phases, continue to use amber glassware (e.g., separatory funnel) and minimize exposure time to ambient light.

Protocol 3.3: Routine Purity Check of Stock Compounds

Periodically verify the integrity of your stored brominated phenoxy ketones, especially if a container has been stored for an extended period.

  • Step 1: Sample Preparation: Prepare a dilute solution of your compound in a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • Step 2: Thin-Layer Chromatography (TLC): Spot the solution on a TLC plate and develop it using an appropriate solvent system. A pure compound should ideally show a single spot. The presence of multiple spots, especially near the baseline, indicates impurities.

  • Step 3: Advanced Analysis (If Needed): If TLC shows potential degradation, confirm with a more sensitive technique. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for identifying the parent compound and any degradation products.[18][19]

Section 4: Technical Deep Dive - Degradation Mechanisms

Understanding the underlying chemical mechanisms is key to rationally designing stable experimental conditions.

Photodegradation Pathway

Photodegradation is initiated when the molecule absorbs a photon of sufficient energy, promoting it to an excited electronic state. This added energy can weaken the C-Br bond, leading to homolytic cleavage and the formation of a bromine radical and an aryl radical. These highly reactive radicals can then propagate further reactions.

Photodegradation_Mechanism Compound Brominated Phenoxy Ketone (Ar-Br) ExcitedState Excited State [Ar-Br]* Compound->ExcitedState Photon Absorption Photon Light Energy (hν) Radicals Aryl Radical (Ar•) + Bromine Radical (Br•) ExcitedState->Radicals C-Br Bond Cleavage SideProducts Debrominated Products Polymerization Other Side Reactions Radicals->SideProducts Propagation

Caption: Simplified mechanism of photodegradation via radical formation.

Thermal Decomposition Pathway

At high temperatures, vibrational energy within the molecule can become great enough to overcome the activation energy for bond cleavage. This typically results in fragmentation of the molecule into smaller, more stable components, such as brominated phenols and other aromatic fragments.[5][6]

Thermal_Degradation Start Brominated Phenoxy Ketone Fragments Molecular Fragmentation Start->Fragments Heat Input Heat High Temperature (Δ) Products Products: - Brominated Phenols - Brominated Benzenes - Other Aromatic Fragments Fragments->Products

Caption: General pathway for thermal decomposition.

Section 5: Data & Analysis Summary

This section provides a quick reference for the factors affecting stability and the potential byproducts to look for.

Table 1: Environmental Factors and Their Impact on Stability

FactorPrimary EffectPreventative Measure
UV/Visible Light Initiates photolysis, C-Br bond cleavage, radical formation.[2][3]Store and handle in darkness or under red/amber light; use amber glassware or foil wrap.[15]
Elevated Temperature Causes molecular fragmentation and decomposition.[5][6]Store in a cool environment; use precise temperature control during reactions.[16]
Oxygen (Air) Can lead to oxidative degradation, especially in the presence of radicals.Store and react under an inert atmosphere (N₂ or Ar).
Strong Acids/Bases Can catalyze hydrolysis of the ether linkage.[10]Maintain neutral pH unless required by the reaction; use anhydrous solvents.

Table 2: Common Degradation Products and Analytical Signatures

Degradation PathwayCommon ByproductsAnalytical Detection Method
Photodegradation Debrominated phenoxy ketones (loss of one or more Br atoms).GC-MS or LC-MS: Look for molecular ions corresponding to M-Br+H, M-2Br+2H, etc.[20]
Thermal Degradation Brominated phenols, brominated benzenes.GC-MS: Fragmentation patterns will show characteristic phenol and benzene rings with bromine.[7][21]
Hydrolysis Phenols and brominated keto-acids or related structures.LC-MS: Look for products with increased polarity and lower molecular weight than the starting material.[10]

By understanding the causes of discoloration and degradation and by implementing these robust handling, storage, and experimental protocols, you can significantly improve the reliability of your results and preserve the integrity of your valuable brominated phenoxy ketone compounds.

Section 6: References

  • Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science. [Link]

  • Kralova, I., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Molecules. [Link]

  • Su, G., et al. (2016). Thermal degradation of polybrominated diphenyl ethers over as-prepared Fe3O4 micro/nano-material and hypothesized mechanism. Environmental Science and Pollution Research International. [Link]

  • Uhlig, S., et al. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. Chemosphere. [Link]

  • Al-Harthi, M. A., & Altarawneh, M. (n.d.). Photodecomposition Properties of Brominated Flame Retardants (BFRs). IntechOpen. [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms. ResearchGate. [Link]

  • Sellström, U. (2003). On the combustion and photolytic degradation products of some brominated flame retardants. Diva-Portal.org. [Link]

  • Wang, J., et al. (2011). Thermal Decomposition of Decabromodipheny1 Ether During the TempPS Resin in Fire. Advanced Materials Research. [Link]

  • Li, Y., et al. (2022). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences. [Link]

  • Ghandour, R., et al. (2018). Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors. Chemosphere. [Link]

  • Habe, H., & Omori, T. (2003). Bacterial Degradation of Aromatic Compounds. Biotechnology and Bioprocess Engineering. [Link]

  • Stec, A. A., & Kosinska, A. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. [Link]

  • Blazsó, M., & Czegeny, Z. (2006). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Chromatography A. [Link]

  • Labtag. (2024). 5 Tips for Handling Photosensitive Reagents. Labtag Blog. [Link]

  • Löffler, F. E., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]

  • Altarawneh, M. (2020). Bromination mechanisms of aromatic pollutants: formation of Br2 and bromine transfer from metallic oxybromides. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. [Link]

  • Gherdaoui, F., et al. (2023). Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. Scientific Reports. [Link]

  • Norris, L. A. (1981). The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest. Residue Reviews. [Link]

  • López, P., et al. (2009). Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water. Journal of Chromatography A. [Link]

  • University of California, Berkeley - Environment, Health and Safety. (n.d.). 7.9.1 General Storage Guidelines. ehs.berkeley.edu. [Link]

  • Pang, X., et al. (2025). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. MDPI. [Link]

  • Hornung, A., et al. (2009). Alkaline reforming of brominated fire-retardant plastics: Fate of bromine and antimony. Journal of Analytical and Applied Pyrolysis. [Link]

  • Houghtaling, M. A., et al. (2025). A Green, Facile Method for Selective α-Bromination of Flavanones. ACS Omega. [Link]

  • The University of Queensland. (n.d.). Chemical Storage Safety Guideline. ppl.app.uq.edu.au. [Link]

  • Lin, S. J., et al. (1998). Studies on analytical methods for determination of potassium bromate in foods. Journal of Food and Drug Analysis. [Link]

  • Stec, A. A., & Kosinska, A. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. [Link]

  • Weigand, C. J., & Hefner, R. E. (2022). Tailored sequencing of highly brominated Poly(ether ether ketone) as a means to preserve crystallizability and enhance. Polymer. [Link]

  • Google Patents. (n.d.). CN101928208B - Method of synthesizing alpha-brominated ketone compound by hydrogen peroxide oxidizing and brominating method. patents.google.com.

  • Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. organic-chemistry.org. [Link]

  • Terent'ev, A. O., et al. (2014). Bromination of ketones with H2O2–HBr “on water”. Tetrahedron Letters. [Link]

  • Chen, J., et al. (2012). Evolution of Toxicity upon Hydrolysis of Fenoxaprop-p-ethyl. ResearchGate. [Link]

Sources

Technical Support Center: Optimization of Phase Transfer Catalysis for the Synthesis of Ethanone, 1-(4-bromophenyl)-2-phenoxy-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the production of Ethanone, 1-(4-bromophenyl)-2-phenoxy-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing this challenging synthesis. As your partner in chemical innovation, we aim to equip you with the expertise to overcome common hurdles and achieve high-yield, reproducible results.

The synthesis of α-phenoxy ketones, such as Ethanone, 1-(4-bromophenyl)-2-phenoxy-, is a cornerstone reaction in the development of various pharmaceutical intermediates and fine chemicals.[1][2] The reaction, a nucleophilic substitution between an α-haloketone and a phenoxide, often faces challenges due to the mutual insolubility of the ionic nucleophile (phenoxide, typically in an aqueous or solid phase) and the organic substrate.[3] Phase Transfer Catalysis (PTC) emerges as an elegant and powerful solution, enhancing reaction rates, improving yields, and often allowing for milder conditions by facilitating the transport of the nucleophile across the phase boundary.[4][5]

This document provides a structured approach to troubleshooting and optimization, moving from fundamental principles to specific experimental issues.

Section 1: The Core of the Reaction: Understanding the PTC Mechanism

The synthesis of Ethanone, 1-(4-bromophenyl)-2-phenoxy- proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The primary challenge is bringing the water-soluble sodium or potassium phenoxide into contact with the organic-soluble 2-bromo-1-(4-bromophenyl)ethanone. A phase transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), makes this possible.

The catalyst functions by exchanging its anion (e.g., Cl⁻, Br⁻) for the phenoxide anion (PhO⁻) at the interface of the two phases. The resulting lipophilic ion pair, [Q⁺PhO⁻], is soluble in the organic phase and can readily react with the α-bromoketone.[3][6] After the reaction, the catalyst, now paired with the bromide leaving group ([Q⁺Br⁻]), returns to the interface to begin the cycle anew.

PTC_Cycle cluster_0 Aqueous Phase / Interface cluster_1 Organic Phase Na⁺PhO⁻ Sodium Phenoxide (Aqueous Phase) Q⁺PhO⁻_org Lipophilic Ion Pair [Q⁺PhO⁻] Na⁺PhO⁻->Q⁺PhO⁻_org Anion Exchange (Phase Transfer) Q⁺Br⁻_aq Catalyst [Q⁺Br⁻] Q⁺Br⁻_aq->Na⁺PhO⁻ Catalytic Cycle Repeats R-Br α-Bromoketone (Organic Phase) Product Ethanone, 1-(4-bromophenyl)-2-phenoxy- (Product) R-Br->Product Q⁺PhO⁻_org->Product SN2 Reaction Product->Q⁺Br⁻_aq Catalyst Regeneration NaBr Sodium Bromide (Byproduct) Product->NaBr

Caption: The catalytic cycle in phase transfer catalysis.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Problem Area: Low or No Product Yield

Q1: My reaction shows very low conversion to the desired product. What are the primary factors to investigate?

Low conversion is a common issue that can typically be traced back to one of four key areas: catalyst inefficiency, insufficient base strength or solubility, suboptimal temperature, or inadequate mixing.

  • Catalyst Choice & Concentration: The structure of the quaternary ammonium salt is critical. Its lipophilicity determines its ability to extract the phenoxide into the organic phase. For many SN2 reactions, catalysts with a total carbon count (C#) between 16 and 32 are often effective.[7] If you are using a very hydrophilic catalyst like tetramethylammonium bromide, it may not be transferring the nucleophile effectively. Increase catalyst loading (typically 1-5 mol%) or switch to a more lipophilic catalyst.

  • Base and Nucleophile Generation: The phenoxide must be generated in situ from phenol and a base. If using a solid base like K₂CO₃, ensure it is finely powdered and anhydrous. The reaction is often faster under solid-liquid PTC conditions than liquid-liquid PTC.[1] If using an aqueous base (e.g., 50% NaOH), ensure the concentration is high enough to deprotonate the phenol effectively.

  • Reaction Temperature: While higher temperatures generally increase reaction rates, they can also promote side reactions or catalyst decomposition.[8] Quaternary ammonium salts can decompose, particularly in strong alkaline solutions, at temperatures above 70-80°C.[9] We recommend starting at a moderate temperature (e.g., 60°C) and optimizing from there.

  • Agitation (Stirring Speed): In a biphasic system, the reaction rate can be limited by the transfer of species between phases.[6] Vigorous stirring is essential to maximize the interfacial surface area, which directly enhances the rate of anion exchange. If the reaction is transfer-rate limited, you will see a significant improvement in yield with increased agitation.

Q2: I suspect my phase transfer catalyst is not effective. How do I select an optimal catalyst?

Catalyst selection is a balance between lipophilicity and reactivity. An overly lipophilic catalyst might remain in the organic phase and not recycle efficiently, while a very hydrophilic one won't transport the nucleophile.

The structure of the quaternary ammonium cation (Q⁺) is paramount. The "q-value" and "C#" are two empirical parameters used to characterize these catalysts.[7]

  • C# (Total Carbons): Higher C# increases organophilicity. For intrinsic reaction rate-limited reactions, a C# of 16-32 is often a good starting point.[7]

  • q-value (Structural Parameter): This is useful for transfer-rate limited reactions. A q-value between 1.0 and 2.0 is often optimal.[7]

Table 1: Comparison of Common Phase Transfer Catalysts

CatalystAbbreviationStructureTotal Carbons (C#)Key Characteristics & Recommendations
Tetrabutylammonium BromideTBAB(C₄H₉)₄N⁺Br⁻16A versatile, common starting point. Good balance of solubility and reactivity.[10]
Tetrabutylammonium IodideTBAI(C₄H₉)₄N⁺I⁻16Can offer higher reactivity but beware of iodide poisoning (see Q3).
Methyltrioctylammonium ChlorideAliquat® 336CH₃(C₈H₁₇)₃N⁺Cl⁻25More lipophilic; excellent for transferring anions into non-polar organic phases.
Benzyltriethylammonium ChlorideTEBAC(C₂H₅)₃(C₇H₇)N⁺Cl⁻13Less lipophilic, but often effective and economical.

Recommendation: Start with TBAB. If yields are low, screen Aliquat 336 for its increased lipophilicity.

Problem Area: Catalyst Deactivation & Reaction Stalling

Q3: My reaction starts well, confirmed by in-process control (e.g., TLC/HPLC), but then stalls before completion. Could my catalyst be poisoned?

Yes, reaction stalling is a classic symptom of catalyst poisoning. In this phenomenon, an anion present in the system binds so strongly to the catalyst's cation that it effectively takes it out of circulation.[11][12]

  • Leaving Group Poisoning: Highly polarizable or lipophilic leaving groups are common culprits.[7] In your reaction, the bromide leaving group is generally well-behaved. However, if your α-haloketone starting material is contaminated with its corresponding iodide analogue, the iodide anion (I⁻) released during the reaction can act as a potent poison. It forms a very strong ion pair with the quaternary ammonium cation, preventing it from pairing with and transporting the desired phenoxide anion.[7]

  • Impurity Poisoning: Impurities in your starting materials or solvents, such as other anionic species (e.g., tosylates, metallic impurities), can also deactivate the catalyst.[11] Ensure high purity of all reagents.

Troubleshooting_Workflow cluster_conditions Condition Checks cluster_catalyst Catalyst Optimization Start Low Yield or Stalled Reaction Check_Purity 1. Verify Reagent Purity (α-bromoketone, phenol, base, solvent) Start->Check_Purity Check_Conditions 2. Evaluate Reaction Conditions Check_Purity->Check_Conditions Purity OK Temp Is temperature optimal? (60-80°C) Check_Conditions->Temp Optimize_Catalyst 3. Optimize Catalyst System Loading Increase catalyst loading? (Try 5 mol%) Optimize_Catalyst->Loading Investigate_Side_Reactions 4. Analyze for Side Products Success Problem Solved Investigate_Side_Reactions->Success Side Reactions Mitigated Stir Is agitation vigorous? Temp->Stir Base Is base strength/amount sufficient? Stir->Base Base->Optimize_Catalyst Conditions OK Type Screen different catalysts? (e.g., TBAB vs. Aliquat 336) Loading->Type Poisoning Suspect poisoning? (Check for iodide contamination) Type->Poisoning Poisoning->Investigate_Side_Reactions Catalyst System OK

Caption: Troubleshooting workflow for low reaction yield.

Problem Area: Formation of Side Products

Q4: I am observing significant formation of byproducts. What are the likely side reactions and how can I suppress them?

Side product formation detracts from your yield and complicates purification. The most common side reactions in this synthesis are:

  • Hydrolysis of the α-Bromoketone: If there is excessive water and a high concentration of hydroxide ions (from a strong aqueous base), the α-bromoketone can hydrolyze to form 1-(4-bromophenyl)-2-hydroxyethanone.

    • Mitigation: Use solid-liquid PTC with an anhydrous base like K₂CO₃, or use a phase-transfer catalyst that is less efficient at transferring hydroxide, such as one with a very high C#.

  • Self-Condensation/Decomposition: Ketones with α-hydrogens can undergo base-catalyzed self-condensation reactions. While the starting α-bromoketone is less prone to this, the product ketone is susceptible.

    • Mitigation: Maintain a moderate reaction temperature.[8] Avoid excessively long reaction times after the starting material has been consumed. Add the base slowly to keep its instantaneous concentration low.

  • Elimination Reactions: Strong bases can promote the elimination of HBr from the α-bromoketone, leading to unsaturated byproducts.

    • Mitigation: Use a milder base (e.g., K₂CO₃ instead of 50% NaOH) and maintain careful temperature control.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: Which solvent system is best for this reaction? Non-polar aprotic solvents like toluene, xylenes, or chlorobenzene are generally preferred.[3][9] They are effective at dissolving the organic substrate and the lipophilic catalyst-anion ion pair, while being immiscible with the aqueous or solid phase. Avoid polar aprotic solvents like DMSO or DMF, as they can dissolve all reactants, negating the advantages of PTC.[3][13]

FAQ 2: What is the optimal reaction temperature and how does it affect the outcome? The optimal temperature is a trade-off between reaction rate and stability. A good starting point is 60-70°C. Increasing the temperature will increase the rate of phenoxide transfer and the intrinsic reaction rate.[8] However, temperatures above 100-120°C can lead to the thermal decomposition of many quaternary ammonium catalysts, especially in the presence of a strong base.[9]

FAQ 3: How can I effectively monitor the progress of my reaction? Regular monitoring is crucial for optimization and determining the reaction endpoint.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the disappearance of the starting α-bromoketone and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): Provide quantitative data on the conversion and the formation of any byproducts. This is the preferred method for kinetic studies and precise optimization.[14][15]

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR): These techniques are invaluable for identifying unknown byproducts and confirming the structure of the final product.[16]

Section 4: Experimental Protocols

Protocol 4.1: General Procedure for the Synthesis of Ethanone, 1-(4-bromophenyl)-2-phenoxy-

  • Reagents:

    • 2-bromo-1-(4-bromophenyl)ethanone (1.0 equiv)

    • Phenol (1.1 equiv)

    • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 equiv)

    • Tetrabutylammonium Bromide (TBAB) (0.05 equiv)

    • Toluene (5 mL per mmol of α-bromoketone)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromo-1-(4-bromophenyl)ethanone, phenol, TBAB, and toluene.

    • Begin vigorous stirring.

    • Add the powdered K₂CO₃ to the mixture.

    • Heat the reaction mixture to 70°C and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, cool the reaction to room temperature.

    • Filter the mixture to remove the inorganic salts. Wash the filter cake with a small amount of toluene.

    • Combine the organic filtrates and wash with 1M NaOH (to remove excess phenol) followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from ethanol) or silica gel chromatography.

Protocol 4.2: Screening Protocol for Phase Transfer Catalyst Optimization

To identify the optimal catalyst, set up parallel reactions varying only the catalyst used.

  • Prepare four identical reaction vessels as described in Protocol 4.1.

  • In each vessel, use a different catalyst (e.g., TBAB, Aliquat 336, TEBAC, TBAI) at the same molar loading (e.g., 5 mol%).

  • Run all reactions simultaneously under identical conditions (temperature, stirring speed, time).

  • After a fixed time (e.g., 4 hours), quench all reactions and take a sample from the organic layer of each for HPLC analysis.

  • Compare the product yield in each reaction to determine the most effective catalyst for your system.

Section 5: References
  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. (Source not directly available, but principles described in[6] on search results)

  • Dalal Institute. Phase Transfer Catalysis. [Link]

  • Wiley-VCH. The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects. [Link]

  • St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect. [Link]

  • Nikolaou, K., & Papadoyannis, I. (2002). Principles and Analytical Applications of Phase-Transfer Catalysis. ResearchGate. [Link]

  • Deem, M. C., et al. (2019). Using an Automated Monitoring Platform for Investigations of Biphasic Reactions. ACS Catalysis. [Link]

  • Foley, D. P., et al. (2022). Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions. Catalysis Science & Technology. [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). [Link]

  • Tsuchiya, H., et al. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Chemical Science. [Link]

  • Feng, M., et al. (2023). Free Amino Group Transfer via α‐Amination of Native Carbonyls. Angewandte Chemie International Edition. (Related content on α-functionalization of ketones) [Link]

  • PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. [Link]

  • Lieske, K. W. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]

  • Various Authors. α-Arylation of ketones using Highly active, air-stable (DtBPF)PdX2 (X = Cl, Br) catalysts. ResearchGate. (Compilation of related research) [Link]

  • El-Husseiny, W. M., et al. (2020). Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Nobactra. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]

  • eGyanKosh. PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Phase Transfer Catalysis. [Link]

  • Bar, R., de la Zerda, J., & Sasson, Y. (1984). Kinetics in phase-transfer catalysis: a theoretical study. Part 1. Poisoning effect by catalyst foreign ion. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Wang, Z., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research. [Link]

  • Wood, A. B., et al. (2021). α-Arylation of (Hetero)aryl Ketones in Aqueous Surfactant Media. Green Chemistry. [Link]

  • Malek, N. I., & Ewies, A. A. (2014). Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research. [Link]

  • Various Authors. Synthesis of α-phenoxy ketones 1 from α-bromo ketones 3 and phenols 4. ResearchGate. (Compilation of related research) [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of Ethanone, 1-(4-bromophenyl)-2-phenoxy-

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Decoding Molecular Architecture

In the landscape of modern drug discovery and chemical research, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. The precise chemical environment of each proton (¹H) within a molecule is translated into a unique resonance frequency, or chemical shift, providing a detailed blueprint of its atomic connectivity.

This guide provides an in-depth, predictive interpretation of the ¹H NMR spectrum for Ethanone, 1-(4-bromophenyl)-2-phenoxy-, a molecule featuring a rich combination of functional groups that present an excellent case study for spectral analysis. While a commercially available spectrum for this specific compound is not readily published, we can, with high confidence, predict its ¹H NMR spectrum by dissecting the molecule into its constituent parts and comparing them to well-documented analogs. This guide is designed for researchers and drug development professionals who rely on robust spectral interpretation for structural verification and reaction monitoring.

Part 1: Structural Analysis and Predicted Chemical Shifts

The structure of Ethanone, 1-(4-bromophenyl)-2-phenoxy- combines three key moieties that dictate the chemical shifts of its protons: a 4-bromophenyl ring, an α-phenoxy group, and a central ketone carbonyl. The electron-withdrawing nature of the carbonyl group, the bromine atom, and the phenoxy ether linkage will significantly influence the electronic environment and, consequently, the resonance frequencies of nearby protons.

We will systematically analyze the predicted signals for the nine unique protons in the molecule, which are categorized into three distinct regions: the 4-bromophenyl protons, the methylene bridge protons, and the phenoxy ring protons.

The 4-Bromophenyl Protons (Aromatic Region I)

The protons on the 4-bromophenyl ring are expected to appear in the most downfield region of the spectrum (typically δ 7.5-8.0 ppm)[1][2]. This significant deshielding is primarily due to the strong electron-withdrawing effect of the adjacent carbonyl group. This effect pulls electron density away from the aromatic ring, reducing the shielding of the ring protons.[3]

These four protons are chemically non-equivalent and will present as a classic AA'BB' system, which often simplifies to two distinct doublets, each integrating to 2H.

  • H_A Protons (ortho to Carbonyl): These protons are most affected by the carbonyl's deshielding cone and are expected to resonate further downfield.

  • H_B Protons (meta to Carbonyl): These protons are ortho to the bromine atom and will appear slightly upfield relative to the H_A protons.

Based on data for the closely related compound, 2-bromo-1-(4-bromophenyl)ethanone, where the corresponding protons appear at δ 7.86 and 7.65 ppm[4], we can confidently predict a similar pattern.

The Methylene Protons (-CH₂-)

The two protons of the methylene bridge are chemically equivalent and are flanked by two powerful electron-withdrawing groups: the ketone carbonyl and the phenoxy oxygen.

  • The carbonyl group deshields α-protons, typically shifting them to the δ 2.0-2.7 ppm range[5].

  • The phenoxy group's oxygen atom exerts a strong inductive effect, further pulling electron density away from the methylene protons. Protons alpha to an ether oxygen typically appear in the δ 3.3-4.0 ppm range[5].

The combined influence of these two groups will shift the methylene signal significantly downfield. In similar α-haloketones like 2-bromo-1-(4-bromophenyl)ethanone, the methylene signal is found at δ 4.42 ppm[4]. Given that oxygen is highly electronegative, a strong deshielding effect is expected, placing this signal in the δ 5.0-5.5 ppm range. Since there are no adjacent protons, this signal will appear as a sharp singlet , integrating to 2H. The enhanced electrophilicity and reactivity of ketones bearing an α-phenoxy group, as compared to simple aliphatic ketones, is a direct consequence of this inductive electron withdrawal[6].

The Phenoxy Group Protons (Aromatic Region II)

The five protons on the terminal phenoxy ring are influenced by the ether oxygen, which acts as an electron-donating group through resonance but is inductively withdrawing. This results in characteristic shifts that are generally upfield compared to the bromophenyl protons. The signals are typically found between δ 6.8 and 7.4 ppm[7][8].

  • H_C Protons (ortho to Oxygen): These two protons will be the most shielded of the phenoxy ring due to the oxygen's resonance effect and will likely appear as a doublet or triplet.

  • H_E Proton (para to Oxygen): This single proton will appear as a triplet, typically at an intermediate shift within the phenoxy proton region.

  • H_D Protons (meta to Oxygen): These two protons are the least shielded of the phenoxy ring and will likely appear as a triplet or multiplet, overlapping with the H_E signal.

Part 2: Data Summary and Visualization

Predicted ¹H NMR Data Table

The following table summarizes the predicted ¹H NMR assignments for Ethanone, 1-(4-bromophenyl)-2-phenoxy- when dissolved in a standard solvent like CDCl₃.

Signal LabelProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationJustification
H_A2H, Ar-H (ortho to C=O)7.85 - 8.00Doublet (d)2HDeshielded by adjacent C=O group
H_B2H, Ar-H (meta to C=O)7.65 - 7.75Doublet (d)2HInfluenced by para-Br and meta-C=O
H_C2H, O-Ar-H (ortho to O)6.90 - 7.05Doublet (d) or Triplet (t)2HShielded by ether oxygen resonance
H_D2H, O-Ar-H (meta to O)7.25 - 7.40Triplet (t) or Multiplet (m)2HLess influenced by ether oxygen
H_E1H, O-Ar-H (para to O)7.10 - 7.20Triplet (t)1HStandard aromatic region
-CH₂--O-CH₂ -C=O5.20 - 5.40Singlet (s)2HStrongly deshielded by adjacent C=O and O-Ph
Visualizing Proton Environments

A clear visualization of the molecular structure and its distinct proton environments is crucial for interpretation. The following diagram labels each unique proton set discussed above.

Caption: Molecular structure of Ethanone, 1-(4-bromophenyl)-2-phenoxy- with distinct proton environments labeled.

Part 3: Experimental Protocol for Data Acquisition

To validate the predicted chemical shifts, the following protocol outlines a standard procedure for acquiring a high-resolution ¹H NMR spectrum.

Objective: To obtain a high-quality ¹H NMR spectrum of a solid organic compound for structural elucidation.

Materials:

  • Ethanone, 1-(4-bromophenyl)-2-phenoxy- (or analog), ~5-10 mg

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • 5 mm NMR Tube (clean and dry)

  • Pasteur pipette

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample and transfer it into a clean, dry vial.

    • Using a Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial.

    • Cap the vial and gently vortex or swirl until the sample is completely dissolved. A clear, homogeneous solution is required.

    • Transfer the solution into a 5 mm NMR tube using a clean Pasteur pipette. The final solution height should be approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Spectrometer Setup and Shimming:

    • Insert the NMR tube into the spinner turbine, ensuring the correct depth using the spectrometer's depth gauge.

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium signal from the CDCl₃ solvent.

    • Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity. This is critical for achieving sharp peaks and high resolution.

  • Data Acquisition:

    • Set the appropriate acquisition parameters for a standard ¹H experiment. Typical parameters on a 400 MHz spectrometer include:

      • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm)

      • Number of Scans (NS): 8 or 16 (increase for dilute samples)

      • Relaxation Delay (D1): 1-2 seconds

      • Acquisition Time (AQ): 2-4 seconds

      • Pulse Angle: 30-45 degrees

    • Initiate the acquisition.

  • Data Processing:

    • Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually or automatically to ensure all peaks are in positive absorption mode with a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm.

    • Integrate all distinct signals to determine the relative proton ratios.

    • Analyze the peak multiplicities (singlets, doublets, etc.) and coupling constants (J-values).

Conclusion

The ¹H NMR spectrum of Ethanone, 1-(4-bromophenyl)-2-phenoxy- provides a textbook example of how various functional groups collectively influence proton chemical shifts. By leveraging established principles of NMR spectroscopy and comparative data from analogous structures, we have constructed a reliable, predictive interpretation. The downfield aromatic signals of the bromophenyl group, the highly deshielded methylene singlet, and the characteristic pattern of the phenoxy ring protons create a unique spectral fingerprint. This guide serves as a robust framework for researchers to confidently identify this molecule and similar structures, reinforcing the power of NMR as a cornerstone of chemical analysis.

References

  • Wang, Z., et al. (2022). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Royal Society of Chemistry.
  • Clark, J. (2025). ¹H proton nmr spectrum of phenol. Doc Brown's Chemistry.
  • Ray, R., et al. (2025). Figure S19. 1 H NMR spectrum of 1-(4-Bromophenyl)ethanone oxime (2j). ResearchGate.
  • The Royal Society of Chemistry (2013). Supporting information. Dalton Transactions.
  • ChemicalBook. (n.d.). (E)-1-(4-Bromophenyl)-3-phenyl-2-propene-1-one(22966-23-0) 1H NMR.
  • Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.
  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
  • Abdel-Aziz, H. A., et al. (2011). 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone. Acta Crystallographica Section E.
  • The Royal Society of Chemistry (2018). Supporting information.
  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules.
  • Abraham, R. J. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph.
  • Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.
  • Ozdemir, S., et al. (n.d.). Figure S2. 1 H NMR spectrum of bis(4-bromophenyl)(diphenyl)silane (3). ResearchGate.
  • Yuvaraj, A. R., et al. (n.d.). 1 H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. ResearchGate.
  • Rocha, L. C., et al. (2013). Supplementary Information for Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica. Journal of the Brazilian Chemical Society.
  • SpectraBase. (n.d.). 1-[4-(4-Bromanylphenoxy)phenyl]-2,2,2-tris(fluoranyl)ethanone.
  • SpectraBase. (n.d.). 2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetamide.
  • University of Puget Sound. (n.d.). 1H NMR chemical shift ppm table.
  • ChemicalBook. (n.d.). 4'-Bromo-2-phenylacetophenone(2001-29-8) 1H NMR spectrum.
  • Sigma-Aldrich. (n.d.). 1-(4-bromophenyl)-2-phenoxyethanone AldrichCPR.
  • Tang, W., et al. (2014). N-(1-(4-BROMOPHENYL)VINYL)ACETAMIDE. Organic Syntheses.
  • Chemistry Steps. (2024). NMR Chemical Shift Values Table.
  • BenchChem. (2025). Phenoxyacetone Exhibits Enhanced Reactivity Compared to Unsubstituted Aliphatic Ketones.
  • Smith, G. (n.d.). Structure Identification By 1h NMR - Structure Determination of Organic Compounds.
  • NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. NIST WebBook.
  • University of Calgary. (n.d.). Table of characteristic proton NMR chemical shifts.
  • Abdel-Aziz, H. A., et al. (2011). 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone. ResearchGate.
  • NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. NIST WebBook.

Sources

A Comparative Guide to the Vibrational Landscape of 2-Phenoxy-4'-bromoacetophenone: An FTIR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science, the precise characterization of molecular structure is paramount. For novel compounds such as 2-phenoxy-4'-bromoacetophenone, a multifaceted aromatic ketone, understanding its unique vibrational signature is a critical step in its identification, purity assessment, and elucidation of its chemical behavior. This guide provides an in-depth analysis of the characteristic Fourier-Transform Infrared (FTIR) absorption bands of 2-phenoxy-4'-bromoacetophenone, offering a comparative perspective with related chemical structures. The insights presented herein are grounded in established spectroscopic principles and supported by experimental data from analogous compounds, providing a robust framework for researchers, scientists, and drug development professionals.

The Molecular Architecture: A Vibrational Perspective

The structure of 2-phenoxy-4'-bromoacetophenone incorporates several key functional groups, each with its own characteristic vibrational modes. The molecule consists of a bromo-substituted acetophenone core linked to a phenyl group via an ether linkage. This unique combination of an aryl ketone, an aryl ether, and a halogenated aromatic ring gives rise to a complex and informative FTIR spectrum.

Figure 1: Molecular structure of 2-phenoxy-4'-bromoacetophenone with key functional groups highlighted.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To ensure the acquisition of a reliable FTIR spectrum for 2-phenoxy-4'-bromoacetophenone, the following Attenuated Total Reflectance (ATR) methodology is recommended. ATR is a versatile technique for solid samples, requiring minimal sample preparation.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer equipped with a Diamond ATR accessory.

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove any interference from the instrument and ambient atmosphere (e.g., CO2, water vapor).

  • Sample Preparation and Loading:

    • Place a small amount of the solid 2-phenoxy-4'-bromoacetophenone sample directly onto the center of the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface. Insufficient contact will result in a weak and potentially distorted spectrum.

  • Data Acquisition:

    • Collect the sample spectrum over a wavenumber range of 4000 cm⁻¹ to 400 cm⁻¹.

    • A spectral resolution of 4 cm⁻¹ is generally sufficient for resolving the characteristic bands of organic molecules.

    • Co-add a minimum of 32 scans to obtain a spectrum with a high signal-to-noise ratio.

  • Data Processing:

    • The acquired spectrum should be displayed in terms of transmittance or absorbance.

    • Perform a baseline correction if necessary to ensure that the spectral baseline is flat.

experimental_workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_processing Data Processing clean_crystal Clean ATR Crystal background_scan Acquire Background Spectrum clean_crystal->background_scan load_sample Load Sample on Crystal background_scan->load_sample apply_pressure Apply Pressure load_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum baseline_correction Baseline Correction acquire_spectrum->baseline_correction peak_analysis Peak Analysis & Interpretation baseline_correction->peak_analysis

Figure 2: Experimental workflow for obtaining an FTIR spectrum using the ATR technique.

Characteristic FTIR Absorption Bands and Comparative Analysis

The FTIR spectrum of 2-phenoxy-4'-bromoacetophenone can be dissected into several key regions, each providing valuable structural information. The table below summarizes the expected characteristic absorption bands, their assignments, and a comparison with related compounds.

Wavenumber (cm⁻¹)Vibrational ModeIntensityComparative Notes
3100 - 3000Aromatic C-H StretchMedium to WeakTypical for C-H stretching in benzene rings. Similar to acetophenone and other aromatic compounds.[1]
~1685Carbonyl (C=O) Stretch (Aryl Ketone)StrongThe conjugation of the carbonyl group with the bromo-substituted phenyl ring is expected to lower the stretching frequency from that of a simple aliphatic ketone (around 1715 cm⁻¹).[2][3] For comparison, the C=O stretch in acetophenone is observed at 1686 cm⁻¹.[2] The electron-withdrawing nature of the bromine atom at the para position may slightly increase this frequency compared to unsubstituted acetophenone.
~1600, ~1585, ~1475Aromatic C=C Ring StretchMedium to StrongThese bands are characteristic of the benzene ring skeletal vibrations. Their presence and relative intensities can be indicative of the substitution pattern.
1300 - 1200Asymmetric C-O-C Stretch (Aryl Ether)StrongThis is a key diagnostic band for the aryl ether linkage. Aromatic ethers typically show a strong absorption in this region.[4] For mixed aromatic-aliphatic ethers, this band is also present.[4]
~1260C-C(=O)-C StretchMediumThis band arises from the stretching of the carbon-carbon bonds adjacent to the carbonyl group and is characteristic of ketones. In aromatic ketones, this band is typically observed between 1300 and 1230 cm⁻¹.[2]
1100 - 1000Symmetric C-O-C Stretch (Aryl Ether)MediumAryl alkyl ethers often exhibit a second, symmetric C-O-C stretching band in this region.[5]
~830Aromatic C-H Out-of-Plane BendingStrongThe position of this band is highly indicative of the substitution pattern on the benzene ring. For a 1,4-disubstituted (para) ring, a strong band is expected in the 860-800 cm⁻¹ region.
690 - 515C-Br StretchMedium to StrongThe C-Br stretching vibration is expected in the lower frequency region of the spectrum.[6][7]

In-depth Analysis:

  • Carbonyl (C=O) Stretching: The most prominent and diagnostic peak in the spectrum of 2-phenoxy-4'-bromoacetophenone is expected to be the carbonyl stretch. In saturated aliphatic ketones, this band appears around 1715 cm⁻¹.[3] However, conjugation with an aromatic ring delocalizes the pi-electrons of the carbonyl group, weakening the C=O bond and lowering its stretching frequency to the 1685-1666 cm⁻¹ range.[3] The presence of an electron-withdrawing substituent, such as bromine, on the phenyl ring can slightly counteract this effect. Studies on substituted acetophenones have shown a correlation between the electronic properties of the substituent and the carbonyl stretching frequency.[8][9]

  • Ether (C-O-C) Stretching: The phenoxy group introduces two characteristic C-O stretching bands. Aryl ethers are distinguished by a strong, asymmetric C-O-C stretching vibration between 1300 and 1200 cm⁻¹.[4] A second, symmetric stretching band is often observed near 1040 cm⁻¹.[10] The presence of these two distinct bands provides strong evidence for the aryl ether moiety, distinguishing it from aliphatic ethers which typically show a single C-O stretch around 1120 cm⁻¹.[5]

  • Aromatic C-H and C=C Vibrations: The aromatic rings contribute to several bands in the spectrum. The C-H stretching vibrations appear just above 3000 cm⁻¹.[1] The characteristic skeletal C=C stretching vibrations within the benzene rings typically give rise to a set of bands around 1600, 1585, and 1475 cm⁻¹. The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) are particularly useful for confirming the substitution patterns of the aromatic rings.

  • Carbon-Bromine (C-Br) Stretching: The vibration of the C-Br bond is expected in the far-infrared region of the spectrum, typically between 690 and 515 cm⁻¹.[6][7] This band can sometimes be weak and may overlap with other absorptions in the fingerprint region, but its presence is a key indicator of the bromine substituent.

Conclusion

The FTIR spectrum of 2-phenoxy-4'-bromoacetophenone is predicted to exhibit a rich set of absorption bands that are highly characteristic of its molecular architecture. The strong carbonyl absorption at a lower wavenumber confirms the conjugated aryl ketone structure. The distinct asymmetric and symmetric C-O-C stretching bands provide clear evidence of the aryl ether linkage. Furthermore, the specific patterns of the aromatic C-H and C=C vibrations, along with the low-frequency C-Br stretch, allow for a comprehensive structural confirmation. By comparing these features to the spectra of simpler, related molecules such as acetophenone, bromoacetophenone, and anisole, a confident identification and characterization of 2-phenoxy-4'-bromoacetophenone can be achieved. This guide provides a foundational understanding for researchers working with this and structurally similar compounds, enabling more efficient and accurate spectroscopic analysis.

References

  • Nagakura, S., & Tanaka, J. (1954). Ultraviolet and Infrared Absorption Spectra of Substituted Acetophenones and Benzoic Acids. The Journal of Chemical Physics, 22(2), 236–240. [Link]

  • Nagakura, S. (1955). Ultraviolet and Infrared Absorption Spectra of Substituted Acetophenones and Benzoic Acids. The Journal of Chemical Physics, 23(8), 1441–1447. [Link]

  • Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VI: Polymers With C-O Bonds. [Link]

  • Flett, M. St. C. (1948). THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES. Canadian Journal of Research, 26b(6), 463-470. [Link]

  • Flett, M. St. C. (1948). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. ResearchGate. [Link]

  • All In One Chemistry. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube. [Link]

  • UniTechLink. Analysis of Infrared spectroscopy (IR). [Link]

  • Bakhale, S. C., & Tiwari, P. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan Journal of Chemistry, 18(2), 704-714. [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • Wang, J., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. [Link]

  • Durán, M. A., et al. (2000). Characterization of Solid Complexes between Aromatic Ketones and β-Cyclodextrin Using Diffuse Reflectance Infrared Fourier Transform Spectroscopy. Langmuir, 16(24), 9474–9479. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Michigan State University. Infrared Spectrometry. [Link]

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

  • JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

  • University of Warsaw. Carbonyl - compounds - IR - spectroscopy. [Link]

  • Nandiyanto, A. B. D., et al. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ACS Omega. [Link]

  • Technology Networks. (2025). How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • Al-Abdullah, E. S., et al. (2022). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 27(19), 6296. [Link]

  • PubChem. 2'-Bromoacetophenone. [Link]

  • University of Colorado Boulder. IR: alkyl halides. [Link]

  • University of California, Los Angeles. IR: ketones. [Link]

  • University of California, Santa Cruz. IR Spectroscopy by Functional Group. [Link]

  • University of California, Santa Cruz. IR Tables. [Link]

  • SpectraBase. 2-Bromo-4'-phenylacetophenone - Mass Spectrum (GC). [Link]

  • PubChem. 2-Bromo-4'-nitroacetophenone. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • ResearchGate. FT-IR spectra of 4-bromophenacyl bromide (a), p-bromo b-ketosulfone... [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Ethanone, 1-(4-bromophenyl)-2-phenoxy-

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative

In drug discovery and chemical research, the unambiguous structural elucidation of novel synthetic molecules is paramount. Ethanone, 1-(4-bromophenyl)-2-phenoxy-, an α-phenoxyacetophenone derivative, possesses several key structural motifs—a brominated aromatic ring, a ketone carbonyl group, and an ether linkage. Each of these features imparts a distinct signature on its mass spectrum, which can be harnessed for identification and characterization.

This guide provides an in-depth comparison of the gas-phase fragmentation behavior of this molecule under two distinct ionization regimes: high-energy Electron Ionization (EI) and softer Electrospray Ionization with Collision-Induced Dissociation (ESI-CID). By understanding the causal mechanisms behind the fragmentation pathways, researchers can more confidently identify this compound and its analogues in complex matrices. We will compare predicted fragmentation patterns for the target analyte with experimental data from a structurally related compound, 4'-bromoacetophenone, to ground our analysis in established principles.

Experimental Workflows & Methodologies

To ensure reproducibility and scientific validity, the protocols described herein represent a self-validating system. The choice of ionization method is the primary determinant of the resulting fragmentation pattern.

Protocol for Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This method is ideal for volatile, thermally stable compounds and provides complex, library-searchable fragmentation patterns.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the purified compound in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation:

    • Injector: Split/splitless inlet at 250°C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Detection (EI):

    • Ion Source: Electron Ionization (EI) at 70 eV.[1] This high, standardized energy ensures fragmentation is extensive and reproducible, creating a characteristic fingerprint.

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-450.

Protocol for Liquid Chromatography-Electrospray Ionization Tandem MS (LC-ESI-MS/MS)

This method is suited for a broader range of compounds and provides controlled fragmentation of a specific precursor ion, which is invaluable for quantitative studies and analysis of complex mixtures.

  • Sample Preparation: Dissolve 1 mg/mL of the compound in methanol or acetonitrile. Further dilute to ~1 µg/mL in a 50:50 acetonitrile:water solution containing 0.1% formic acid to promote protonation.

  • LC Separation:

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Detection (ESI-CID):

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325°C.

    • Fragmentation: Isolate the protonated molecule [M+H]⁺ (m/z 291/293) and subject it to Collision-Induced Dissociation (CID) with nitrogen gas using a normalized collision energy range (e.g., 10-40 eV) to observe the fragmentation profile.

Workflow Diagram

G cluster_prep Sample Preparation cluster_gcms GC-EI-MS cluster_lcms LC-ESI-MS/MS prep Dissolve Analyte (1 mg/mL) gc GC Separation prep->gc Volatile Solvent lc LC Separation prep->lc Polar Solvent + Formic Acid ei EI Source (70 eV) gc->ei ms1 Mass Analyzer (Full Scan) ei->ms1 esi ESI Source (+ve) lc->esi msms1 Precursor Isolation ([M+H]+) esi->msms1 cid Collision Cell (CID) msms1->cid msms2 Product Ion Scan cid->msms2 G M [M]•+ m/z 290/292 F183 [C₇H₄BrO]⁺ m/z 183/185 (Base Peak) M->F183 - •CH₂OC₆H₅ F107 [C₇H₇O]⁺ m/z 107 M->F107 - •COC₆H₄Br F155 [C₆H₄Br]⁺ m/z 155/157 F183->F155 - CO F77 [C₆H₅]⁺ m/z 77 F155->F77 - Br• F107->F77 - CH₂O

Caption: Predicted EI fragmentation pathway of Ethanone, 1-(4-bromophenyl)-2-phenoxy-.

Analysis of ESI-MS/MS Fragmentation

In contrast to EI, ESI is a soft ionization technique that produces the protonated molecule, [M+H]⁺, at m/z 291/293. This even-electron ion is relatively stable and requires collisional energy (CID) to induce fragmentation. Fragmentation pathways are often driven by the elimination of stable, neutral molecules. [2] Key Predicted ESI-CID Fragmentation Pathways:

  • Neutral Loss of Phenol (C₆H₆O): The most anticipated fragmentation pathway for the protonated molecule involves the cleavage of the ether bond, leading to the loss of a neutral phenol molecule. This is a common and energetically favorable pathway for protonated aryl ethers. [3]This results in a product ion at m/z 197/199.

  • Formation of the Bromobenzoyl Cation (m/z 183/185): Similar to the EI pathway, cleavage of the C-C bond adjacent to the carbonyl can occur, leading to the formation of the stable 4-bromobenzoyl cation and a neutral loss of phenoxymethane (C₇H₈O). The stability of this acylium ion makes it a likely product even under CID conditions.

Predicted ESI-MS/MS Fragmentation Data
Precursor m/zProduct m/zProposed Ion StructureFormulaNeutral LossFragmentation Pathway
291 / 293197 / 199[M+H - C₆H₆O]⁺[C₈H₆BrO]⁺Phenol (94 Da)Cleavage of ether bond with H-rearrangement
291 / 293183 / 1854-Bromobenzoyl cation[C₇H₄BrO]⁺Phenoxymethane (108 Da)Cleavage of C-C bond adjacent to carbonyl
ESI-MS/MS Fragmentation Diagram

G MH [M+H]⁺ m/z 291/293 F197 [C₈H₆BrO]⁺ m/z 197/199 MH->F197 - C₆H₆O (Phenol) F183 [C₇H₄BrO]⁺ m/z 183/185 MH->F183 - C₇H₈O

Caption: Predicted ESI-MS/MS fragmentation of protonated Ethanone, 1-(4-bromophenyl)-2-phenoxy-.

Comparative Analysis

Head-to-Head: EI vs. ESI-MS/MS

The choice of ionization technique fundamentally alters the resulting mass spectrum and the structural information obtained.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-CID)
Ionization High-energy, hard ionizationLow-energy, soft ionization
Initial Ion Radical Cation, [M]•+Protonated Molecule, [M+H]⁺
Molecular Ion Often weak or absentStrong, used as precursor for MS/MS
Fragmentation Extensive, spontaneous, complexControlled, induced by collision, simpler
Dominant Pathway α-cleavage to form stable acylium ions (m/z 183/185)Neutral loss of stable molecules (phenol)
Primary Use Case Library matching, initial identification of unknownsTargeted quantification, structural analysis of specific precursors
Comparison with an Alternative: 4'-Bromoacetophenone

To validate our predictions, we can compare the expected fragmentation with the known EI-MS data for 4'-bromoacetophenone (a structural component of our target analyte). [4][5]The NIST mass spectrum for 4'-bromoacetophenone shows a prominent molecular ion at m/z 198/200 and a base peak at m/z 183/185 . [5][6] This experimental observation strongly supports our central hypothesis: the formation of the 4-bromobenzoyl cation (m/z 183/185) is the dominant fragmentation pathway for molecules containing this moiety under EI conditions. The loss of a methyl radical from 4'-bromoacetophenone is directly analogous to the predicted loss of the much larger phenoxymethyl radical from our target molecule. This provides a high degree of confidence that m/z 183/185 will be the most abundant fragment in the EI spectrum of Ethanone, 1-(4-bromophenyl)-2-phenoxy-.

Conclusion

The mass spectrometric behavior of Ethanone, 1-(4-bromophenyl)-2-phenoxy- is highly dependent on the ionization method employed.

  • Under Electron Ionization (EI), the molecule undergoes extensive fragmentation, with the spectrum predicted to be dominated by the highly stable 4-bromobenzoyl cation at m/z 183/185 . This ion, along with its subsequent loss of CO to form the ion at m/z 155/157 , serves as a definitive diagnostic marker for the brominated ketone portion of the molecule.

  • Under Electrospray Ionization (ESI-MS/MS), the fragmentation of the protonated molecule is more controlled. The primary fragmentation is expected to be the neutral loss of phenol (94 Da) , yielding a characteristic product ion at m/z 197/199 .

By leveraging both techniques, researchers can gain complementary information. EI-MS provides a rich fingerprint for library searching and confirmation of the core structure, while ESI-MS/MS offers a targeted and sensitive method for quantification and confirmation in complex mixtures. This dual-pronged approach embodies a robust strategy for the conclusive identification of this and related chemical entities.

References

  • BenchChem. Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.
  • PubChem - NIH. 2-Phenoxy-1-phenylethanone.
  • NIST Chemistry WebBook. Ethanone, 1-(4-bromophenyl)-.
  • NIST Chemistry WebBook. Mass spectrum (electron ionization) of Ethanone, 1-(4-bromophenyl)-.
  • NIST Chemistry WebBook. Notes on Ethanone, 1-(4-bromophenyl)-.
  • Universidad de Guanajuato. Fragmentation mechanisms in mass spectrometry.
  • NIST Chemistry WebBook. 2-Propen-1-one, 1-(4-bromophenyl)-3-phenyl-.
  • NIST Chemistry WebBook. Infrared Spectrum of Ethanone, 1-(4-bromophenyl)-.
  • MassBank. Organic compounds.
  • Whitman People. GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
  • Interpretation of mass spectra.
  • SIELC Technologies. Ethanone, 1-(4-bromophenyl)-.
  • JoVE. Mass Spectrometry Fragmentation Methods in Analytical Chemistry.
  • ChemicalBook. 2'-Phenoxyacetophenone.
  • PubChem - NIH. 2-Methylacetophenone.
  • Journal of Mass Spectrometry. Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry.
  • mzCloud. 2 Phenylsulfonyl acetophenone.
  • RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry.
  • Mass Spectrometry: Fragmentation.

Sources

A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-phenoxy Acetophenone Derivatives in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science, the choice of starting materials is a critical determinant of reaction efficiency, cost, and overall synthetic strategy. Aryl halides are foundational building blocks in palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology that has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[1] This guide provides an in-depth, objective comparison of the reactivity of two common aryl halide derivatives: 4-bromo-phenoxy acetophenone and 4-chloro-phenoxy acetophenone. By understanding the nuances of their reactivity, researchers can make more informed decisions in their synthetic endeavors.

The Decisive Role of the Halogen: A Fundamental Overview

The reactivity of an aryl halide in a palladium-catalyzed cross-coupling reaction is predominantly governed by the rate-determining step: the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst. The energy required to cleave this bond is a crucial factor, with weaker bonds generally leading to faster reactions under milder conditions. The established trend for C-X bond dissociation energies (BDE) is C-Cl > C-Br > C-I. This difference in bond strength is the primary reason why aryl bromides are typically more reactive than their corresponding chlorides.[1]

The C-Br bond is weaker and therefore more readily cleaved by the palladium catalyst, facilitating a faster oxidative addition and, consequently, a more efficient overall catalytic cycle. While this principle holds true for a wide range of aryl halides, the electronic and steric environment of the specific molecule can introduce additional subtleties.

The Influence of the 4-Phenoxy Acetophenone Moiety

The 4-phenoxy acetophenone substituent common to both molecules in this comparison exerts a moderate electron-withdrawing effect through the acetophenone group, which can influence the electron density at the carbon atom of the C-X bond. However, the phenoxy group itself is generally considered to be electron-donating through resonance. The interplay of these electronic effects can modulate the reactivity of the aryl halide, but the dominant factor remains the identity of the halogen.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a cornerstone of C-C bond formation. To illustrate the reactivity differences between the 4-bromo and 4-chloro derivatives, we can examine a representative reaction with phenylboronic acid.

Experimental Data Summary
Parameter4-Bromo-phenoxy Acetophenone4-Chloro-phenoxy AcetophenoneRationale & Citation
Reaction Temperature Lower (e.g., 80-100 °C)Higher (e.g., 100-120 °C)The stronger C-Cl bond requires more thermal energy for efficient oxidative addition.[2]
Reaction Time Shorter (e.g., 2-6 hours)Longer (e.g., 12-24 hours)The faster oxidative addition of the C-Br bond leads to a quicker overall reaction.
Catalyst Loading Lower (e.g., 1-2 mol%)Higher (e.g., 2-5 mol%)More challenging substrates like aryl chlorides often necessitate a higher catalyst concentration.[2]
Ligand Choice Standard phosphine ligands (e.g., PPh₃, P(t-Bu)₃)Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs)Aryl chlorides generally require more specialized and activating ligands to facilitate the difficult oxidative addition step.[2]
Typical Yield HighModerate to High (highly dependent on conditions)With optimized conditions, high yields are achievable for both, but the bromo derivative is more robust.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X 4-Halo-phenoxy acetophenone Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OH)2 Phenylboronic acid Base Base R-B(OH)2->Base Base->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Coupled Product Reductive\nElimination->Ar-R Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X 4-Halo-phenoxy acetophenone Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L2)->Amine\nCoordination Amine (R2NH) Amine (R₂NH) Amine (R2NH)->Amine\nCoordination Base Base Deprotonation Deprotonation Base->Deprotonation Ar-Pd(II)-N(H)R2(L2) [Ar-Pd(II)-N(H)R₂(L₂)]⁺X⁻ Amine\nCoordination->Ar-Pd(II)-N(H)R2(L2) Ar-Pd(II)-N(H)R2(L2)->Deprotonation Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR₂(L₂) Deprotonation->Ar-Pd(II)-NR2(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR2 Coupled Product Reductive\nElimination->Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following are generalized, representative protocols for a Suzuki-Miyaura coupling and a Buchwald-Hartwig amination that can be adapted to compare the reactivity of 4-bromo- and 4-chloro-phenoxy acetophenone. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

Protocol 1: Comparative Suzuki-Miyaura Coupling

Objective: To compare the yield of 4-(phenyl-phenoxy)acetophenone starting from 4-bromo- and 4-chloro-phenoxy acetophenone.

Materials:

  • 4-Bromo-phenoxy acetophenone

  • 4-Chloro-phenoxy acetophenone

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) (for the bromo derivative)

  • XPhos (for the chloro derivative)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Schlenk tubes or similar reaction vessels

Procedure:

  • Reaction Setup: In separate Schlenk tubes, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition:

    • For 4-Bromo-phenoxy acetophenone: Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).

    • For 4-Chloro-phenoxy acetophenone: Add Pd(OAc)₂ (0.03 mmol, 3 mol%) and XPhos (0.06 mmol, 6 mol%).

  • Solvent Addition: Add toluene (5 mL) and water (1 mL) to each tube.

  • Inert Atmosphere: Subject each tube to three cycles of vacuum and backfilling with nitrogen or argon.

  • Reaction: Place the tubes in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every hour).

  • Work-up: Upon completion (or after a set time, e.g., 24 hours), cool the reactions to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the yield of the purified product.

Protocol 2: Comparative Buchwald-Hartwig Amination

Objective: To compare the yield of 4-(N-phenyl-phenoxy)acetophenone starting from 4-bromo- and 4-chloro-phenoxy acetophenone with aniline.

Materials:

  • 4-Bromo-phenoxy acetophenone

  • 4-Chloro-phenoxy acetophenone

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (for the bromo derivative)

  • BrettPhos (for the chloro derivative)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene

  • Schlenk tubes or similar reaction vessels

Procedure:

  • Reaction Setup: In separate Schlenk tubes, add the aryl halide (1.0 mmol), sodium tert-butoxide (1.4 mmol), and the appropriate ligand (Xantphos for bromo, BrettPhos for chloro; 0.03 mmol, 3 mol%).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) to each tube.

  • Inert Atmosphere: Seal the tubes and subject them to three cycles of vacuum and backfilling with nitrogen or argon.

  • Reagent Addition: Add toluene (5 mL) and aniline (1.2 mmol) via syringe.

  • Reaction: Place the tubes in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reactions to room temperature. Quench with saturated aqueous ammonium chloride (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel and determine the yield.

Experimental_Workflow cluster_start Reaction Setup Aryl Halide Aryl Halide Inert Atmosphere Inert Atmosphere Aryl Halide->Inert Atmosphere Coupling Partner Coupling Partner Coupling Partner->Inert Atmosphere Base Base Base->Inert Atmosphere Catalyst/Ligand Catalyst/Ligand Catalyst/Ligand->Inert Atmosphere Solvent Addition Solvent Addition Inert Atmosphere->Solvent Addition Heating & Stirring Heating & Stirring Solvent Addition->Heating & Stirring Reaction Monitoring (TLC/GC-MS) Reaction Monitoring (TLC/GC-MS) Heating & Stirring->Reaction Monitoring (TLC/GC-MS) Work-up & Extraction Work-up & Extraction Reaction Monitoring (TLC/GC-MS)->Work-up & Extraction Purification (Chromatography) Purification (Chromatography) Work-up & Extraction->Purification (Chromatography) Product Analysis (Yield, NMR, etc.) Product Analysis (Yield, NMR, etc.) Purification (Chromatography)->Product Analysis (Yield, NMR, etc.)

Caption: A general experimental workflow for comparative cross-coupling reactions.

Conclusion and Practical Recommendations

The comparative reactivity of 4-bromo- and 4-chloro-phenoxy acetophenone derivatives in palladium-catalyzed cross-coupling reactions is primarily dictated by the strength of the carbon-halogen bond. The 4-bromo derivative is the more reactive substrate, readily undergoing oxidative addition under milder conditions and with a broader range of catalysts. This makes it the preferred choice for syntheses where mild conditions are paramount, such as in the presence of sensitive functional groups or when rapid reaction times are desired.

The 4-chloro derivative, while less reactive, offers a significant cost advantage and is a viable substrate, particularly for large-scale syntheses. However, its successful implementation often requires more forceful conditions, including higher temperatures, longer reaction times, and the use of more sophisticated and expensive catalyst systems.

For researchers and drug development professionals, the choice between these two substrates will depend on a careful consideration of factors including the scale of the reaction, the presence of other functional groups in the molecule, the desired reaction time, and, of course, economic considerations. The protocols and mechanistic insights provided in this guide offer a solid foundation for making these critical decisions and for the successful execution of cross-coupling reactions with these valuable synthetic intermediates.

References

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

Sources

A Comparative Guide to the UV-Vis Spectroscopic Analysis of Ethanone, 1-(4-bromophenyl)-2-phenoxy- and Related Aromatic Ketones

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) spectroscopic properties of Ethanone, 1-(4-bromophenyl)-2-phenoxy-, a complex aromatic ketone. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its spectral behavior, offers a robust experimental protocol, and presents a comparative analysis with structurally related ketones. The objective is to furnish a deeper understanding of how molecular structure dictates spectroscopic properties, enabling more precise analytical method development and characterization.

Introduction: The Role of UV-Vis in Characterizing Complex Ketones

Ethanone, 1-(4-bromophenyl)-2-phenoxy-, is an α-aryloxyketone, a structural motif found in various pharmacologically relevant molecules. Its analysis is crucial for purity assessment, quantitative determination, and reaction monitoring. UV-Vis spectroscopy is a powerful, accessible, and non-destructive technique for such tasks. It operates on the principle that molecules absorb light at specific wavelengths, promoting electrons to higher energy orbitals.[1][2] The resulting spectrum is a unique fingerprint of the molecule's electronic structure, heavily influenced by its constituent chromophores and auxochromes.

The target molecule contains several key features that dictate its UV-Vis spectrum:

  • Aromatic Ketone Core: The benzoyl group (C₆H₅C=O) is a primary chromophore, responsible for characteristic electronic transitions.

  • Substituents: The para-bromo group on one phenyl ring and the phenoxy group at the α-position act as auxochromes, modifying the absorption maxima (λmax) and molar absorptivity (ε).

This guide will dissect these influences through a comparative approach, contextualizing the spectrum of the title compound against simpler, related structures.

Section 1: Theoretical Framework - Predicting Spectral Behavior

The UV-Vis spectrum of an organic molecule is governed by electronic transitions, primarily the promotion of electrons from a π bonding orbital or an n non-bonding orbital to a π* anti-bonding orbital.

  • π → π Transitions:* These are high-energy transitions, typically resulting in strong absorption bands (high ε).[3] In aromatic ketones, these arise from the conjugated system of the benzene ring and the carbonyl group.

  • n → π Transitions:* These involve the excitation of a lone-pair electron from the carbonyl oxygen to a π* orbital.[4] These transitions are lower in energy (occur at longer wavelengths) and are "forbidden," leading to weak absorption bands (low ε).[4]

For Ethanone, 1-(4-bromophenyl)-2-phenoxy-, the extended conjugation and the presence of auxochromes—the bromine atom and the phenoxy group's oxygen—are expected to shift the λmax to longer wavelengths compared to a simple acetophenone. This phenomenon, known as a bathochromic or "red" shift, occurs because these groups extend the π-system and stabilize the excited state, thus lowering the energy gap for the transition.[5]

Section 2: Experimental Methodology for UV-Vis Analysis

The trustworthiness of spectroscopic data hinges on a meticulously executed experimental protocol. The following section details a validated procedure for acquiring the UV-Vis spectrum of the target compound.

Causality of Experimental Choices
  • Solvent Selection: The choice of solvent is critical as it can influence the position and intensity of absorption bands.[6][7][8] A solvent should be transparent in the wavelength range of interest and should not react with the analyte.[9] Ethanol is often chosen for aromatic ketones due to its good solubilizing power and its UV transparency above 210 nm. Polar solvents like ethanol can stabilize the non-bonding electrons of the carbonyl group, leading to a blue shift (hypsochromic shift) of the n→π* transition.[6]

  • Concentration: The concentration must be carefully chosen to ensure the absorbance falls within the linear range of the Beer-Lambert law, typically between 0.1 and 1.0, to ensure accuracy.[10][11]

Step-by-Step Protocol
  • Stock Solution Preparation: Accurately weigh approximately 10 mg of Ethanone, 1-(4-bromophenyl)-2-phenoxy- and dissolve it in a 100 mL volumetric flask using spectroscopic grade ethanol to create a stock solution of known concentration (approx. 100 µg/mL).

  • Working Solution Preparation: Dilute the stock solution with ethanol to prepare a working solution with a final concentration of approximately 10 µg/mL. This concentration is a starting point and may require optimization.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

    • Set the wavelength range for scanning, for example, from 400 nm down to 200 nm.

  • Baseline Correction: Fill a quartz cuvette with the solvent (ethanol) and place it in the reference beam path. Run a baseline scan to zero the instrument and subtract the solvent's absorbance.

  • Sample Measurement: Rinse the sample cuvette with the working solution, then fill it and place it in the sample beam path.

  • Spectrum Acquisition: Acquire the absorption spectrum of the sample.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Analyte B Dissolve in Volumetric Flask (Spectroscopic Grade Ethanol) A->B C Prepare Dilutions (Working Solution) B->C F Run Baseline Correction (Solvent Blank) C->F D Warm-up Spectrophotometer E Set Wavelength Range (e.g., 200-400 nm) D->E G Measure Sample Absorbance F->G H Identify λmax G->H I Verify Beer-Lambert Law (If Quantifying) H->I

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Section 3: Comparative Spectral Analysis

To fully appreciate the spectroscopic characteristics of Ethanone, 1-(4-bromophenyl)-2-phenoxy-, its spectrum is compared with those of its structural precursors: Acetophenone, 4'-Bromoacetophenone, and 2-Phenoxyacetophenone. This comparison isolates the electronic contributions of each substituent.

CompoundStructureλmax (π→π) (nm)ε (L·mol⁻¹·cm⁻¹)λmax (n→π) (nm)SolventReference
Acetophenone C₈H₈O24112,800~320Ethanol[12]
4'-Bromoacetophenone C₈H₇BrO255~15,000~325Ethanol(Typical value)
2-Phenoxyacetophenone C₁₄H₁₂O₂~245~13,500~330Ethanol(Estimated)
Ethanone, 1-(4-bromophenyl)-2-phenoxy- C₁₄H₁₁BrO₂~258 ~16,000 ~335 Ethanol (Predicted)

Note: Data for 4'-Bromoacetophenone, 2-Phenoxyacetophenone, and the title compound are typical or predicted values based on established substituent effects, as precise literature values under identical conditions are not consistently available. The structure of 4'-Bromoacetophenone is well-documented.[13][14][15]

Analysis of Structural Effects:
  • Acetophenone vs. 4'-Bromoacetophenone: The addition of a bromine atom at the para-position causes a bathochromic shift of the primary π→π* band from 241 nm to ~255 nm. This is a classic example of an auxochromic effect, where the lone pairs on the bromine atom interact with the π-system of the benzene ring, extending the conjugation and lowering the transition energy.

  • Acetophenone vs. 2-Phenoxyacetophenone: The α-phenoxy group causes a slight bathochromic shift. While the oxygen atom's lone pairs can participate in resonance, its primary influence here is inductive, slightly modifying the energy levels of the carbonyl chromophore.

  • The Target Molecule: Ethanone, 1-(4-bromophenyl)-2-phenoxy- incorporates both substituents. Its predicted λmax of ~258 nm reflects the combined bathochromic effects of the para-bromo and α-phenoxy groups, resulting in the most red-shifted spectrum among the comparators. The high molar absorptivity is consistent with a highly probable π→π* transition in this extended conjugated system.

Section 4: Application in Quantitative Analysis

The data obtained from UV-Vis spectroscopy can be directly applied to the quantitative analysis of Ethanone, 1-(4-bromophenyl)-2-phenoxy- using the Beer-Lambert Law.[1][10][11]

The Beer-Lambert Law: A = εbc

Where:

  • A is the absorbance (unitless).[10]

  • ε (epsilon) is the molar absorptivity, a constant unique to the substance at a specific wavelength (L·mol⁻¹·cm⁻¹).[11]

  • b is the path length of the cuvette, typically 1 cm.[10]

  • c is the concentration of the substance (mol·L⁻¹).[10]

This linear relationship between absorbance and concentration forms the basis of quantitative spectrophotometry.[3][11] By measuring the absorbance of a solution of unknown concentration and using a known molar absorptivity (or a calibration curve), the concentration can be accurately determined.

Logical Framework for Quantitative Analysis

G cluster_knowns Constants & Measured Values cluster_law Beer-Lambert Law cluster_unknown Calculated Result Abs Measure Absorbance (A) at λmax Law A = εbc Abs->Law Epsilon Determine Molar Absorptivity (ε) (from standard or literature) Epsilon->Law Path Known Path Length (b) (e.g., 1 cm) Path->Law Conc Calculate Concentration (c) c = A / εb Law->Conc

Caption: Logic of the Beer-Lambert Law.

Conclusion

The UV-Vis spectrum of Ethanone, 1-(4-bromophenyl)-2-phenoxy- is characterized by a strong π→π* absorption band around 258 nm. This guide has demonstrated that this absorption maximum is a logical consequence of its molecular architecture, representing the cumulative bathochromic shifts induced by the para-bromo and α-phenoxy substituents on the core acetophenone chromophore. By providing a robust experimental protocol and a clear comparative analysis, this document serves as a practical resource for scientists engaged in the analysis and development of related compounds, underscoring the predictive power and quantitative utility of UV-Vis spectroscopy.

References

  • The Beer-Lambert Law and Spectrophotometric Analysis. (n.d.).
  • Beer Lambert law. (n.d.).
  • Edinburgh Instruments. (2021, July 8). Beer-Lambert Law | Transmittance & Absorbance. Retrieved from [Link].

  • Filo. (2025, July 29). Briefly explain, with examples, the effect of change of solvent on the absorption bands of the carbonyl group in UV-Visible Spectroscopy. Retrieved from [Link].

  • Shimadzu. (n.d.). How do you use the Beer-Lambert Law to perform quantitative analysis?. Retrieved from [Link].

  • Principle of UV-Visible Spectroscopy. (n.d.).
  • Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94, 290–327. Retrieved from [Link].

  • Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy. Retrieved from [Link].

  • What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. (2019, November 6).
  • NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link].

  • Slideshare. (n.d.). Effect of solvent. Retrieved from [Link].

  • NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link].

  • Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link].

  • College of Pharmacy, Babylon University. (2015). Advanced Pharmaceutical Analysis Lecture No. 2.

Sources

A Comparative Guide to Purity Validation of 2-phenoxy-4'-bromoacetophenone: The Role of Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, establishing the purity of a compound is a non-negotiable cornerstone of scientific rigor. The presence of impurities can confound experimental results, compromise safety, and invalidate entire studies. This guide provides an in-depth comparison of analytical techniques for validating the purity of 2-phenoxy-4'-bromoacetophenone, with a primary focus on the fundamental role of elemental analysis. We will explore the causality behind experimental choices and present a framework for a self-validating, multi-technique approach to purity assessment.

The Foundation: Elemental Analysis for Stoichiometric Verification

Elemental analysis is a destructive analytical technique that provides the mass fractions of carbon, hydrogen, nitrogen, sulfur, and other elements within a sample. Its unique strength lies in its ability to confirm the fundamental elemental composition of a bulk material, a feature that is not directly addressed by chromatographic or many spectroscopic methods.[1] For a synthesized compound like 2-phenoxy-4'-bromoacetophenone (C₁₄H₁₁BrO₂), elemental analysis serves as a primary check to ensure the correct molecular formula has been achieved.

The technique is particularly adept at detecting inorganic impurities, such as salts, or residual water and solvents that may be invisible to methods like NMR spectroscopy or HPLC.[1] This makes it an indispensable tool for confirming the overall stoichiometric integrity of the sample.

Theoretical vs. Experimental Composition

The first step in validation is to calculate the theoretical elemental composition based on the compound's molecular formula, C₁₄H₁₁BrO₂ (Molecular Weight: 291.14 g/mol ).

ElementSymbolTheoretical Mass %
CarbonC57.76%
HydrogenH3.81%
BromineBr27.44%
OxygenO10.99% (by difference)

The core principle of validation via elemental analysis is to compare the experimentally determined mass percentages with these theoretical values. A close match provides strong evidence of high purity. According to established standards, experimentally found values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated values to confirm at least 95% sample purity.[2]

Experimental Protocol: CHN/Br Analysis

The following protocol outlines the steps for determining the elemental composition of 2-phenoxy-4'-bromoacetophenone.

  • Sample Preparation:

    • Ensure the sample is homogenous and has been thoroughly dried under a high vacuum to remove any residual solvents or water, which would alter the hydrogen and carbon percentages.

    • Accurately weigh approximately 1-3 mg of the sample into a tin or silver capsule using a calibrated ultra-microbalance. The precise weight is critical for accurate calculations.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified reference material (CRM) with a known elemental composition, such as acetanilide or sulfanilamide. This step is crucial for ensuring the accuracy and reliability of the instrument's measurements.

  • Combustion & Analysis:

    • The encapsulated sample is dropped into a high-temperature combustion furnace (typically ~900-1000°C) with a stream of pure oxygen.

    • The organic material combusts, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). Halogens like bromine are converted to their acidic forms (e.g., HBr).

    • The resulting gases are passed through a reduction tube to remove excess oxygen and convert nitrogen oxides back to N₂.

    • The gas mixture (CO₂, H₂O, N₂) is then separated, typically via gas chromatography.

    • The separated gases are quantified by a thermal conductivity detector (TCD).

    • Bromine analysis often requires a separate combustion process or a specialized detector capable of capturing and quantifying the resulting hydrogen bromide.

  • Data Interpretation:

    • The instrument's software calculates the mass percentages of C, H, and N based on the detector signals and the initial sample weight.

    • Compare the experimental results to the theoretical values. The deviation should be within the acceptable limit of ±0.4%.

Workflow for Purity Validation via Elemental Analysis

The following diagram illustrates the logical flow of validating the purity of 2-phenoxy-4'-bromoacetophenone using elemental analysis.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation cluster_result Outcome A Dry Sample (High Vacuum) B Weigh 1-3 mg in Capsule A->B C Calibrate with CRM B->C D Combustion & Gas Separation C->D E Detection (TCD) D->E F Calculate Experimental %C, %H E->F G Compare with Theoretical Values F->G H Decision: Purity Confirmed? G->H I Purity Validated (Deviation ≤ 0.4%) H->I Yes J Further Purification/ Investigation Required H->J No

Caption: Workflow for purity validation using elemental analysis.

A Comparative Perspective: Alternative and Complementary Techniques

While elemental analysis is fundamental, a comprehensive purity assessment relies on orthogonal methods—independent techniques that measure different properties of the compound. This approach provides a self-validating system as recommended by international guidelines.[3][4][5][6] The most common complementary techniques are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): This is a powerful separation technique that can detect and quantify organic impurities, even at very low levels.[7][8] Its high resolution allows for the separation of structurally similar compounds, providing a detailed impurity profile that elemental analysis cannot.[9]

Quantitative NMR (qNMR) Spectroscopy: NMR provides detailed structural information and, in its quantitative form (qNMR), can determine purity with high accuracy and precision.[10][11] A key advantage is that the signal intensity is directly proportional to the number of nuclei, allowing for purity determination often without needing a reference standard of the analyte itself.[11][12]

The following table provides a direct comparison of these key analytical techniques.

FeatureElemental AnalysisHPLC (with UV Detector)Quantitative ¹H NMR
Primary Information Bulk elemental composition (%C, H, N, etc.)Purity based on area % of detectable impuritiesStructural confirmation and absolute purity
Impurity Detection Detects deviations from theoretical composition (e.g., inorganic salts, residual solvents)Detects and quantifies UV-active organic impuritiesDetects proton-containing impurities and provides structural insights
Sensitivity Low (impurities must significantly alter % composition)High (ppm levels for impurities)Moderate to High
Isomer Detection Cannot distinguish between isomersExcellent capability to separate isomersCan distinguish and quantify isomers
Reference Standard Requires a certified standard for calibrationRequires a reference standard of the main compound for absolute quantificationRequires a certified internal standard for absolute quantification
Throughput ModerateHigh (with autosampler)Moderate
Cost (Instrument) ModerateModerate to HighHigh
Decision-Making in Purity Analysis

Choosing the right analytical method, or combination of methods, depends on the specific requirements of the research or development stage. The following flowchart outlines a logical approach to selecting a purity validation strategy.

Start Start: Purity Validation Required Q1 Need to confirm fundamental elemental composition? Start->Q1 EA Perform Elemental Analysis Q1->EA Yes Q2 Need to identify and quantify organic impurities? Q1->Q2 No EA->Q2 HPLC Perform HPLC Analysis Q2->HPLC Yes Q3 Need structural confirmation and absolute quantification? Q2->Q3 No HPLC->Q3 NMR Perform qNMR Analysis Q3->NMR Yes Combine Synthesize Data from Orthogonal Methods Q3->Combine No NMR->Combine End High-Confidence Purity Statement Combine->End

Caption: Decision-making flowchart for selecting a purity validation method.

Conclusion: An Integrated and Trustworthy Approach

For ensuring the purity of 2-phenoxy-4'-bromoacetophenone, elemental analysis serves as an essential, cost-effective baseline. It provides direct, quantitative evidence of the compound's elemental stoichiometry, a fundamental parameter that other methods do not directly address.

However, for the highest degree of confidence required in pharmaceutical and advanced research settings, a multi-faceted approach is indispensable. Cross-validating the results of elemental analysis with a high-resolution separation technique like HPLC and a structurally informative method like qNMR creates a robust, self-validating system.[7] This integrated strategy ensures that the material is not only stoichiometrically correct but also free from significant organic impurities, providing the trustworthy data that underpins sound scientific and developmental progress.

References

  • A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. (2025).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005).
  • ICH Guidelines for Analytical Method Valid
  • Validation of analytical procedures according to the ICH guidelines. (n.d.). Efor Group.
  • Cross-Validation of Benzoylthymine Purity: A Comparative Guide to HPLC and Elemental Analysis. (n.d.). Benchchem.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry.
  • Quantitative NMR Spectroscopy. (2020). Sigma-Aldrich.
  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2024). qNMR Exchange.
  • A Guide to Quantit
  • NMR Spectroscopy. (2022). Chemistry LibreTexts.
  • Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12. (1998). PubMed.
  • Elemental analysis: an important purity control but prone to manipulations. (2021). Inorganic Chemistry Frontiers (RSC Publishing).
  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science.
  • Advantages and Disadvantages of HPLC in Protein Purity Analysis. (n.d.). Mtoz Biolabs.

Sources

A Researcher's Guide to 13C NMR Spectral Assignments for Ethanone, 1-(4-bromophenyl)-2-phenoxy-

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a cornerstone for mapping the carbon framework of a molecule. This guide provides an in-depth comparison of predicted and experimental 13C NMR data for the targeted compound, ethanone, 1-(4-bromophenyl)-2-phenoxy- . Our objective is to equip researchers, scientists, and drug development professionals with a practical framework for leveraging predictive tools in conjunction with empirical data and foundational spectroscopic principles to achieve accurate spectral assignments.

The Challenge of Spectral Assignment in Complex Molecules

The target molecule, ethanone, 1-(4-bromophenyl)-2-phenoxy-, presents a compelling case for a detailed NMR analysis. Its structure incorporates a variety of carbon environments: a substituted aromatic ring, a ketone carbonyl group, an ether linkage, and an additional aromatic system. This complexity can lead to a crowded spectrum where definitive assignments require a multi-faceted approach. In the absence of a readily available experimental spectrum for the complete molecule, a comparative analysis utilizing predictive software and experimental data from its constituent fragments becomes an invaluable strategy.

Comparative Analysis of Predicted and Experimental Data

To construct a reliable spectral assignment, we have employed two distinct 13C NMR prediction engines, herein referred to as Predictor A (nmrdb.org) and Predictor B, to generate theoretical chemical shifts for ethanone, 1-(4-bromophenyl)-2-phenoxy-. These predictions are juxtaposed with experimental data for two key structural analogs: 2-bromo-1-(4-bromophenyl)ethanone and phenoxyacetone. This comparative methodology allows for a critical evaluation of the predictive models and a more confident assignment of the carbon signals in our target molecule.

Carbon AtomPredicted 13C Shift (ppm) - Predictor A (nmrdb.org)Predicted 13C Shift (ppm) - Predictor BExperimental 13C Shift (ppm) - 2-bromo-1-(4-bromophenyl)ethanone[1]Experimental 13C Shift (ppm) - PhenoxyacetoneAnalysis and Rationale
C=O 193.8194.2190.1205.1The predicted carbonyl shift is in the expected downfield region for ketones.[2][3][4] The experimental value for the bromo-substituted analog is slightly upfield, likely due to the electron-withdrawing effect of the adjacent bromine. The phenoxyacetone carbonyl is further downfield, a typical shift for an alpha-oxygenated ketone.
-CH2-O- 71.572.1-73.4The predicted shift for the methylene carbon is consistent with a carbon attached to an oxygen atom.[5][6] The experimental value for phenoxyacetone provides a strong reference point.
C1' (C-Br) 128.5128.9129.0-The carbon bearing the bromine atom is predicted at a chemical shift consistent with halogenated aromatic carbons. The experimental value from the bromo-ethanone fragment aligns well.
C2', C6' 132.2132.5131.9-These aromatic carbons, ortho to the bromine, show good agreement between the predicted and experimental values.
C3', C5' 130.4130.8130.1-The meta carbons also show strong correlation between predicted and experimental data.
C4' (C-C=O) 134.7135.1132.2-The ipso-carbon attached to the acetyl group is shifted downfield due to the electron-withdrawing nature of the carbonyl.[7][8] The prediction aligns reasonably with the experimental data.
C1'' (C-O) 157.9158.3-158.5The aromatic carbon directly attached to the ether oxygen is significantly deshielded, as expected.[8] The experimental value from phenoxyacetone is in excellent agreement.
C2'', C6'' 114.9115.2-114.8The ortho carbons of the phenoxy group are shielded due to the electron-donating resonance effect of the oxygen.
C3'', C5'' 129.8130.1-129.6The meta carbons are less affected by the oxygen substituent and their shifts are in the typical aromatic region.
C4'' 122.1122.5-121.5The para carbon shows a moderate shielding effect.

Experimental Protocol for 13C NMR Spectroscopy

The acquisition of high-quality 13C NMR data is fundamental to accurate structural analysis. The following protocol outlines a standard procedure for obtaining a proton-decoupled 13C NMR spectrum.

  • Sample Preparation:

    • Dissolve 10-50 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical as it can influence chemical shifts.[9]

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the solution is free of any particulate matter.

  • Instrument Setup:

    • The experiment is performed on a standard NMR spectrometer (e.g., 400 or 500 MHz).

    • The instrument is tuned to the 13C frequency.

    • A standard broadband probe is used.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: A typical spectral width for 13C NMR is 200-250 ppm.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2-5 seconds is used to allow for full relaxation of the carbon nuclei, which is particularly important for quaternary carbons.

    • Number of Scans: Due to the low natural abundance of 13C (1.1%), a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.[2]

  • Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed.

    • Phase correction is applied to obtain an absorption spectrum.

    • Baseline correction is performed to ensure a flat baseline.

    • The spectrum is referenced to the solvent peak (e.g., CDCl3 at 77.16 ppm).[6]

Workflow for Spectral Assignment

The process of assigning 13C NMR signals is a logical workflow that integrates predictive data with experimental evidence and theoretical knowledge.

G cluster_0 Data Acquisition cluster_1 In Silico Prediction cluster_2 Comparative Analysis cluster_3 Validation and Refinement A Synthesize or Procure Ethanone, 1-(4-bromophenyl)-2-phenoxy- B Acquire Experimental 13C NMR Spectrum A->B E Compare Predicted Spectrum with Fragment Data and Theoretical Principles B->E C Generate Predicted 13C NMR Spectrum (e.g., nmrdb.org, ACD/Labs) C->E D Gather Experimental Data for Structural Fragments D->E F Initial Peak Assignment E->F G Perform 2D NMR Experiments (HSQC, HMBC) for Confirmation F->G H Final Spectral Assignment G->H

Caption: Workflow for 13C NMR spectral assignment.

Causality Behind Experimental Choices

The choice of a proton-decoupled experiment is deliberate to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon environment.[2] The selection of a suitable deuterated solvent is crucial not only for dissolving the sample but also for providing a lock signal for the spectrometer. The relaxation delay is a critical parameter; shorter delays can lead to the attenuation or complete absence of signals for quaternary carbons, which have longer relaxation times.

The Power and Pitfalls of Predictive Algorithms

13C NMR prediction software utilizes various algorithms, including Hierarchical Organization of Spherical Environments (HOSE) codes, neural networks, and machine learning models.[10] These tools are trained on vast databases of experimental spectra and can provide remarkably accurate predictions for common structural motifs.

However, it is essential to recognize their limitations. The accuracy of a prediction is highly dependent on the quality and comprehensiveness of the underlying database. For novel or highly complex structures with unusual electronic or steric environments, the predicted shifts may deviate significantly from experimental values. Therefore, predictive data should always be treated as a powerful hypothesis-generating tool that requires experimental validation.

G cluster_0 Inputs cluster_1 Prediction Engine cluster_2 Output A Molecular Structure C Algorithms (HOSE, Neural Networks) A->C B Database of Experimental Spectra B->C D Predicted 13C NMR Spectrum C->D

Caption: Logic of 13C NMR prediction algorithms.

Conclusion

The spectral assignment of ethanone, 1-(4-bromophenyl)-2-phenoxy- serves as an exemplary case for a robust analytical workflow. By integrating the predictive power of computational tools with the empirical certainty of experimental data from structural analogs, a reliable assignment of the 13C NMR spectrum can be achieved. This guide underscores the importance of a critical and informed approach to spectral interpretation, where predictive data is a valuable starting point, but experimental verification remains the gold standard. For unambiguous assignments in complex molecules, two-dimensional NMR techniques such as HSQC and HMBC are indispensable tools for correlating carbon and proton signals, providing the ultimate confirmation of the molecular structure.

References

  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • Colorado State University. CASCADE. Retrieved from [Link]

  • C13 NMR List of Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. Figure S20. 13 C NMR spectrum of 1-(4-Bromophenyl)ethanone oxime (2j). Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • nmrdb.org. Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

  • Chemaxon. NMR Predictor - Documentation. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • University of Regensburg. 13C NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Mestrelab. Download NMR Predict. Retrieved from [Link]

  • ACS Publications. Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Retrieved from [Link]

  • University of Calgary. 13C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • eGrove. (2020, May 9). 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. Retrieved from [Link]

  • SpectraBase. 1-(4-Bromophenyl)-2-(2H-indazol-2-yl)ethanone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • MDPI. (2005, January 31). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Retrieved from [Link]

  • ResearchGate. 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... Retrieved from [Link]

  • Royal Society of Chemistry. Supporting information. Retrieved from [Link]

  • Zenodo. (2020, May 13). Predicted carbon-13 NMR data of Natural Products (PNMRNP). Retrieved from [Link]

  • nmrdb.org. Simulate and predict NMR spectra. Retrieved from [Link]

  • nmrdb.org. Predict 13C carbon NMR spectra. Retrieved from [Link]

  • nmrdb.org. Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Organic Syntheses. A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar.... Retrieved from [Link]

Sources

Comparative study of linker stability in phenoxy acetophenone analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Linker Stability in Phenoxy Acetophenone Analogs

For researchers, scientists, and drug development professionals, the rational design of targeted therapeutics and prodrugs is paramount. The linker, a seemingly simple molecular bridge, is a critical determinant of a drug conjugate's success, governing its stability in circulation, its release at the target site, and ultimately its therapeutic index.[1] This guide provides an in-depth comparative analysis of the stability of common linkers—esters, ethers, amides, and carbamates—within the context of phenoxy acetophenone analogs, a scaffold of growing interest in medicinal chemistry.[2][3] We will delve into the causality behind experimental choices for evaluating linker stability and provide detailed, self-validating protocols to ensure the generation of robust and reliable data.

The Crucial Role of Linker Stability

An ideal linker must strike a delicate balance: it must be sufficiently stable in the systemic circulation to prevent premature release of the active drug, which could lead to off-target toxicity and reduced efficacy.[4][5] Conversely, it must be labile enough to be cleaved at the desired site of action, such as within the acidic tumor microenvironment or by specific enzymes overexpressed in target cells.[6][7] The choice of linker chemistry can significantly impact a drug's pharmacokinetic profile and overall performance.[8]

Common Linker Chemistries for Phenoxy Acetophenone Analogs

The phenoxy acetophenone scaffold offers multiple points for linker attachment, allowing for a variety of conjugation strategies. The electronic properties of this scaffold can influence the stability of the chosen linker. Here, we compare four common linker types:

  • Ester Linkers: Prone to hydrolysis by plasma esterases, making them a common choice for prodrugs where rapid cleavage is desired.[9] However, their inherent instability can be a significant drawback, leading to premature drug release.[10]

  • Ether Linkers: Generally, ether bonds are highly stable and resistant to both chemical and enzymatic cleavage. This makes them suitable for applications where a non-cleavable linker is required, or when the drug is intended to remain attached to the targeting moiety.

  • Amide Linkers: Amide bonds are significantly more stable to hydrolysis than ester bonds under physiological conditions.[11] They are often employed when greater stability in plasma is required. Cleavage can be achieved by specific amidases or proteases.[12]

  • Carbamate Linkers: Carbamates offer a good balance of stability and controlled release. They are generally more stable than esters but can be designed to be susceptible to enzymatic or pH-dependent cleavage.[13][14]

Comparative Experimental Analysis

To objectively compare the stability of these linkers on a phenoxy acetophenone analog, a series of standardized assays should be performed. The following protocols are designed to be self-validating, with clear endpoints and controls.

Experimental Workflow Overview

G cluster_synthesis Synthesis & Characterization cluster_assays Stability Assays cluster_analysis Data Analysis & Comparison S1 Synthesize Phenoxy Acetophenone Analogs S2 Conjugate with Different Linker-Payload Moieties S1->S2 S3 Purify and Characterize Conjugates (LC-MS, NMR) S2->S3 A1 Plasma Stability Assay S3->A1 Test Conjugates A2 Acidic/Basic Hydrolysis Assay S3->A2 Test Conjugates A3 Enzymatic Cleavage Assay S3->A3 Test Conjugates D1 Quantify Parent Compound and Cleavage Products (LC-MS) A1->D1 A2->D1 A3->D1 D2 Calculate Half-life (t½) and % Degradation D1->D2 D3 Compare Linker Stability Profiles D2->D3

Caption: General experimental workflow for comparing linker stability.

Protocol 1: In Vitro Plasma Stability Assay

This assay assesses the stability of the linker in the presence of plasma enzymes.[11][15]

Materials:

  • Test compounds (phenoxy acetophenone analogs with different linkers)

  • Human plasma (pooled from multiple donors)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with an internal standard (e.g., warfarin)

  • 96-well microtiter plate

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of each test compound in DMSO (10 mM).

  • In a 96-well plate, add the test compound to pre-warmed human plasma to a final concentration of 1 µM (final DMSO concentration should be ≤ 0.25%).

  • Incubate the plate at 37°C with gentle agitation.

  • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.[16]

  • Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and the percentage of compound remaining at each time point relative to the 0-minute sample.[12]

Protocol 2: Acidic and Basic Hydrolysis Assay

This assay evaluates the chemical stability of the linker under different pH conditions, mimicking the acidic environment of endosomes/lysosomes and potential pH excursions.[1][17]

Materials:

  • Test compounds

  • Buffers of varying pH (e.g., pH 4.5, 5.5, and 7.4)

  • 0.1 N HCl (for acidic condition) and 0.1 N NaOH (for basic condition)

  • Acetonitrile (ACN)

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetonitrile).

  • Dissolve the test compounds in the different pH buffers to a final concentration of 10 µM.

  • For more stressed conditions, incubate the compounds in 0.1 N HCl and 0.1 N NaOH.[18]

  • Incubate the solutions at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, and 24 hours), take aliquots and analyze them by LC-MS/MS to determine the concentration of the parent compound.

  • Plot the concentration of the parent compound versus time to determine the degradation rate at each pH.

Protocol 3: Enzymatic Cleavage Assay

This assay is crucial for linkers designed to be cleaved by specific enzymes, such as cathepsins, which are often overexpressed in tumor cells.[19][20]

Materials:

  • Test compounds

  • Purified recombinant enzyme (e.g., Cathepsin B)

  • Enzyme-specific assay buffer (e.g., for Cathepsin B: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Quenching solution (e.g., 10% trifluoroacetic acid or ice-cold acetonitrile)

  • Incubator at 37°C

  • LC-MS/MS or HPLC system

Procedure:

  • Prepare stock solutions of the test compounds and the enzyme in the appropriate assay buffer.

  • Activate the enzyme according to the manufacturer's instructions, if necessary.

  • In a microcentrifuge tube, pre-incubate the test compound in the assay buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding the enzyme to the mixture.

  • At various time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw an aliquot and stop the reaction with the quenching solution.

  • Analyze the samples by LC-MS/MS or HPLC to quantify the intact compound and the cleaved products.

  • Determine the rate of enzymatic cleavage for each linker.

Data Presentation and Comparative Analysis

The results from these assays should be tabulated for a clear and direct comparison of the linker stabilities.

Table 1: Comparative Stability of Linkers in Human Plasma

Linker TypePhenoxy Acetophenone AnalogHalf-life (t½) in Human Plasma (min)% Remaining at 4 hours
EsterPA-Ester-Drug~30< 10%
EtherPA-Ether-Drug> 240> 95%
AmidePA-Amide-Drug~200~70%
CarbamatePA-Carbamate-Drug> 240> 90%

Note: These are illustrative data based on known linker properties. Actual results will vary depending on the specific molecular structure.

Table 2: pH-Dependent Hydrolytic Stability

Linker Type% Degradation after 24h (pH 4.5)% Degradation after 24h (pH 7.4)
Ester> 80%~50%
Ether< 5%< 2%
Amide~15%< 5%
Carbamate~25%< 10%

Note: Illustrative data. pH-sensitive carbamates would show higher degradation at lower pH.

Table 3: Enzymatic Cleavage by Cathepsin B

Linker Type% Cleavage after 4h
Ester~10% (non-specific)
Ether< 2%
AmideVariable (sequence-dependent)
Carbamate (e.g., Val-Cit-PABC)> 90%

Note: Illustrative data. Amide and carbamate linkers can be specifically designed for enzymatic cleavage.

Analysis of Results
  • Ester linkers are expected to show the lowest stability in plasma and across the tested pH range, confirming their suitability for prodrugs requiring rapid activation.

  • Ether linkers will likely demonstrate the highest stability under all conditions, making them the linker of choice for non-cleavable applications.

  • Amide linkers should exhibit significantly greater plasma stability compared to esters. Their cleavage will be more dependent on the presence of specific amidases rather than general hydrolysis.

  • Carbamate linkers are anticipated to have good plasma stability, with their cleavage being highly dependent on the specific design (e.g., pH-sensitive or enzyme-cleavable motifs).[13]

Mechanistic Insights and Structural Considerations

The stability of a linker is not solely determined by its core chemical bond but is also influenced by the surrounding molecular architecture.

G cluster_factors Factors Influencing Linker Stability F1 Steric Hindrance (e.g., bulky proximal groups) F2 Electronic Effects (electron-donating/withdrawing groups) F3 Linker Length and Flexibility F4 Hydrophilicity/Hydrophobicity Linker Linker Stability Linker->F1 increases Linker->F2 modulates Linker->F3 affects Linker->F4 influences

Sources

X-ray diffraction data comparison for brominated acetophenone ethers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Analysis of X-ray Diffraction Data for Brominated Acetophenone Ethers

For researchers and professionals in drug development, the precise characterization of molecular structures is not merely a procedural step but the bedrock of rational drug design. Brominated acetophenone ethers, a class of compounds with significant potential in medicinal chemistry, demand unambiguous structural elucidation to understand their reactivity, binding interactions, and structure-activity relationships (SAR). Single-crystal X-ray diffraction (SCXRD) remains the definitive method for providing this atomic-level insight.[1][2]

This guide offers a comprehensive comparison of X-ray diffraction data for this class of molecules. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a trustworthy and self-validating approach to structural analysis. We will explore the complete workflow from crystal growth to data interpretation, using illustrative examples to highlight key comparative metrics.

The Foundation: Why Single-Crystal XRD is the Gold Standard

While various analytical techniques exist, SCXRD provides a direct, three-dimensional map of the electron density within a molecule, allowing for the precise determination of bond lengths, bond angles, and stereochemistry.[2][3] This is distinct from powder X-ray diffraction (PXRD), which is invaluable for analyzing bulk crystalline material and identifying phases but generally does not yield a complete atomic structure for an unknown compound.[4]

The ultimate output of a successful SCXRD experiment is a Crystallographic Information File (CIF). This standardized text file is a comprehensive archive containing all the essential information about the crystal structure and the experiment used to determine it.[5][6] Understanding how to read and interpret a CIF is crucial for comparing structures.[7][8] A CIF contains:

  • Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal lattice.

  • Space Group: The mathematical description of the symmetry operations within the crystal.

  • Atomic Coordinates: The precise (x, y, z) position of every atom in the asymmetric unit.

  • Experimental Details: Information about the X-ray source, temperature, and data collection strategy.

  • Refinement and Quality Metrics: Indicators like the R-factor and Goodness-of-Fit that describe how well the structural model matches the experimental data.

The Experimental Workflow: A Self-Validating Protocol

The quality of the final crystallographic data is intrinsically linked to the rigor of the experimental process. Each step is designed to maximize data quality and ensure the final structure is a true representation of the molecule.

Part A: The Art and Science of Crystal Growth

The most significant bottleneck in small-molecule crystallography is often the growth of high-quality single crystals.[9][10] The ideal crystal for a modern diffractometer should be an optically clear, single, unfractured specimen, typically between 0.03 and 0.3 mm in its largest dimension.[3][11] The goal is slow, controlled precipitation from a supersaturated solution, as rapid crashing out of the solution leads to poorly ordered, often unusable, crystals.

Step-by-Step Protocol for Crystal Growth:

  • Solvent Screening: Begin by testing the solubility of the brominated acetophenone ether in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane). The ideal solvent is one in which the compound is sparingly soluble.

  • Preparation of a Saturated Solution: Gently heat the solution to dissolve the compound completely. The causality here is to create a supersaturated state upon cooling, which is the driving force for crystallization.

  • Slow Crystallization Methods:

    • Slow Evaporation: Cover the vial containing the saturated solution with a cap or parafilm. Pierce a few small holes with a needle. This slows the rate of solvent evaporation, allowing molecules sufficient time to organize into a well-ordered crystal lattice.[11][12] Place the vial in a vibration-free location.

    • Vapor Diffusion: Place the vial of the dissolved compound inside a larger, sealed jar containing a small amount of a miscible "anti-solvent" (a solvent in which the compound is insoluble, like hexane). The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting slow crystal growth.

    • Controlled Cooling: If the compound is significantly more soluble at higher temperatures, a saturated solution can be prepared at an elevated temperature and then cooled very slowly. This can be achieved by placing the flask in a dewar of warm water and allowing it to cool to room temperature over several hours or days.[9]

  • Crystal Harvesting: Once suitable crystals have formed, carefully extract one using a cryo-loop or a fine needle and immediately mount it on the diffractometer.

Part B: Single-Crystal X-ray Diffraction (SCXRD) Data Collection

The following workflow outlines the critical steps for collecting high-quality diffraction data.

Experimental Workflow cluster_prep Sample Preparation cluster_xrd Data Collection & Processing synthesis Compound Synthesis crystal_growth Crystal Growth synthesis->crystal_growth Dissolution & Supersaturation selection Crystal Selection & Mounting crystal_growth->selection Harvesting data_collection XRD Data Collection selection->data_collection Mounted Crystal structure_solution Structure Solution (Phase Problem) data_collection->structure_solution Raw Diffraction Intensities refinement Structure Refinement structure_solution->refinement Initial Atomic Model cif_generation CIF Generation & Validation refinement->cif_generation Final Structural Model

Caption: Experimental workflow from synthesis to final CIF.

Protocol for Data Collection:

  • Crystal Mounting: A selected crystal is mounted on a goniometer head, typically in a stream of cold nitrogen gas (e.g., 100 K). The cryogenic temperature is crucial as it minimizes atomic thermal motion and reduces radiation damage from the X-ray beam, leading to higher-quality data.

  • Instrument Setup: Data is collected on a single-crystal X-ray diffractometer equipped with a suitable X-ray source, commonly Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) radiation.[13]

  • Unit Cell Determination: A short series of initial diffraction images are collected to locate reflections. The software then indexes these reflections to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The exposure time and rotation angle per frame are optimized to ensure that both weak and strong reflections are accurately measured.

  • Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (like absorption), and scaled. Equivalent reflections are merged to produce a final, unique set of reflection data.

Comparative Analysis of Brominated Acetophenone Ethers: Case Studies

To illustrate the comparative process, we will examine the crystallographic data for three representative brominated acetophenone ethers. The following table summarizes key parameters that would be extracted from their respective CIFs.

Disclaimer: The following data is illustrative and synthesized from typical values for small organic molecules to serve as a comparative guide. It is compiled based on analysis of related structures and common crystallographic outcomes.

ParameterCompound ACompound BCompound C
Chemical Formula C₉H₉BrOC₈H₆Br₂OC₈H₆BrFO
Compound Name 2-bromo-4'-methyl­acetophenone2-bromo-1-(4-bromo­phenyl)ethanone2-bromo-1-(4-fluoro­phenyl)ethanone
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPbcaP2₁/c
a (Å) 8.258.227.98
b (Å) 10.5011.4211.20
c (Å) 11.8028.7510.55
α (°) 909090
β (°) 105.59098.7
γ (°) 909090
Volume (ų) 985.12697.5930.4
Z 484
Completeness (%) 99.899.599.9
R1 (I > 2σ(I)) 0.0350.0450.031
wR2 (all data) 0.0850.1050.079
Goof (S) 1.051.061.04
Interpreting the Comparative Data

The power of this comparative table lies in understanding what each parameter signifies for the structure's quality and characteristics.

Data Comparison Logic cluster_unit Unit Cell & Symmetry cluster_quality Model Quality & Fit cif Crystallographic Information File (CIF) unit_cell Unit Cell Parameters (a, b, c, α, β, γ) cif->unit_cell space_group Space Group cif->space_group r_factor R-factors (R1, wR2) cif->r_factor goof Goodness-of-Fit (Goof) cif->goof completeness Data Completeness cif->completeness evaluation Structural Evaluation & Comparison unit_cell->evaluation Molecular Packing space_group->evaluation Symmetry & Chirality r_factor->evaluation Model vs. Data Agreement goof->evaluation Refinement Quality completeness->evaluation Data Robustness

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethanone, 1-(4-bromophenyl)-2-phenoxy-

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the profound responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed protocol for the proper disposal of Ethanone, 1-(4-bromophenyl)-2-phenoxy-, a compound characterized by its aromatic ketone structure, a bromine substituent, and a phenoxy ether group. While a specific Safety Data Sheet (SDS) for this exact molecule is not broadly available, its structural motifs provide clear indicators of its potential hazards. The procedures outlined below are synthesized from established best practices for handling halogenated organic compounds and α-halo ketones, ensuring a robust and self-validating safety framework.

Hazard Identification and Risk Assessment: Understanding the "Why"

The disposal protocol for any chemical begins with a thorough understanding of its inherent risks. The structure of Ethanone, 1-(4-bromophenyl)-2-phenoxy- suggests several potential hazards that dictate its handling and disposal pathway.

Health Hazards:

  • Halogenated Organic Compound Toxicity: As a brominated organic compound, this substance should be treated with caution. Halogenated hydrocarbons can exhibit moderate to high toxicity if inhaled or absorbed through the skin.[1][2] Brominated compounds, in particular, are noted for their potential toxicity and tendency to accumulate in fatty tissues.[1][3] Long-term exposure to some halogenated organics has been linked to liver and kidney toxicity and may pose a cancer risk.[2][4][5]

  • α-Keto Halide Reactivity & Irritation: The presence of a halogen on the carbon adjacent to the carbonyl group (an α-halo ketone structure, though in this case the halogen is on the phenyl ring and the ether is at the alpha position) often imparts lachrymatory (tear-inducing) and skin-irritating properties.[6] Safety data for the related compound, 4'-Bromoacetophenone, indicates it causes skin and serious eye irritation, and may cause respiratory irritation. It is prudent to assume similar irritant properties for the topic compound.

  • General Toxicity: Many related compounds are classified as harmful if swallowed.[7][8]

Environmental Hazards:

  • Persistence and Bioaccumulation: Halogenated organic compounds are often persistent in the environment and can bioaccumulate.[3] Improper disposal can lead to long-lasting contamination of soil and water ecosystems.

  • Aquatic Toxicity: Some related chemicals are known to be harmful to aquatic life.[5][8] Therefore, discharge into drains or rivers is strictly prohibited.[7]

Chemical Reactivity Hazards:

  • Incompatibility: Halogenated organic compounds may react violently with aluminum and are generally incompatible with strong oxidizing and reducing agents, many amines, nitrides, alkali metals, and epoxides.[1] The ketone group is incompatible with strong bases.

  • Hazardous Combustion Products: In the event of a fire, toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen halides (specifically hydrogen bromide), are likely to be emitted. The combustion of chlorinated organic compounds can produce highly toxic phosgene gas, and similar hazards should be considered for brominated compounds.[1][2]

Hazard Profile Summary Description Primary Concerns Key Precautions
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[8]Researcher exposure during handling and disposal.Use appropriate PPE; handle only in well-ventilated areas.
Irritation Causes serious eye and skin irritation. May cause respiratory irritation.[6]Contact with eyes, skin, and mucous membranes.Wear safety goggles, chemical-resistant gloves, and lab coat.
Chronic Toxicity Suspected to have long-term effects on organs (liver, kidneys). Potential carcinogen.[2][4]Long-term health effects from repeated low-level exposure.Minimize exposure; adhere strictly to engineering controls.
Environmental Persistent, bioaccumulative, and toxic to aquatic life.[3][5]Environmental contamination from improper release.Do not discharge to sewer or land. Follow hazardous waste protocols.
Reactivity Incompatible with strong bases, oxidizing agents, and certain metals.[1]Uncontrolled reactions in waste containers.Segregate waste streams; do not mix with incompatible chemicals.

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks identified above, a stringent protocol for PPE and engineering controls is mandatory.

  • Engineering Controls: All handling of Ethanone, 1-(4-bromophenyl)-2-phenoxy-, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dusts.[6][7]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

  • Hand Protection: Wear nitrile gloves. Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[4][8]

  • Skin and Body Protection: A lab coat or other protective clothing must be worn to prevent skin exposure.[9]

Spill Management Protocol

In the event of an accidental spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Ensure the area is well-ventilated (fume hood). Remove all sources of ignition.

  • Don Appropriate PPE: Before cleanup, don the full PPE as described in Section 2.

  • Contain and Absorb: For liquid spills, contain the spill using bunding.[7] Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or silica gel.[10] For solid spills, carefully sweep up the material to avoid creating dust.[7][8]

  • Collect Waste: Shovel or sweep the absorbed material and any contaminated solids (e.g., gloves, paper towels) into a designated, leak-proof, and properly labeled hazardous waste container.[7][11]

  • Decontaminate: Wash the spill area thoroughly with soap and copious amounts of water.[7] Collect the cleaning water and any contaminated materials for disposal as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedure

On-site chemical treatment of halogenated organic compounds is not recommended due to the potential for hazardous reactions and the specialized equipment required. The primary disposal route is through a licensed professional waste disposal service.[7][8]

Workflow for Proper Disposal of Ethanone, 1-(4-bromophenyl)-2-phenoxy-

G cluster_prep Waste Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste: Ethanone, 1-(4-bromophenyl)-2-phenoxy- B Select Waste Container: - Compatible Material (e.g., HDPE, Glass) - Leak-proof with secure lid A->B Step 1 C Segregate Waste: - Designate as 'Halogenated Organic Waste' - Do NOT mix with non-halogenated solvents, acids, bases, or reactive metals. B->C Step 2 D Transfer Waste to Container (Inside a fume hood) C->D E Label Container Clearly: - 'Hazardous Waste' - 'Halogenated Organic' - Full Chemical Name - Hazard Pictograms (e.g., Irritant, Health Hazard) - Date and Generator's Name D->E Step 3 F Store Securely: - In a designated satellite accumulation area - Secondary containment - Away from incompatible materials E->F Step 4 G Arrange for Pickup: Contact institutional EHS or a licensed hazardous waste contractor. F->G H Complete Waste Manifest: Provide accurate information for transportation and disposal. G->H Step 5 I Professional Disposal: Typically via high-temperature incineration with flue gas scrubbing. H->I Step 6

Sources

A Comprehensive Safety and Handling Guide for Ethanone, 1-(4-bromophenyl)-2-phenoxy-

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Potential Hazards

Ethanone, 1-(4-bromophenyl)-2-phenoxy- is a complex organic molecule for which specific toxicological data is not widely published. However, by examining its constituent chemical groups—a bromophenyl group and an α-phenoxy ketone—we can anticipate its primary hazards. Compounds containing a bromophenyl moiety are often associated with skin and eye irritation, and may cause respiratory irritation.[1][2] Ketones, in general, can be irritants, and the reactivity of this molecule may be influenced by the phenoxy group at the alpha position.[3] Therefore, it is prudent to handle this compound with the assumption that it may be harmful if swallowed, cause skin and eye irritation, and potentially lead to respiratory irritation if inhaled.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when handling Ethanone, 1-(4-bromophenyl)-2-phenoxy-. The following table outlines the recommended PPE for various laboratory operations.

OperationEye/Face ProtectionSkin ProtectionRespiratory Protection
Weighing and preparing solutions Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1]Chemical-resistant nitrile gloves and a lab coat.[1]Not generally required if handled in a well-ventilated area.
Running reactions Safety goggles and a face shield.Chemical-resistant nitrile gloves, a lab coat, and consider impervious clothing.[1]Recommended to be performed in a certified chemical fume hood.
Handling spills Safety goggles and a face shield.Chemical-resistant nitrile gloves and impervious clothing.[1]A full-face respirator may be necessary depending on the spill size and ventilation.[1]
Safe Handling and Operational Workflow

Adherence to a strict operational workflow is paramount to ensure safety. The following step-by-step guide provides a framework for handling Ethanone, 1-(4-bromophenyl)-2-phenoxy- from receipt to disposal.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare well-ventilated workspace (fume hood) a->b c Assemble necessary equipment b->c d Carefully weigh the required amount c->d Proceed to handling e Dissolve in an appropriate solvent d->e f Conduct the experiment e->f g Quench reaction and neutralize any byproducts f->g Proceed to cleanup h Segregate waste into appropriate containers g->h i Clean and decontaminate work area and equipment h->i j Doff PPE and wash hands thoroughly i->j

Caption: A logical workflow for the safe handling of Ethanone, 1-(4-bromophenyl)-2-phenoxy-.

Step-by-Step Protocol:

  • Preparation:

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[4]

    • Ensure that an eyewash station and safety shower are readily accessible.[5]

    • Don the appropriate PPE as outlined in the table above.[1]

    • Inspect gloves for any signs of degradation or puncture before use.[4]

  • Handling:

    • Avoid the formation and inhalation of dust or aerosols.[1]

    • When handling the solid, use tools and techniques that minimize dust generation.

    • Avoid all direct contact with skin and eyes.[4]

    • Do not eat, drink, or smoke in the laboratory.[6]

    • Keep the container tightly closed when not in use.[2]

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material.

    • Collect the absorbed material into a suitable container for disposal.[5]

    • Ventilate the area and clean the spill site thoroughly.

Emergency First Aid Procedures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and shoes. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

Disposal Plan: A Commitment to Safety and Environmental Responsibility

All waste containing Ethanone, 1-(4-bromophenyl)-2-phenoxy- must be treated as hazardous waste.

  • Chemical Waste: Collect all residues, reaction mixtures, and contaminated materials in clearly labeled, sealed containers.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.

  • Disposal Method: Arrange for disposal through a licensed professional waste disposal service in accordance with local, state, and federal regulations. Do not dispose of down the drain or in general waste.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle Ethanone, 1-(4-bromophenyl)-2-phenoxy-, ensuring both personal safety and the integrity of their research.

References

  • BenchChem. (2025). Health and safety handling precautions for 4-Bromobiphenyl.
  • Aaron Chemistry GmbH. (2024, November 1). Safety Data Sheet - (E)-3-(4-bromophenyl)acrylic acid.
  • ECHEMI. (n.d.). 1-(4-(Bromomethyl)phenyl)ethanone SDS, 51229-51-7 Safety Data Sheets.
  • Cole-Parmer. (2004, March 9). Material Safety Data Sheet - (4-Bromobenzyl)triphenylphosphonium bromide, 97%.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - alpha-Chloroacetophenone.
  • Spectrum Chemical. (2019, June 10). SAFETY DATA SHEET - BROMOBENZENE.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 4-Bromophenylboronic acid.
  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - 1-(3-Bromophenyl)ethanone.
  • Tang, W., Patel, N. D., Capacci, A. G., Wei, X., Yee, N. K., & Senanayake, C. H. (n.d.). A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with. Organic Syntheses Procedure.
  • Synerzine. (2018, June 22). Ethanone, 1-(4-ethylphenyl)-.
  • Ali, A., & Shaharyar, M. (2007). In the title compound, C14H10BrClO2, a twofold halogenated derivative of phenylated phenyloxyethanone... Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3478.
  • Gagnaire, F., Marignac, B., & Bonnet, P. (2001). Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one. Toxicological Sciences, 59(1), 155-164.
  • Ospedale Sicuro. (n.d.). OV - Hazards and risk factors - Aldehydes, ketones.
  • Bäckberg, M., Westerbergh, J., Jönsson, K. H., & Helander, A. (2018). Acute Intoxications Involving α-Pyrrolidinobutiophenone (α-PBP): Results from the Swedish STRIDA Project. Journal of Analytical Toxicology, 42(5), 323–329.
  • Anders, M. W. (2017). Diacetyl and related flavorant α-Diketones: Biotransformation, cellular interactions, and respiratory-tract toxicity. Toxicology, 388, 29-36.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.